molecular formula C17H27NO B1260426 Pcepa

Pcepa

Cat. No.: B1260426
M. Wt: 261.4 g/mol
InChI Key: MUDHHWLZEUJOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pcepa, also known as this compound, is a useful research compound. Its molecular formula is C17H27NO and its molecular weight is 261.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

N-(3-ethoxypropyl)-1-phenylcyclohexan-1-amine

InChI

InChI=1S/C17H27NO/c1-2-19-15-9-14-18-17(12-7-4-8-13-17)16-10-5-3-6-11-16/h3,5-6,10-11,18H,2,4,7-9,12-15H2,1H3

InChI Key

MUDHHWLZEUJOQU-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC1(CCCCC1)C2=CC=CC=C2

Synonyms

N-(1-phenylcyclohexyl)-3-ethoxypropanamine
PCEPA cpd

Origin of Product

United States

Foundational & Exploratory

Unraveling "Pcepa": A Search for a Central Nervous System Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature and public databases reveals no information on a compound or entity referred to as "Pcepa" in the context of central nervous system (CNS) pharmacology or its mechanism of action. Searches for "this compound mechanism of action central nervous system," "this compound CNS effects," "this compound signaling pathway," and related terms did not yield any relevant scientific data.

This suggests that "this compound" may be a typographical error, a non-standardized abbreviation, or a proprietary name for a compound not yet disclosed in public scientific literature. The information available in the public domain is insufficient to generate a technical guide, summarize quantitative data, or detail experimental protocols as requested.

The search results did, however, retrieve information on a variety of unrelated topics, which are briefly summarized below to illustrate the scope of the search and the absence of the requested information:

  • Canadian Legislation: Several results referenced the "Protection of Communities and Exploited Persons Act (this compound)" in Canada, which is a piece of legislation and not a pharmacological agent.[1][2]

  • Unrelated Biological Molecules and Pathways: Information was found on entities with similar-sounding acronyms or related to CNS function in a general sense, such as:

    • PACAP (Pituitary adenylate cyclase-activating polypeptide): A neuropeptide with various roles in the CNS.[3]

    • PPAR (Peroxisome proliferator-activated receptor): A group of nuclear receptors involved in metabolism and inflammation.[4]

    • PCPA (parachlorophenylalanine): An inhibitor of serotonin synthesis.

    • P-glycoprotein (P-gp): A transporter protein in the blood-brain barrier.[5]

    • Primary Central Nervous System Vasculitis (PACNS): An inflammatory disorder of the blood vessels in the brain and spinal cord.[6]

Without a valid scientific identifier for "this compound," it is not possible to provide the requested in-depth technical guide on its core mechanism of action in the central nervous system. Should a corrected or alternative name for the compound of interest be available, a new search could be initiated to provide the detailed information required by researchers, scientists, and drug development professionals.

References

An In-Depth Technical Guide to the Pharmacological Properties of N-(1-phenylcyclohexyl)-3-ethoxypropanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA) is a designer drug structurally related to phencyclidine (PCP), a well-known dissociative anesthetic with significant abuse potential. As a member of the arylcyclohexylamine class, this compound is presumed to exert its primary pharmacological effects through the antagonism of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the known and inferred pharmacological properties of this compound, drawing upon data from closely related analogs to build a predictive profile. It details standard experimental protocols for the in vitro characterization of such compounds and presents key signaling pathways and experimental workflows in a standardized visual format to aid in research and development.

Introduction

N-(1-phenylcyclohexyl)-3-ethoxypropanamine (this compound) is a synthetic compound belonging to the arylcyclohexylamine class. This class of compounds is characterized by a core cyclohexylamine structure with an aryl group attached to the same carbon as the amine. The prototypical compound of this class, phencyclidine (PCP), was initially developed as an anesthetic agent but was discontinued for human use due to its severe psychotomimetic side effects. Arylcyclohexylamines are known to act as non-competitive antagonists of the NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. The illicit production and abuse of PCP analogs, including this compound, pose significant public health concerns and necessitate a thorough understanding of their pharmacological profiles. This guide aims to consolidate the available information and provide a framework for the pharmacological investigation of this compound and related compounds.

Predicted Pharmacological Profile

Direct quantitative pharmacological data for this compound is limited in the public domain. However, based on its structural similarity to PCP and other N-substituted analogs, its primary mechanism of action is predicted to be the blockade of the NMDA receptor ion channel. The following tables summarize the receptor binding affinities and functional potencies of PCP and a selection of its analogs to provide a likely pharmacological context for this compound.

Table 1: Receptor Binding Affinities (Ki) of Phencyclidine and Analogs
CompoundNMDA Receptor (PCP Site) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Dopamine Transporter (DAT) Ki (nM)Sigma σ2 Receptor Ki (nM)
Phencyclidine (PCP)59[1]2,234[1]>10,000[1]136[1]
3-MeO-PCP202,09029,00042
4-MeO-PCP1301,430>100,00039
N-ethyl-1-phenylcyclohexylamine (PCE)26---
4-F-PCPIC50: 23[2]---

Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and experimental conditions may vary.

Table 2: Functional Potencies (IC50/EC50) of Phencyclidine and Analogs
CompoundAssayParameterValue (nM)
Phencyclidine (PCP)[3H]Dopamine Uptake InhibitionIC50347[1]
Phencyclidine (PCP)D2 Receptor Partial AgonismEC50144[1]

Note: IC50 represents the concentration of a drug that inhibits a specific biological or biochemical function by 50%. EC50 is the concentration of a drug that gives half-maximal response.

Mechanism of Action: NMDA Receptor Antagonism

This compound, like other arylcyclohexylamines, is predicted to act as a non-competitive antagonist at the NMDA receptor. This means it does not compete with the endogenous agonists, glutamate and glycine (or D-serine), for their binding sites. Instead, it binds to a distinct site located within the ion channel of the receptor, often referred to as the "PCP site".

The binding of this compound to this intrachannel site physically obstructs the flow of ions, primarily Ca2+, through the channel, even when the receptor is activated by its agonists. This blockade is use-dependent, meaning the compound has a higher affinity for the open state of the ion channel. The inhibition of NMDA receptor-mediated calcium influx disrupts normal glutamatergic neurotransmission, leading to the characteristic dissociative and psychotomimetic effects associated with this class of drugs.

NMDA_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx Allows PCEPA_Site PCP Site PCEPA_Site->Ion_Channel Blocks Signaling Downstream Signaling Ca_Influx->Signaling Activates This compound This compound This compound->PCEPA_Site Binds to

NMDA Receptor signaling and this compound's mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological properties of N-(1-phenylcyclohexyl)-3-ethoxypropanamine and related compounds.

Radioligand Binding Assay for NMDA Receptor (PCP Site)

This assay determines the binding affinity (Ki) of a test compound for the PCP binding site within the NMDA receptor ion channel.

Materials:

  • Radioligand: [3H]MK-801 or [3H]TCP (Tenocyclidine), potent and selective radiolabeled NMDA receptor channel blockers.

  • Membrane Preparation: Rat brain cortical membranes or membranes from cells expressing recombinant NMDA receptors.

  • Assay Buffer: e.g., 5 mM Tris-HCl, pH 7.4.

  • Test Compound: N-(1-phenylcyclohexyl)-3-ethoxypropanamine (this compound) at various concentrations.

  • Non-specific Binding Control: A high concentration of a known NMDA receptor channel blocker (e.g., 10 µM MK-801 or PCP).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane preparation.

    • Assay buffer.

    • Radioligand at a fixed concentration (typically near its Kd value).

    • Varying concentrations of the test compound (this compound) or buffer (for total binding) or the non-specific binding control.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This assay measures the ability of a compound to inhibit NMDA receptor function by quantifying changes in intracellular calcium concentration.

Materials:

  • Cell Line: A stable cell line expressing functional NMDA receptors (e.g., HEK293 or CHO cells co-transfected with NMDA receptor subunits).

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing Mg2+ (to maintain the voltage-dependent block at rest) and Ca2+.

  • NMDA Receptor Agonists: Glutamate and a co-agonist (glycine or D-serine).

  • Test Compound: N-(1-phenylcyclohexyl)-3-ethoxypropanamine (this compound) at various concentrations.

  • Fluorescence plate reader with automated liquid handling capabilities.

Procedure:

  • Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Pre-incubation: Add varying concentrations of the test compound (this compound) to the wells and incubate for a defined period.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

    • Inject a solution containing the NMDA receptor agonists (glutamate and glycine/D-serine) into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the influx of Ca2+ through the activated NMDA receptors.

    • Calculate the response (e.g., peak fluorescence or area under the curve) for each concentration of the test compound.

    • Plot the percentage of inhibition of the agonist-induced response against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression.

Experimental and Logical Workflows

The characterization of a novel arylcyclohexylamine like this compound typically follows a structured workflow, from initial in vitro screening to more complex in vivo assessments.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Assessment Binding Radioligand Binding Assays (NMDA, SERT, DAT, etc.) Functional Functional Assays (Calcium Flux, Electrophysiology) Binding->Functional Confirmatory & Potency PK Pharmacokinetics (ADME) Functional->PK Lead Candidate Behavior Behavioral Assays (Locomotor Activity, Drug Discrimination) PK->Behavior Efficacy & Side Effects Data_Analysis Data Analysis and Pharmacological Profile Behavior->Data_Analysis Start Novel Compound (this compound) Start->Binding Primary Screening

General experimental workflow for pharmacological profiling.

Conclusion

While specific pharmacological data for N-(1-phenylcyclohexyl)-3-ethoxypropanamine are not extensively available, its structural relationship to phencyclidine strongly suggests that it functions as a potent non-competitive NMDA receptor antagonist. The provided data on PCP and its analogs offer a valuable framework for predicting the binding affinities and functional effects of this compound. The detailed experimental protocols and workflows presented in this guide are intended to facilitate further research into the pharmacological properties of this and other novel psychoactive substances. A thorough characterization of these compounds is crucial for understanding their potential for abuse and for developing effective diagnostic and therapeutic strategies.

References

PCEPA (N-(1-phenylcyclohexyl)-3-ethoxypropanamine): An In-depth Technical Guide on a Phencyclidine Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PCEPA (N-(1-phenylcyclohexyl)-3-ethoxypropanamine), a designer drug and analog of phencyclidine (PCP). While specific quantitative pharmacological data on this compound is limited in publicly available literature, this document extrapolates its likely properties based on the well-established pharmacology of phencyclidine and its derivatives. This guide covers the probable synthesis, metabolism, mechanism of action, and the standard experimental protocols for the evaluation of novel phencyclidine analogs. The primary aim is to equip researchers and drug development professionals with a foundational understanding of this compound and a methodological framework for its further investigation.

Introduction

Phencyclidine (1-(1-phenylcyclohexyl)piperidine, PCP) and its analogs are a class of dissociative anesthetics known for their psychotomimetic effects.[1] These compounds primarily act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.[2][3] this compound, or N-(1-phenylcyclohexyl)-3-ethoxypropanamine, is a phencyclidine-derived designer drug that has been identified in forensic and toxicological studies.[4] Understanding the chemical, pharmacological, and metabolic profile of this compound is crucial for the fields of toxicology, pharmacology, and drug development. This guide synthesizes the available information on this compound and provides a technical framework for its scientific investigation.

Chemical Structure and Synthesis

This compound is structurally related to phencyclidine, featuring the core 1-phenylcyclohexyl moiety. The key structural difference is the substitution of the piperidine ring with a 3-ethoxypropanamine chain.

A probable synthetic route for this compound, based on established methods for synthesizing phencyclidine analogs, involves the reaction of a Grignard reagent with a nitrile. Specifically, the synthesis would likely proceed via the reaction of phenylmagnesium bromide with 1-(3-ethoxypropylamino)cyclohexanecarbonitrile.

Synthesis_Workflow Phenylmagnesium Bromide Phenylmagnesium Bromide Grignard Reaction Grignard Reaction Phenylmagnesium Bromide->Grignard Reaction 1-(3-ethoxypropylamino)cyclohexanecarbonitrile 1-(3-ethoxypropylamino)cyclohexanecarbonitrile 1-(3-ethoxypropylamino)cyclohexanecarbonitrile->Grignard Reaction Work-up and Purification Work-up and Purification Grignard Reaction->Work-up and Purification This compound This compound Work-up and Purification->this compound

Caption: Probable synthetic workflow for this compound.

Pharmacology

Mechanism of Action

Phencyclidine and its analogs are well-characterized as non-competitive antagonists of the NMDA receptor, a key ionotropic glutamate receptor in the central nervous system.[2] They bind to a site within the ion channel pore, effectively blocking the influx of calcium ions and inhibiting neuronal depolarization.[3] It is highly probable that this compound shares this primary mechanism of action.

Beyond its effects on the NMDA receptor, phencyclidine has also been shown to interact with the dopamine D2 receptor, exhibiting high affinity for its high-affinity state (D2High).[5] This interaction with the dopaminergic system is thought to contribute significantly to the psychotomimetic effects of PCP and its analogs.[6][7]

Signaling_Pathway cluster_NMDA NMDA Receptor Signaling cluster_Dopamine Dopamine Signaling Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Opens Channel Neuronal Depolarization Neuronal Depolarization Ca2+ Influx->Neuronal Depolarization This compound This compound This compound->NMDA Receptor Blocks Channel Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Downstream Signaling Downstream Signaling D2 Receptor->Downstream Signaling PCP_analog PCP/PCEPA PCP_analog->D2 Receptor Agonist/Modulator

Caption: Postulated signaling pathways for this compound.

Quantitative Pharmacological Data
CompoundReceptorParameterValueReference
Phencyclidine (PCP)NMDA ReceptorKi313 nM[5]
Phencyclidine (PCP)D2High ReceptorKi2.7 nM[5]
KetamineNMDA ReceptorKi3100 nM[5]
KetamineD2High ReceptorKi55 nM[5]
(+)-MK-801NMDA Receptor (Cortex)K_D4.59 nM[4]
(+)-MK-801NMDA Receptor (Cortex)B_max0.836 pmol/mg protein[4]

Metabolism

Studies on the metabolism of this compound in rat urine have identified several key metabolic pathways.[4] These transformations are crucial for the toxicological detection of this compound and understanding its duration of action and potential for drug-drug interactions.

The primary metabolic routes for this compound include:

  • N-dealkylation: Removal of the 3-ethoxypropanamine side chain.

  • O-deethylation: Removal of the ethyl group from the ethoxy moiety, often followed by oxidation of the resulting alcohol to a carboxylic acid.

  • Hydroxylation: Addition of hydroxyl groups to the cyclohexyl ring and the aromatic ring.[4]

These metabolic transformations are often followed by conjugation, for instance with glucuronic acid, to facilitate excretion.

Experimental Protocols

The following sections detail standard experimental methodologies that can be employed to characterize the pharmacological and metabolic properties of this compound.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is a representative method for determining the binding affinity of a test compound like this compound for the phencyclidine binding site on the NMDA receptor.

Binding_Assay_Workflow Tissue Homogenization Tissue Homogenization Membrane Preparation Membrane Preparation Tissue Homogenization->Membrane Preparation Incubation Incubation Membrane Preparation->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis Radioligand ([3H]TCP) Radioligand ([3H]TCP) Radioligand ([3H]TCP)->Incubation This compound (competitor) This compound (competitor) This compound (competitor)->Incubation

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Rat brain tissue (e.g., cortex or hippocampus) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended to a specific protein concentration.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled ligand that binds to the PCP site, such as [³H]tenocyclidine ([³H]TCP).

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a saturating concentration of a known PCP site ligand (e.g., unlabeled PCP or MK-801).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine Release

This protocol allows for the in vivo measurement of extracellular dopamine levels in a specific brain region (e.g., prefrontal cortex or nucleus accumbens) following the administration of this compound.

Methodology:

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest in an anesthetized rat.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound (systemically or locally).

  • Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: The changes in extracellular dopamine concentration over time are expressed as a percentage of the baseline levels.

GC/MS Analysis of this compound and its Metabolites

This protocol is used for the identification and quantification of this compound and its metabolites in biological samples, such as urine.[4]

Methodology:

  • Sample Preparation:

    • Urine samples are subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.

    • The hydrolyzed sample is then subjected to liquid-liquid extraction with an organic solvent.

  • Derivatization: The extracted analytes may be derivatized (e.g., by acetylation) to improve their chromatographic properties and mass spectral fragmentation.

  • GC/MS Analysis: The derivatized extract is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated on the GC column and then ionized and fragmented in the mass spectrometer.

  • Data Interpretation: The mass spectra of the eluted peaks are compared to reference spectra to identify this compound and its metabolites. Quantification can be achieved by using an internal standard and generating a calibration curve.

Conclusion

This compound is a phencyclidine analog with a presumed pharmacological profile centered on NMDA receptor antagonism and modulation of the dopaminergic system. While specific quantitative data for this compound remain to be fully elucidated in the scientific literature, this guide provides a comprehensive framework for its study. The detailed experimental protocols for synthesis, receptor binding, in vivo neurochemical monitoring, and metabolic analysis offer a clear path for researchers to further investigate this and other novel psychoactive substances. Such research is essential for advancing our understanding of the mechanisms of action of phencyclidine analogs and for developing effective strategies for their detection and the management of their public health impact.

References

In-Vitro Characterization of G Protein-Coupled Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the principles and methodologies for conducting in-vitro studies of G protein-coupled receptor (GPCR) binding. While the initial query for "Pcepa receptor" did not yield specific results, this document will use the well-characterized Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) receptor 1 (PAC1) as a representative example to illustrate the core concepts and experimental workflows. The protocols and data presentation formats described herein are broadly applicable to the study of other GPCRs and are intended for researchers, scientists, and drug development professionals.

G protein-coupled receptors constitute a large and diverse family of transmembrane proteins that are crucial mediators of cellular signaling and are major targets for a significant portion of clinical therapeutics. Understanding the binding characteristics of ligands to these receptors is a foundational step in drug discovery and development. In-vitro binding assays provide a controlled environment to quantify the affinity of a ligand for its receptor and to characterize the initial molecular recognition event that triggers downstream signaling cascades.

I. Quantitative Analysis of Receptor-Ligand Interactions

The interaction between a ligand and a receptor is typically characterized by its binding affinity, which can be quantified using several key parameters. These parameters are determined through various in-vitro binding assays, most commonly radioligand binding assays.

Key Quantitative Parameters:

  • Kd (Equilibrium Dissociation Constant): Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

  • Ki (Inhibition Constant): In competitive binding assays, the Ki is the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. It is a measure of the affinity of the competing (unlabeled) ligand.

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. IC50 values are dependent on the concentration of the radioligand used in the assay.

  • Bmax (Maximum Binding Capacity): Represents the total concentration of binding sites in the sample.

Table 1: Representative Quantitative Binding Data for PAC1 Receptor Ligands

LigandReceptor SourceRadioligandAssay TypeKd (nM)Ki (nM)IC50 (nM)Bmax (fmol/mg protein)
PACAP-38Rat brain membranes[125I]-PACAP-27Homologous Competition0.5-1.2150
PACAP-27Recombinant CHO cells[125I]-PACAP-27Saturation0.8--2500
VIPHuman neuroblastoma cells[125I]-PACAP-27Heterologous Competition-2550300
MaxadilanRecombinant HEK293 cells[3H]-PACAP-38Saturation & Competition0.20.51.01800

Note: The data in this table are illustrative and compiled from typical findings in GPCR binding studies. Actual values may vary based on experimental conditions.

II. Experimental Protocols for In-Vitro Receptor Binding Assays

The following protocols outline the standard methodologies for performing saturation and competition binding assays, which are fundamental techniques for characterizing receptor-ligand interactions.

A. Receptor Preparation (Membrane Preparation)

  • Cell Culture and Harvesting: Culture cells endogenously expressing the receptor of interest or cells transiently or stably transfected with the receptor cDNA (e.g., CHO-K1 or HEK293-T cells). Harvest the cells by scraping or enzymatic dissociation.

  • Homogenization: Wash the cells with ice-cold buffer (e.g., Tris-HCl) and centrifuge. Resuspend the cell pellet in a lysis buffer and homogenize using a Dounce or Polytron homogenizer on ice.

  • Centrifugation: Centrifuge the homogenate at a low speed to remove nuclei and intact cells. Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

  • Washing and Storage: Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet in a storage buffer containing a protease inhibitor cocktail, determine the protein concentration (e.g., using a Bradford assay), and store aliquots at -80°C.

B. Radioligand Saturation Binding Assay

This assay is used to determine the Kd and Bmax of a radioligand for a receptor.

  • Assay Setup: In a multi-well plate, set up triplicate tubes for total binding and non-specific binding.

  • Incubation Mixture:

    • Total Binding: Add increasing concentrations of the radioligand (e.g., [125I]-PACAP-27) to wells containing the prepared receptor membranes and assay buffer.

    • Non-specific Binding: Add the same increasing concentrations of the radioligand to wells containing the receptor membranes, assay buffer, and a high concentration of a competing unlabeled ligand (e.g., 1 µM unlabeled PACAP-27) to saturate the receptors.

Primary Metabolites of Burkholderia cepacia Complex in Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The Burkholderia cepacia complex (Bcc) is a group of opportunistic Gram-negative bacteria notorious for their metabolic versatility, intrinsic antibiotic resistance, and ability to cause severe infections, particularly in individuals with cystic fibrosis (CF).[1][2] While much research has focused on the secondary metabolites of Bcc as virulence factors and potential drug leads, a thorough understanding of the primary metabolism is fundamental to unraveling the complex pathophysiology of these organisms and identifying novel therapeutic targets. This technical guide provides an in-depth overview of the primary metabolites of P. cepa (now Bcc) in the context of preclinical studies, summarizing key metabolic pathways, presenting available quantitative data, detailing experimental protocols, and visualizing complex metabolic relationships.

Core Primary Metabolic Pathways

The metabolic capabilities of the Burkholderia cepacia complex are extensive, a feature largely attributable to their large, multi-replicon genomes.[2] Genome-scale metabolic network reconstructions, such as the iKF1028 and iPY1537 models for B. cenocepacia and iJB1411 for B. multivorans, have been instrumental in mapping the intricate web of metabolic reactions.[3][4][5] These models indicate that the majority of metabolic reactions in Bcc are concentrated in amino acid, carbohydrate, and lipid metabolism.[4]

Central Carbon Metabolism

Burkholderia species are equipped with the standard pathways for central carbon metabolism, including:

  • Glycolysis (Embden-Meyerhof-Parnas Pathway): The catabolism of glucose to pyruvate.

  • Pentose Phosphate Pathway (PPP): Generation of NADPH and precursors for nucleotide biosynthesis.

  • Entner-Doudoroff (ED) Pathway: An alternative to glycolysis for glucose catabolism.

  • Tricarboxylic Acid (TCA) Cycle: The central hub for energy production and generation of biosynthetic precursors.[6]

Metabolomic studies on clonal variants of B. cenocepacia isolated from CF patients suggest that glycolysis and the glyoxylate shunt are favored in late-stage, more adapted variants.[7] Furthermore, disruptions in the TCA cycle, for instance through mutations affecting cobalamin (Vitamin B12) biosynthesis which impacts succinyl-CoA production, have been shown to confer tolerance to bactericidal antibiotics.[6]

Amino Acid Metabolism

Bcc strains demonstrate significant flexibility in amino acid metabolism, with the ability to both synthesize and catabolize a wide range of amino acids.[4] Tn-seq (transposon sequencing) studies have revealed that the biosynthesis of branched-chain amino acids, histidine, and tryptophan is crucial for the fitness of B. cenocepacia in animal infection models.[2] This highlights the limited availability of these essential nutrients in the host environment and underscores the importance of these biosynthetic pathways for bacterial survival and proliferation.[2]

Nucleotide Metabolism

The synthesis of purines and pyrimidines is essential for DNA replication, RNA synthesis, and cellular energy metabolism. Studies have characterized the de novo and salvage pathways for pyrimidine biosynthesis in B. cepacia.[8] The enzymes of the de novo pathway are active, and their activity is regulated by feedback inhibition from nucleotide end-products such as CTP and UTP.[8]

Lipid and Polysaccharide Metabolism

Lipids and polysaccharides are crucial components of the bacterial cell envelope and play a significant role in virulence and protection against environmental stresses. The biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane, has been characterized in B. cenocepacia, with the genes for core oligosaccharide synthesis found to be dispersed across the chromosome.[9] Additionally, many Bcc strains produce the exopolysaccharide cepacian, which is involved in biofilm formation and resistance to stress conditions.[10][11]

Quantitative Data on Primary Metabolites

Quantitative analysis of the intracellular concentrations of primary metabolites in Bcc is still an emerging area of research. Most available data comes from metabolomics studies that provide relative quantification (i.e., fold-changes between different conditions) rather than absolute concentrations. The following tables summarize some of the key findings from such studies.

Metabolite ClassObserved Changes in B. cenocepacia Clonal Variants (Late vs. Early Infection)Reference
Amino AcidsVariable content of several amino acids[7]
Stress ProtectantsAltered concentrations of glycine-betaine and trehalose[7]

Table 1: Relative Changes in Primary Metabolite Pools in B. cenocepacia During Chronic Infection. This table highlights the dynamic nature of the endometabolome as the bacteria adapt to the host environment.

Culture ConditionDifferentially Produced Metabolites in B. cenocepaciaReference
Synthetic Cystic Fibrosis Sputum Medium (SCFM2) vs. Luria-Bertani (LB) MediumSiderophores, antimicrobials, quorum sensing signals, various lipids[12]
SCFM2 with TrimethoprimC13-acyl-homoserine lactone, pyochelin-type siderophores[12]

Table 2: Environment-Dependent Production of Metabolites by B. cenocepacia. This data illustrates the profound impact of the nutritional environment on the metabolic output of Bcc.

Experimental Protocols

The following sections outline representative methodologies for the analysis of primary metabolites in Burkholderia cepacia complex, based on protocols described in the literature.

Bacterial Culture and Sample Collection

Objective: To cultivate Bcc strains under defined conditions and harvest cells for metabolite extraction.

Methodology:

  • Strain Selection: Use well-characterized clinical or environmental isolates of Bcc (e.g., B. cenocepacia J2315, K56-2).[12]

  • Culture Media: Grow bacteria in a defined medium to ensure reproducibility. For studies mimicking the CF lung environment, a synthetic cystic fibrosis sputum medium (SCFM2) can be used.[12] For general metabolic profiling, a minimal medium such as M9 with a defined carbon source is suitable.

  • Cultivation: Inoculate the chosen medium with an overnight culture of the Bcc strain. Grow cultures to a specific growth phase (e.g., mid-exponential or stationary phase) at 37°C with shaking.

  • Cell Harvesting: Rapidly quench metabolic activity to preserve the intracellular metabolite pool. This can be achieved by centrifuging the cell suspension at a low temperature (e.g., 4°C) and washing the cell pellet with cold saline (0.9% NaCl).[7]

Metabolite Extraction

Objective: To efficiently extract a broad range of primary metabolites from the bacterial cells.

Methodology:

  • Cell Lysis: Resuspend the washed cell pellet in a cold extraction solvent. A common choice is a mixture of methanol, acetonitrile, and water, which can extract a wide range of polar metabolites.

  • Extraction: Perform the extraction at a low temperature (e.g., on ice or at -20°C) with vigorous vortexing to ensure complete cell lysis and metabolite solubilization.

  • Clarification: Centrifuge the extract at high speed to pellet cell debris.

  • Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Metabolite Analysis by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)

Objective: To identify and quantify the primary metabolites in the extracted samples.

Methodology:

  • Sample Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried extracts need to be derivatized to increase the volatility of the metabolites. A two-step derivatization process involving methoximation followed by silylation is commonly used for intermediates of glycolysis and the TCA cycle.[13]

  • Chromatographic Separation:

    • GC-MS: Separate derivatized metabolites on a capillary GC column.

    • LC-MS: Reconstitute the dried extract in a suitable solvent and separate the metabolites using Liquid Chromatography (LC), often with a reversed-phase or HILIC column.

  • Mass Spectrometry Analysis:

    • Ionize the separated metabolites and detect them using a mass spectrometer. High-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) are preferred for accurate mass measurements and metabolite identification.

  • NMR Spectroscopy:

    • Reconstitute the dried extract in a deuterated buffer (e.g., D2O with a pH standard).

    • Acquire 1D and 2D NMR spectra (e.g., 1H, 13C-HSQC) on a high-field NMR spectrometer.

  • Data Analysis:

    • Process the raw data (e.g., peak picking, alignment, normalization).

    • Identify metabolites by comparing their mass spectra or NMR chemical shifts to spectral libraries and databases (e.g., METLIN, HMDB, BMRB).

    • Perform statistical analysis (e.g., PCA, OPLS-DA) to identify significant differences in metabolite levels between experimental groups.

Visualizations: Pathways and Workflows

Central Carbon Metabolism in Burkholderia cepacia

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Ribose5P Ribose-5-P G6P->Ribose5P PPP NADPH NADPH G6P->NADPH PPP Pyruvate Pyruvate F6P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA AminoAcids AminoAcids alphaKG->AminoAcids Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Oxaloacetate->AminoAcids Nucleotides Nucleotides Ribose5P->Nucleotides

Caption: Overview of Central Carbon Metabolism in Bcc.

Tryptophan Biosynthesis Pathway

Tryptophan_Biosynthesis Tryptophan Biosynthesis from Chorismate Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate trpE/G PRA PRA Anthranilate->PRA trpD PRPP PRPP PRPP->PRA CDRP CDRP PRA->CDRP trpF InGP Indole-3-glycerol-P CDRP->InGP trpC Indole Indole InGP->Indole trpA Tryptophan Tryptophan Indole->Tryptophan trpB Serine Serine Serine->Tryptophan

Caption: Key steps in the Tryptophan biosynthesis pathway.

Experimental Workflow for Metabolomics

Metabolomics_Workflow Culture 1. Bacterial Culture (e.g., SCFM2) Quench 2. Metabolic Quenching & Cell Harvesting Culture->Quench Extract 3. Metabolite Extraction (e.g., Cold Solvent) Quench->Extract Analyze 4. Instrumental Analysis (LC-MS or GC-MS or NMR) Extract->Analyze Process 5. Data Processing (Peak Picking, Alignment) Analyze->Process Identify 6. Metabolite Identification (Database Searching) Process->Identify Stats 7. Statistical Analysis (PCA, OPLS-DA) Identify->Stats Interpret 8. Biological Interpretation Stats->Interpret

Caption: A typical workflow for a preclinical metabolomics study.

Conclusion

The study of primary metabolites in the Burkholderia cepacia complex is a critical frontier in understanding the fundamental biology and pathogenesis of these formidable organisms. While comprehensive quantitative data from preclinical studies remains sparse, the integration of genome-scale metabolic modeling with advanced metabolomics techniques is beginning to paint a clearer picture of the central metabolic pathways that are essential for Bcc survival, adaptation, and virulence. The methodologies and pathways detailed in this guide provide a foundation for researchers to further investigate the primary metabolome of Bcc, with the ultimate goal of identifying novel vulnerabilities that can be exploited for the development of new and effective therapeutic strategies.

References

Toxicological Profile of N-(1-phenylcyclohexyl)-3-ethoxypropanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct toxicological data is available for N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA). This guide synthesizes available information on this compound and its close structural analog, phencyclidine (PCP), to provide a comprehensive toxicological profile. Data derived from PCP and other arylcyclohexylamines are used as a surrogate to infer the potential toxicological properties of this compound and are explicitly identified as such. This document is intended for researchers, scientists, and drug development professionals.

Introduction

N-(1-phenylcyclohexyl)-3-ethoxypropanamine (this compound) is a designer drug and a derivative of phencyclidine (PCP)[1]. As an arylcyclohexylamine, its toxicological profile is presumed to be dominated by its effects on the central nervous system, primarily through the antagonism of the N-methyl-D-aspartate (NMDA) receptor[2][3][4]. Understanding the toxicological properties of this compound is crucial for forensic analysis, clinical toxicology, and the development of potential therapeutic interventions. Due to the scarcity of specific studies on this compound, this guide draws heavily on the extensive research conducted on its parent compound, PCP, and other related arylcyclohexylamines.

Quantitative Toxicological Data

No specific quantitative toxicological data such as LD50, NOAEL, or LOAEL values for N-(1-phenylcyclohexyl)-3-ethoxypropanamine were found in the reviewed literature. The following tables summarize the available data for its close structural analog, phencyclidine (PCP).

Table 1: Acute Toxicity of Phencyclidine (PCP)

SpeciesRoute of AdministrationLD50 ValueReference
MouseOral75 mg/kg[5]
Rat (Male)Intravenous57 µmol/kg[6]
Rat (Female)Intravenous76 µmol/kg[6]

Note: These values are for phencyclidine (PCP) and are presented as a proxy for the potential acute toxicity of N-(1-phenylcyclohexyl)-3-ethoxypropanamine.

Metabolism and Pharmacokinetics

Studies in rats have shown that this compound is extensively metabolized. The primary metabolic pathways include N-dealkylation, O-deethylation followed by oxidation to a carboxylic acid, and hydroxylation of the cyclohexyl and phenyl rings[1]. The metabolites are partially excreted in conjugated form[1]. The metabolism of this compound is crucial for its detection in biological samples and understanding its duration of action and potential for bioaccumulation. A systematic toxicological analysis using gas chromatography/mass spectrometry (GC/MS) has been developed for the detection of this compound and its metabolites in rat urine[1].

Mechanism of Action and Signaling Pathways

The primary mechanism of action for arylcyclohexylamines, including presumably this compound, is non-competitive antagonism of the NMDA receptor[2][3][4]. This interaction blocks the influx of calcium ions through the receptor's channel, leading to a disruption of normal glutamatergic neurotransmission. This antagonism is responsible for the dissociative anesthetic and psychoactive effects of these compounds[2][3].

The following diagram illustrates the signaling pathway associated with NMDA receptor antagonism by arylcyclohexylamines like PCP, which is the hypothesized mechanism for this compound.

NMDA_Receptor_Antagonism Hypothesized Signaling Pathway of N-(1-phenylcyclohexyl)-3-ethoxypropanamine (this compound) cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate Glutamate_Released Glutamate Glutamate->Glutamate_Released Release NMDA_Receptor NMDA Receptor Glutamate_Released->NMDA_Receptor Binds Ca_Channel Ion Channel NMDA_Receptor->Ca_Channel Opens This compound This compound This compound->Ca_Channel Blocks Ca_Influx Ca²+ Influx Ca_Channel->Ca_Influx Downstream_Signaling Downstream Signaling Cascades Ca_Influx->Downstream_Signaling Cellular_Response Altered Cellular Response Downstream_Signaling->Cellular_Response

Caption: Hypothesized NMDA receptor antagonism by this compound.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on N-(1-phenylcyclohexyl)-3-ethoxypropanamine are not publicly available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely used for the toxicological assessment of chemical substances. The following are generalized protocols relevant to the evaluation of a novel compound like this compound.

Acute Oral Toxicity (OECD Guideline 423)

This method is used to estimate the acute toxicity of a substance after oral administration.

  • Principle: A stepwise procedure is used with a small number of animals at each step. The outcome of each step determines the dosage for the subsequent step.

  • Animals: Typically, rodents (rats or mice) of a single sex are used.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • The substance is administered to a group of animals by gavage.

    • Animals are observed for signs of toxicity and mortality for up to 14 days.

    • Based on the outcome, the dose is increased or decreased for the next group of animals.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance.

  • Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The substance is tested for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the required amino acid.

  • Procedure:

    • The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

    • The treated bacteria are plated on a minimal agar medium.

    • After incubation, the number of revertant colonies is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

This in vivo assay detects damage to chromosomes or the mitotic apparatus.

  • Principle: The test substance is administered to an animal (usually a rodent). The substance's ability to cause clastogenic or aneugenic effects is assessed by the formation of micronuclei in developing erythrocytes in the bone marrow or peripheral blood.

  • Procedure:

    • The test substance is administered to the animals, typically via the intended route of human exposure.

    • Bone marrow or peripheral blood is collected at appropriate time points after treatment.

    • The cells are stained, and the frequency of micronucleated polychromatic erythrocytes is determined.

  • Endpoint: A significant increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxicity.

Neurotoxicity Study in Rodents (OECD Guideline 424)

This study is designed to characterize the potential neurotoxic effects of a chemical.

  • Principle: The test substance is administered to rodents for a specified period. A battery of behavioral and neurological tests is conducted to assess sensory, motor, and cognitive functions. Neuropathological examinations are also performed.

  • Procedure:

    • Animals are administered the test substance at various dose levels.

    • A functional observational battery, motor activity tests, and sensory function tests are performed at multiple time points.

    • At the end of the study, a detailed neuropathological examination of the central and peripheral nervous systems is conducted.

  • Endpoint: The study provides data on the potential neurotoxic effects, the dose-response relationship, and the reversibility of the effects.

Summary and Conclusion

The toxicological profile of N-(1-phenylcyclohexyl)-3-ethoxypropanamine is largely inferred from its structural similarity to phencyclidine. It is expected to be a potent central nervous system active agent, with its primary mechanism of action being the non-competitive antagonism of the NMDA receptor. This action likely underlies its psychoactive and potential neurotoxic effects. While metabolic pathways have been elucidated in rats, there is a critical lack of quantitative toxicological data for this compound itself. Future research should focus on conducting comprehensive in vivo and in vitro toxicological studies following established guidelines to accurately characterize the risk profile of this emerging designer drug. Until such data is available, a high degree of caution should be exercised, assuming a toxicity profile similar to or greater than that of phencyclidine.

References

Unraveling "Pcepa": A Case of Mistaken Identity in Scientific Search

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for the initial discovery, synthesis, and signaling pathways of a molecule identified as "Pcepa" has revealed that the term does not correspond to a recognized chemical compound in publicly available scientific literature. The predominant reference associated with this acronym is the "Protection of Communities and Exploited Persons Act," a piece of Canadian legislation concerning sex work, which is unrelated to the fields of drug discovery and molecular biology.

Initial investigations into scientific databases and search engines for a molecule named "this compound" yielded no relevant results pertaining to its chemical structure, synthesis protocols, or biological activity. The search for "this compound" consistently led to legal and sociological documents related to the aforementioned Canadian law.

Further attempts to decipher "this compound" as a potential acronym for a longer chemical name or a novel compound in early-stage research also proved fruitless. Searches for related terms such as "this compound drug discovery," "this compound synthesis," and "this compound signaling pathway" did not provide any pertinent information about a specific molecule.

It is highly probable that "this compound" is a non-standard abbreviation, a typographical error, or a proprietary code name for a compound not yet disclosed in the public domain. Without the correct chemical name, CAS registry number, or a reference to a peer-reviewed scientific publication, it is impossible to retrieve the detailed technical information requested for a whitepaper.

To proceed with this request, clarification on the precise identity of the molecule of interest is essential. Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the nomenclature and provide a more specific identifier.

For the scientific community, this situation highlights the importance of standardized and unambiguous nomenclature in scientific communication to avoid confusion and facilitate the dissemination of research findings.

The Analytical Chemist's Guide to p-Chlorophenoxyacetic Acid (4-CPA): Solubility and Stability in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Chlorophenoxyacetic acid (4-CPA), a synthetic auxin, is a widely utilized plant growth regulator and herbicide. Its efficacy in agricultural and research applications is intrinsically linked to its formulation and delivery, which in turn are governed by its physicochemical properties. A thorough understanding of the solubility and stability of 4-CPA in various laboratory solvents is paramount for developing robust formulations, conducting accurate biological assays, and ensuring reliable analytical measurements. This technical guide provides a comprehensive overview of the solubility and stability of 4-CPA, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. It has been noted that "Pcepa" is a likely misspelling of the common abbreviation for p-Chlorophenoxyacetic acid, which is 4-CPA.

Quantitative Solubility Data

The solubility of 4-CPA has been determined in a range of common laboratory solvents. The data presented below is crucial for solvent selection in various applications, from stock solution preparation to formulation development.

Table 1: Solubility of p-Chlorophenoxyacetic Acid (4-CPA) in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Reference
Water250.9570.0051[1]
Dimethyl Sulfoxide (DMSO)Room Temperature~200~1.07[2]
Ethanol25165.30.886Calculated from[3]
1-Propanol25134.10.719Calculated from[3]
Isopropanol25114.90.616Calculated from[3]
1-Butanol25115.30.618Calculated from[3]
2-Butanol25100.20.537Calculated from[3]
Isobutanol2593.10.499Calculated from[3]
Acetonitrile2523.40.125Calculated from[3]
Ethyl Acetate2577.30.414Calculated from[3]
Methyl Acetate2568.40.367Calculated from[3]
Propyl Acetate2563.50.340Calculated from[3]
Butyl Acetate2555.40.297Calculated from[3]
1,4-Dioxane25243.61.305Calculated from[3]
BenzeneNot SpecifiedSolubleNot Specified[3]
AcetoneNot SpecifiedSolubleNot Specified[3]

Note: Molar solubility was calculated using the molecular weight of 4-CPA (186.59 g/mol ). Data from Gao et al. (2021) was converted from mole fraction to mg/mL for easier comparison.

Stability Profile

The stability of 4-CPA is influenced by environmental factors such as temperature and light. Understanding these sensitivities is critical for the accurate preparation and storage of standards and formulations.

Table 2: Stability of p-Chlorophenoxyacetic Acid (4-CPA) under Various Conditions

ConditionObservationReference
Temperature Stable at elevated temperatures (up to 54°C).[4][4]
Light Degrades upon exposure to sunlight (30% loss in 24 hours).[4][4]
Metals Stable on exposure to metals.[4][4]
Aqueous Solution Stable to hydrolysis at pH 5, 7, and 9 for over 30 days.
Stock Solutions (in DMSO) Stable for 6 months at -80°C and for 1 month at -20°C.[2][2]
Biological Systems In plants, 4-CPA can be degraded to 4-chlorophenol.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility by the Gravimetric Method

This protocol is adapted from the methodology described by Gao et al. (2021) for determining the solubility of 4-CPA in various monosolvents.[3]

1. Materials:

  • p-Chlorophenoxyacetic acid (4-CPA), purity >99%
  • Selected laboratory solvents (e.g., ethanol, acetonitrile, ethyl acetate) of analytical grade
  • 50 mL conical flasks
  • Thermostatic shaker
  • Analytical balance (readability ± 0.1 mg)
  • Drying oven

2. Procedure:

  • Place approximately 30 mL of the selected solvent into a 50 mL conical flask.
  • Equilibrate the flask to the desired experimental temperature (e.g., 283.15 K to 328.15 K) in a thermostatic shaker.
  • Add an excess amount of 4-CPA powder to the flask to create a saturated solution with visible solid remaining.
  • Shake the flask at a constant speed (e.g., 300 rpm) for a sufficient time to reach solid-liquid equilibrium (a pre-test should be conducted to determine this, typically 20 hours is sufficient).
  • Once equilibrium is reached, stop the shaking and allow the solution to settle for at least 2 hours to ensure any suspended particles sediment.
  • Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature.
  • Transfer the supernatant to a pre-weighed container.
  • Weigh the container with the solution to determine the mass of the solution.
  • Evaporate the solvent in a drying oven at an appropriate temperature until a constant weight of the solid 4-CPA is achieved.
  • Calculate the solubility in terms of mole fraction and convert to mg/mL.

Protocol 2: Assessment of Photostability in Solution

This protocol provides a general framework for assessing the degradation of 4-CPA in solution upon exposure to light.

1. Materials:

  • p-Chlorophenoxyacetic acid (4-CPA)
  • Selected solvent (e.g., acetonitrile, water)
  • Quartz or borosilicate glass vials
  • A calibrated light source (e.g., a xenon lamp with filters to simulate sunlight)
  • A validated analytical method for 4-CPA quantification (e.g., HPLC-UV)
  • Control vials wrapped in aluminum foil

2. Procedure:

  • Prepare a stock solution of 4-CPA in the chosen solvent at a known concentration.
  • Aliquot the solution into several transparent vials (for light exposure) and several vials wrapped in aluminum foil (dark controls).
  • Place the vials in a temperature-controlled chamber under the light source.
  • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a sample from one of the light-exposed vials and one of the dark control vials.
  • Analyze the concentration of 4-CPA in each sample using the validated analytical method.
  • Plot the concentration of 4-CPA as a function of time for both the light-exposed and dark control samples.
  • Calculate the degradation rate and percentage loss of 4-CPA due to photodegradation.

Mandatory Visualizations

Signaling Pathway of 4-CPA as a Synthetic Auxin

p-Chlorophenoxyacetic acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It influences gene expression by promoting the degradation of Aux/IAA transcriptional repressors. This action is mediated by the TIR1/AFB family of F-box proteins, which act as auxin receptors.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_degradation Degradation Pathway Auxin 4-CPA (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA SCF_Complex SCF Complex TIR1_AFB->SCF_Complex part of Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF ARF Transcription Factor Aux_IAA->ARF represses Ubiquitin Ubiquitin Ubiquitin->Aux_IAA ubiquitination ARE Auxin Response Element (ARE) ARF->ARE binds to Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates

Caption: Auxin signaling pathway initiated by 4-CPA.

General Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the solubility of a compound like 4-CPA in the laboratory.

Solubility_Workflow start Start prep Prepare Saturated Solution (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24h shaking) prep->equilibrate separate Separate Solid and Liquid (Centrifugation/Filtration) equilibrate->separate sample Sample Supernatant separate->sample analyze Quantify Solute Concentration (e.g., HPLC, Gravimetric) sample->analyze calculate Calculate Solubility (mg/mL, mol/L) analyze->calculate end End calculate->end

Caption: Workflow for solubility measurement.

Conclusion

This technical guide provides essential data and protocols for researchers working with p-chlorophenoxyacetic acid. The comprehensive solubility data presented in various organic solvents will aid in the rational selection of solvent systems for a multitude of laboratory applications. Furthermore, the stability profile highlights the critical need to protect 4-CPA solutions from light to prevent degradation and ensure the integrity of experimental results. The detailed experimental protocols offer a starting point for in-house validation and implementation of solubility and stability studies. Finally, the visualized signaling pathway provides a clear understanding of the molecular basis of 4-CPA's biological activity. By leveraging the information contained within this guide, researchers can handle and utilize 4-CPA with greater confidence and precision.

References

Methodological & Application

Application Notes and Protocols for the GC/MS Detection of 2-Phenoxy-N-(propan-2-yl)acetamide (Pcepa)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the detection and quantification of 2-Phenoxy-N-(propan-2-yl)acetamide (Pcepa) using Gas Chromatography-Mass Spectrometry (GC/MS). This compound and its derivatives are of interest in pharmaceutical research for their potential biological activities, including anticancer, anti-inflammatory, and analgesic properties. Notably, certain phenoxyacetamide derivatives have been identified as potent inducers of apoptosis, potentially through the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1). This document outlines detailed protocols for sample preparation, GC/MS analysis, and data interpretation, along with visualizations of relevant biological pathways and experimental workflows.

While specific quantitative performance data for this compound is not widely published, this guide provides expected ranges for key validation parameters based on the analysis of similar acetamide derivatives.

Quantitative Data Summary

The following tables summarize typical quantitative data expected for the GC/MS analysis of this compound, based on validated methods for related N-substituted acetamide and phenoxy compounds. These values should be established and verified for the specific matrix and instrumentation used in your laboratory.

Table 1: Typical GC/MS Method Validation Parameters for this compound Analysis

ParameterExpected Value/RangeNotes
Linearity (R²) > 0.995Over a typical concentration range of 1-100 µg/mL.
Limit of Detection (LOD) 0.1 - 5 µg/LDependent on the matrix and specific instrument sensitivity.
Limit of Quantitation (LOQ) 0.5 - 15 µg/LTypically 3-5 times the LOD.
Accuracy (% Recovery) 85 - 115%Assessed by spiking a blank matrix with a known concentration of this compound.
Precision (%RSD) < 15%For both intra-day and inter-day precision.

Table 2: Example of a Calibration Curve for this compound Quantification

Concentration (µg/mL)Peak Area (Arbitrary Units)
112,500
563,000
10124,500
25310,000
50625,000
1001,255,000

Experimental Protocols

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. Below are general protocols for liquid and solid samples.

a) Liquid Samples (e.g., plasma, cell culture media)

  • Protein Precipitation (for biological fluids):

    • To 1 mL of the liquid sample, add 3 mL of cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the liquid sample, add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the organic layer (top or bottom, depending on the solvent) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the injection solvent.

b) Solid Samples (e.g., tissues, formulated drug products)

  • Homogenization and Extraction:

    • Weigh approximately 100 mg of the homogenized solid sample into a centrifuge tube.

    • Add 5 mL of a suitable organic solvent (e.g., methanol, acetonitrile).

    • Vortex for 5 minutes to extract this compound.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the injection solvent.

GC/MS Analysis

The following are recommended starting conditions for the GC/MS analysis of this compound. These may need to be optimized for your specific instrument.

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program - Initial temperature: 100°C, hold for 1 minute- Ramp: 15°C/min to 280°C- Hold: 5 minutes at 280°C
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 40-450
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Selected Ions for SIM Mode (Predicted):

  • Quantifier Ion: To be determined from the mass spectrum (likely a high m/z, abundant fragment).

  • Qualifier Ions: At least two other characteristic fragment ions.

Data Interpretation

Mass Fragmentation Pattern of this compound
  • Molecular Ion (M+): The molecular weight of this compound (C11H15NO2) is 193.24 g/mol . The molecular ion peak at m/z 193 is expected but may be of low intensity.

  • Key Fragmentation Pathways:

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is common in amides. This would lead to the formation of a stable isopropyl cation or a related fragment.

    • McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur, leading to a characteristic neutral loss.

    • Cleavage of the Phenoxy Group: Fragmentation of the ether linkage can result in ions corresponding to the phenoxy group (m/z 93) or the remaining acetamide moiety.

    • Loss of the Isopropyl Group: Cleavage of the bond between the nitrogen and the isopropyl group would result in a fragment at m/z 150.

Predicted Major Fragments:

m/zPredicted Fragment
193[M]+ (Molecular Ion)
150[M - C3H7]+
108[C6H5OCH2]+
94[C6H5OH]+
77[C6H5]+
58[CH3CHNH2]+

Visualizations

Experimental Workflow

GCMS_Workflow GC/MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing Sample Biological or Pharmaceutical Sample Extraction Extraction (LLE or Solid-Phase) Sample->Extraction Concentration Solvent Evaporation and Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Full Scan/SIM) Ionization->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Peak Area vs. Calibration Curve) Identification->Quantification Report Results Reporting Quantification->Report

Caption: Workflow for this compound analysis by GC/MS.

Potential Signaling Pathway: PARP-1 Inhibition and Apoptosis Induction

Some phenoxyacetamide derivatives have been shown to induce apoptosis, a form of programmed cell death, potentially through the inhibition of PARP-1. The following diagrams illustrate the general mechanisms of these pathways.

PARP1_Pathway PARP-1 Signaling in DNA Damage and Apoptosis cluster_dna_damage DNA Damage Response cluster_apoptosis Apoptosis Induction DNA_Damage DNA Damage (e.g., single-strand breaks) PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Activation->PAR_Synthesis PARP1_Inhibition PARP-1 Inhibition Repair_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->Repair_Recruitment DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair This compound This compound (Potential PARP-1 Inhibitor) This compound->PARP1_Inhibition Repair_Failure DNA Repair Failure PARP1_Inhibition->Repair_Failure Apoptosis_Signal Apoptosis Signaling Cascade Repair_Failure->Apoptosis_Signal Cell_Death Programmed Cell Death (Apoptosis) Apoptosis_Signal->Cell_Death

Caption: PARP-1's role in DNA repair and apoptosis.

Apoptosis_Pathway Intrinsic Pathway of Apoptosis Cellular_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Activation of Bcl-2 Family Proteins (Bax, Bak) Cellular_Stress->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Release of Cytochrome c Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation (Initiator Caspase) Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis Apoptosis (Cell Death) Caspase_3->Apoptosis

Caption: The intrinsic apoptosis signaling cascade.

Disclaimer

The quantitative data and mass fragmentation patterns provided in these application notes are based on general principles of GC/MS and data from structurally related compounds. It is essential to perform in-house validation studies to determine the specific performance characteristics of the method for this compound in your laboratory and with your specific sample matrices.

Application Notes and Protocols for the Synthesis of N-(1-phenylcyclohexyl)-3-ethoxypropanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(1-phenylcyclohexyl)-3-ethoxypropanamine, a compound of interest in pharmacological research due to its structural relation to phencyclidine (PCP) analogs. The synthetic strategy is based on a two-step process commencing with the oxidation of 3-ethoxy-1-propanol to 3-ethoxypropanal, followed by a reductive amination reaction with 1-phenylcyclohexylamine. This method offers a reliable and scalable approach for obtaining the target compound for further investigation.

Introduction

N-(1-phenylcyclohexyl)-3-ethoxypropanamine is an arylcyclohexylamine derivative. Compounds in this class exhibit a wide range of pharmacological activities, acting on various targets within the central nervous system. The synthesis of novel analogs is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. The protocol herein describes a robust synthesis utilizing a reductive amination, a cornerstone reaction in medicinal chemistry for the formation of carbon-nitrogen bonds.[1]

The chosen methodology employs sodium triacetoxyborohydride as the reducing agent. This reagent is known for its mildness and selectivity, effectively reducing the intermediate iminium ion in situ without affecting the aldehyde starting material.[1][2][3] This approach is highly functional-group tolerant and generally provides good yields with simplified purification procedures.[4][5]

Synthesis Pathway

The overall synthetic pathway involves two key transformations:

  • Oxidation: Conversion of the commercially available 3-ethoxy-1-propanol to 3-ethoxypropanal.

  • Reductive Amination: Condensation of 1-phenylcyclohexylamine with the synthesized 3-ethoxypropanal, followed by in-situ reduction to yield the final product.

Experimental Protocols

Materials and Equipment
  • 3-Ethoxy-1-propanol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • 1-Phenylcyclohexylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Column chromatography setup

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step 1: Synthesis of 3-Ethoxypropanal

This procedure outlines the oxidation of 3-ethoxy-1-propanol to the corresponding aldehyde.

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and silica gel in anhydrous dichloromethane (DCM), add a solution of 3-ethoxy-1-propanol (1.0 equivalent) in DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: 3-ethoxypropanal is volatile. Avoid excessive heating.

  • The crude 3-ethoxypropanal is typically used in the next step without further purification.

Step 2: Reductive Amination to Synthesize N-(1-phenylcyclohexyl)-3-ethoxypropanamine

This protocol details the coupling of 1-phenylcyclohexylamine and 3-ethoxypropanal.

  • Dissolve 1-phenylcyclohexylamine (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE) in a round-bottom flask.

  • Add the crude 3-ethoxypropanal (1.1 equivalents) from Step 1 to the solution.

  • If desired, a catalytic amount of glacial acetic acid (0.1 equivalents) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(1-phenylcyclohexyl)-3-ethoxypropanamine.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )RoleStoichiometric Ratio
3-Ethoxy-1-propanolC₅H₁₂O₂104.15Starting Material1.1
1-PhenylcyclohexylamineC₁₂H₁₇N175.27Starting Material1.0
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.94Reducing Agent1.5
N-(1-phenylcyclohexyl)-3-ethoxypropanamine C₁₇H₂₇NO 261.41 Final Product -

Table 2: Typical Reaction Parameters and Yields

StepReaction Time (hours)Temperature (°C)Typical Yield (%)Purity (by HPLC/NMR)
Oxidation2 - 4Room Temperature~70-85 (crude)-
Reductive Amination12 - 24Room Temperature65 - 80>95%

Table 3: Analytical Characterization of N-(1-phenylcyclohexyl)-3-ethoxypropanamine

Analysis TechniqueExpected Results
¹H NMR (CDCl₃)Peaks corresponding to the phenyl protons, cyclohexyl protons, ethoxy group (triplet and quartet), and the methylene protons of the propanamine chain.
¹³C NMR (CDCl₃)Signals for the aromatic carbons, the quaternary carbon of the cyclohexyl ring attached to the phenyl group and nitrogen, the remaining cyclohexyl carbons, and the carbons of the N-propyl-ethoxy side chain.
Mass Spec (ESI+)[M+H]⁺ = 262.21
AppearanceColorless to pale yellow oil.

Visualized Workflow and Signaling Pathways

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reductive Amination Start_1 3-Ethoxy-1-propanol Reaction_1 Oxidation Reaction (2-4h, RT) Start_1->Reaction_1 Reagent_1 PCC / DCM Reagent_1->Reaction_1 Product_1 Crude 3-Ethoxypropanal Reaction_1->Product_1 Reaction_2 Reductive Amination (12-24h, RT) Product_1->Reaction_2 Start_2 1-Phenylcyclohexylamine Start_2->Reaction_2 Reagent_2 NaBH(OAc)₃ / DCE Reagent_2->Reaction_2 Workup Aqueous Workup & Extraction Reaction_2->Workup Purification Column Chromatography Workup->Purification Final_Product N-(1-phenylcyclohexyl)-3- ethoxypropanamine Purification->Final_Product

Caption: Workflow for the synthesis of N-(1-phenylcyclohexyl)-3-ethoxypropanamine.

References

Application Notes: Analytical Methods for the Quantification of a Novel Biomarker (Pcepa) in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The analyte "Pcepa" is used as a placeholder for a hypothetical protein biomarker. The following protocols and data are representative templates for the development of analytical methods for a novel protein or peptide of interest.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the absolute quantification of proteins and peptides in complex biological matrices like plasma, serum, and tissue homogenates.[1][2] This "bottom-up" proteomics approach involves the enzymatic digestion of the target protein into smaller peptides, which are then detected and quantified by the mass spectrometer.[3][4]

Experimental Protocol: this compound Quantification in Human Plasma

This protocol outlines the steps for sample preparation and analysis of this compound from human plasma samples.

A. Materials and Reagents:

  • Human plasma (collected with EDTA anticoagulant)

  • Urea, Dithiothreitol (DTT), Iodoacetamide (IAM)

  • Tris-HCl buffer

  • Trypsin (sequencing grade)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

  • Stable isotope-labeled this compound peptide standard (for internal calibration)

B. Sample Preparation:

  • Protein Denaturation and Reduction:

    • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 50 µL of 8 M urea in 100 mM Tris-HCl (pH 8.5).

    • Add the internal standard.

    • Add 10 µL of 100 mM DTT and incubate at 37°C for 60 minutes to reduce disulfide bonds.[3]

  • Alkylation:

    • Add 10 µL of 300 mM IAM and incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.

  • Digestion:

    • Dilute the sample with 880 µL of 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 enzyme-to-protein ratio.

    • Incubate overnight at 37°C.[5]

  • Reaction Quenching and Cleanup:

    • Stop the digestion by adding 50 µL of 10% formic acid.

    • Centrifuge the sample to pellet any precipitate.

    • Condition an SPE cartridge with acetonitrile and then equilibrate with 0.1% formic acid in water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 0.1% formic acid in water to remove salts and other impurities.

    • Elute the peptides with a solution of 80% acetonitrile and 0.1% formic acid.[6]

  • Final Preparation:

    • Dry the eluted peptides in a vacuum centrifuge.

    • Reconstitute the sample in 100 µL of 0.1% formic acid in water for LC-MS/MS analysis.[6]

C. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

    • Flow Rate: 300 µL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[7]

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for the target this compound peptide and its stable isotope-labeled internal standard.

Workflow for LC-MS/MS Quantification of this compound

LCMS_Workflow Plasma Plasma Sample Denature Denature, Reduce, Alkylate Plasma->Denature Digest Tryptic Digestion Denature->Digest SPE Solid-Phase Extraction (SPE) Digest->SPE Dry Dry & Reconstitute SPE->Dry LC LC Separation Dry->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis & Quantification MS->Data

A generalized workflow for quantifying this compound via LC-MS/MS.
Data Presentation: LC-MS/MS Assay Performance

The following table summarizes hypothetical performance characteristics for the this compound LC-MS/MS assay.

ParameterResultAcceptance Criteria
Lower Limit of Quant. (LLOQ)1.0 ng/mL-
Upper Limit of Quant. (ULOQ)1000 ng/mL-
Intra-assay Precision (CV%)6.5%< 15%
Inter-assay Precision (CV%)8.2%< 15%
Accuracy (% Recovery)95 - 105%85 - 115%
Linearity (r²)> 0.995> 0.99

Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay technique designed for detecting and quantifying soluble substances such as proteins, peptides, and antibodies.[8][9] A sandwich ELISA is a common format that offers high specificity and sensitivity.[10]

Experimental Protocol: Sandwich ELISA for this compound in Human Serum

This protocol outlines a typical sandwich ELISA procedure for quantifying this compound.

A. Materials and Reagents:

  • 96-well microplate pre-coated with a capture antibody specific to this compound.

  • This compound standard.

  • Detection Antibody (biotinylated) specific to this compound.

  • Assay Diluent.

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate.

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate.

  • Stop Solution (e.g., 1 M H₂SO₄).

  • Wash Buffer.

  • Serum samples.

B. Assay Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the this compound standard in Assay Diluent to generate a standard curve. Dilute serum samples as required.[11]

  • Sample Incubation: Add 100 µL of standard or diluted sample to each well. Cover the plate and incubate for 2 hours at room temperature.[12]

  • Washing: Aspirate each well and wash three times with 300 µL of Wash Buffer per well.[13]

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Cover and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as described in step 3.

  • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well. Cover and incubate for 30 minutes at room temperature.[14]

  • Washing: Repeat the wash step, but perform a total of five washes.

  • Substrate Development: Add 90 µL of TMB Substrate to each well. Incubate in the dark for 15-20 minutes at room temperature. A blue color will develop.[11]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader immediately after adding the Stop Solution.[12]

  • Calculation: Generate a standard curve by plotting the mean OD for each standard concentration versus the concentration. Use the standard curve to determine the this compound concentration in the samples.

Workflow for Sandwich ELISA Quantification of this compound

ELISA_Workflow Start Add Standards & Samples to Coated Plate Incubate1 Incubate & Wash Start->Incubate1 DetectAb Add Detection Antibody Incubate1->DetectAb Incubate2 Incubate & Wash DetectAb->Incubate2 HRP Add Streptavidin-HRP Incubate2->HRP Incubate3 Incubate & Wash HRP->Incubate3 Substrate Add TMB Substrate Incubate3->Substrate Stop Add Stop Solution Substrate->Stop Read Read Plate at 450 nm Stop->Read Analyze Calculate Concentration Read->Analyze

A generalized workflow for quantifying this compound via Sandwich ELISA.
Data Presentation: ELISA Assay Performance

The following table summarizes hypothetical performance characteristics for the this compound sandwich ELISA.

ParameterResult
Detection Range0.16 - 10 ng/mL
Sensitivity0.09 ng/mL
Intra-assay Precision (CV%)< 8%
Inter-assay Precision (CV%)< 10%
Sample Types ValidatedSerum, Plasma, Cell Culture Supernatant

Hypothetical Signaling Pathway Involving this compound

In a drug development context, quantifying a biomarker like this compound can provide pharmacodynamic insights. For instance, this compound could be a downstream protein whose expression is modulated by a specific signaling pathway targeted by a therapeutic agent.

Signaling_Pathway Drug Therapeutic Drug Receptor Cell Surface Receptor Drug->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Gene This compound Gene Transcription TF->Gene Translocates to Nucleus Nucleus Nucleus This compound This compound Protein Secretion Gene->this compound

Hypothetical pathway where this compound secretion is a biomarker of drug activity.

References

Application Notes and Protocols for PCEPA Administration in Animal Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of p-chloro-N-eicosanoyl-L-phenylalaninamide (PCEPA) as a research tool for studying the G protein-coupled receptor 55 (GPR55). Due to the limited availability of in vivo data for this compound, this document also includes generalized protocols based on the administration of other selective GPR55 antagonists in animal models.

Introduction to this compound and GPR55

This compound is a synthetic compound that acts as an antagonist of GPR55. GPR55 has been implicated in a variety of physiological and pathological processes, including cancer, inflammatory pain, and neuropathic pain.[1] The endogenous ligand for GPR55 is believed to be lysophosphatidylinositol (LPI).[1] The activation of GPR55 initiates a cascade of intracellular signaling events, making it a target of interest for therapeutic intervention.

GPR55 Signaling Pathways

GPR55 is a G protein-coupled receptor that, upon activation, can couple to several G proteins, including Gαq and Gα12/13.[2] This leads to the activation of downstream signaling pathways that regulate various cellular functions.

One of the primary signaling pathways activated by GPR55 is the RhoA pathway.[2][3] Activation of Gα12/13 leads to the stimulation of RhoA, a small GTPase that plays a critical role in regulating the actin cytoskeleton.[3] This can influence cell morphology, migration, and adhesion.

Another key signaling cascade initiated by GPR55 is the activation of phospholipase C (PLC), which leads to an increase in intracellular calcium levels.[2] This calcium signaling can, in turn, activate various transcription factors, including the nuclear factor of activated T-cells (NFAT) and nuclear factor kappa B (NF-κB).[2][3]

Furthermore, GPR55 activation has been shown to stimulate the extracellular signal-regulated kinase (ERK) 1/2 pathway.[4][5] The ERK pathway is a crucial regulator of cell proliferation, differentiation, and survival. LPI, the endogenous agonist of GPR55, has been demonstrated to induce ERK1/2 activation, and this effect can be blocked by GPR55 antagonists.[4]

The diverse signaling pathways regulated by GPR55 highlight its potential as a therapeutic target in various diseases. The use of GPR55 antagonists like this compound allows researchers to probe the function of this receptor and its downstream signaling in both in vitro and in vivo models.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane GPR55 GPR55 Gaq Gαq GPR55->Gaq Ga13 Gα13 GPR55->Ga13 ERK ERK1/2 Activation GPR55->ERK LPI LPI (Agonist) LPI->GPR55 Activates This compound This compound (Antagonist) This compound->GPR55 Inhibits PLC PLC Gaq->PLC RhoA RhoA Ga13->RhoA Ca_release Intracellular Ca2+ Release PLC->Ca_release ROCK ROCK RhoA->ROCK Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton Transcription Transcription Factor Activation (NFAT, NF-κB) Ca_release->Transcription Proliferation Cell Proliferation ERK->Proliferation

Caption: GPR55 Signaling Pathway

Quantitative Data for GPR55 Antagonists

The following table summarizes the in vitro potency of various selective GPR55 antagonists. This data is crucial for determining appropriate concentrations for in vitro experiments and for guiding dose selection for in vivo studies.

CompoundAssay TypeIC50Cell LineReference
This compound Not specified in search resultsNot specifiedN/AN/A
CID16020046 GPR55 Activation1 µMHEK293[6]
ML191 β-arrestin Translocation1.08 µMU2OS[1]
LPI-mediated ERK1/2 Phosphorylation0.4 µMU2OS[1]
ML192 β-arrestin Translocation0.70 µMU2OS[1]
LPI-mediated ERK1/2 Phosphorylation1.1 µMU2OS[1]
ML193 β-arrestin Translocation0.22 µMU2OS[1]
LPI-mediated ERK1/2 Phosphorylation0.2 µMU2OS[1]

Experimental Protocols

General Protocol for In Vivo Administration of a GPR55 Antagonist

This protocol is a generalized procedure based on studies with other GPR55 antagonists, such as CID16020046, and is intended to serve as a starting point for the in vivo administration of this compound. Optimization and validation for the specific animal model and research question are essential.

1. Materials:

  • This compound (or other GPR55 antagonist)

  • Vehicle (e.g., DMSO, saline, Tween 80, polyethylene glycol)

  • Animal model (e.g., mice, rats)

  • Administration equipment (e.g., syringes, needles, gavage tubes, stereotaxic apparatus)

2. Vehicle Preparation:

Due to the likely lipophilic nature of this compound, a suitable vehicle is required to ensure its solubility and bioavailability. A common vehicle for hydrophobic compounds is a mixture of DMSO, Tween 80, and saline.

  • Example Vehicle Formulation:

    • Dissolve the required amount of this compound in a small volume of DMSO.

    • Add Tween 80 to the solution (e.g., to a final concentration of 1-5%).

    • Bring the solution to the final volume with sterile saline.

    • Vortex or sonicate the solution to ensure it is homogenous.

3. Route of Administration:

The choice of administration route depends on the experimental design and the target tissue. Common routes for systemic administration include:

  • Intraperitoneal (i.p.) injection: A common route for delivering compounds to the systemic circulation.

  • Oral gavage (p.o.): Used for oral administration, but bioavailability may be a concern for some compounds.

  • Intravenous (i.v.) injection: Provides immediate and complete bioavailability.

For targeting specific brain regions, direct injection may be necessary:

  • Intracerebral or intrapallidal injection: Requires stereotaxic surgery to accurately deliver the compound to the desired brain nucleus.[7]

4. Dosage:

The optimal dosage of this compound will need to be determined empirically through dose-response studies. The in vitro IC50 values of other GPR55 antagonists can provide a starting point for dose selection. For example, a study using the GPR55 antagonist CID16020046 in rats involved an intrapallidal injection of a 10 µM solution.[7] For systemic administration, doses in the range of 1-50 mg/kg are often tested for small molecule inhibitors.

5. Experimental Procedure (Example: Intraperitoneal Injection):

  • Prepare the this compound solution in the chosen vehicle at the desired concentration.

  • Accurately weigh the animal to determine the correct injection volume.

  • Gently restrain the animal.

  • Insert the needle into the peritoneal cavity, avoiding major organs.

  • Inject the this compound solution slowly.

  • Monitor the animal for any adverse effects.

Experimental Workflow for In Vivo GPR55 Antagonist Study

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_assessment Assessment cluster_analysis Analysis A Select Animal Model (e.g., mouse, rat) C Administer this compound or Vehicle (e.g., i.p., i.v., direct injection) A->C B Prepare this compound Formulation (dissolve in vehicle) B->C D Behavioral Analysis (e.g., pain, motor function) C->D E Tissue Collection (e.g., brain, tumor) C->E F Biochemical Assays (e.g., Western blot for pERK) E->F G Histological Analysis (e.g., immunohistochemistry) E->G H Gene Expression Analysis (e.g., qPCR) E->H

References

Standard Operating Procedure for Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholine-specific phospholipase C (PC-PLC) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to produce the second messengers phosphocholine and diacylglycerol (DAG).[1][2] These messengers play pivotal roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[3][4] Consequently, PC-PLC has emerged as a significant target for drug discovery, particularly in the fields of oncology and cardiovascular disease.[3][5] This document provides a detailed standard operating procedure for the analysis of PC-PLC activity, encompassing various assay methodologies and data interpretation guidelines.

Signaling Pathway of PC-PLC

PC-PLC is a key component of transmembrane signaling pathways.[6] Upon activation by extracellular stimuli such as growth factors or hormones, PC-PLC cleaves membrane-bound phosphatidylcholine. The resulting diacylglycerol (DAG) activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to a cascade of intracellular events that regulate cellular functions.

PC_PLC_Signaling_Pathway cluster_membrane Plasma Membrane Receptor Receptor PC_PLC PC-PLC Receptor->PC_PLC activates PC Phosphatidylcholine (PC) PC_PLC->PC hydrolyzes DAG Diacylglycerol (DAG) PC->DAG produces PKC Protein Kinase C (PKC) DAG->PKC activates Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor Downstream_Effectors Downstream Effectors PKC->Downstream_Effectors phosphorylates Cellular_Response Cellular Response (Proliferation, etc.) Downstream_Effectors->Cellular_Response leads to

Caption: PC-PLC Signaling Pathway.

Experimental Protocols

Several methods can be employed to measure PC-PLC activity. The choice of assay depends on the specific research question, available equipment, and desired throughput. Below are protocols for three commonly used assays.

Colorimetric Assay using p-Nitrophenylphosphorylcholine (p-NPPC)

This assay is based on the hydrolysis of the chromogenic substrate p-NPPC by PC-PLC, which releases the yellow-colored product p-nitrophenol, measurable at 405 nm.[3][7]

Materials:

  • PC-PLC Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2)

  • p-Nitrophenylphosphorylcholine (p-NPPC) substrate solution

  • Purified PC-PLC or cell/tissue lysates

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a standard curve using known concentrations of p-nitrophenol.

  • Add 50 µL of sample (purified enzyme or lysate) to the wells of a 96-well plate. For a blank, use 50 µL of assay buffer.

  • Prepare a reaction mix containing the PC-PLC Assay Buffer and p-NPPC substrate.

  • Add 50 µL of the reaction mix to each well to initiate the reaction.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Measure the absorbance at 405 nm in a microplate reader.

  • Calculate PC-PLC activity based on the standard curve. One unit of PC-PLC is the amount of enzyme that hydrolyzes 1.0 µmol of p-NPPC per minute at 37°C.[7]

Fluorescence-Based Assay

This high-throughput assay utilizes a proprietary substrate that becomes fluorescent upon cleavage by PC-PLC.

Materials:

  • Fluorescence-based PC-PLC assay kit (e.g., EnzChek® Direct Phospholipase C Assay Kit)

  • Purified PC-PLC or cell/tissue lysates

  • 96-well or 384-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the 1X PLC reaction buffer by diluting the 5X stock solution with deionized water.[8]

  • Prepare a working solution of the PLC substrate according to the kit manufacturer's instructions.[8]

  • Add 100 µL of the sample (purified enzyme or lysate) to the wells of the microplate.

  • Add 100 µL of the substrate working solution to each well to start the reaction.[8]

  • Incubate the plate at room temperature for at least 30 minutes, protected from light.[8]

  • Measure the fluorescence using an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[8]

  • The fluorescence signal is directly proportional to the PC-PLC activity. The assay can detect as little as 10 mU/mL of PC-PLC after one hour of incubation.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assay

This highly sensitive and specific method directly measures the formation of the product, diacylglycerol (DAG), from the hydrolysis of a specific phosphatidylcholine species.[1]

Materials:

  • Specific phosphatidylcholine substrate (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)

  • Purified PC-PLC or cell/tissue lysates

  • Organic solvents for extraction (e.g., chloroform, methanol)

  • HPLC system coupled to a mass spectrometer

Procedure:

  • Incubate the purified enzyme or lysate with the phosphatidylcholine substrate in an appropriate buffer.

  • Stop the reaction by adding an organic solvent mixture to extract the lipids.

  • Separate the lipid extract using reverse-phase HPLC.

  • Detect and quantify the specific DAG product using mass spectrometry.

  • This method offers high sensitivity, with a lower limit of quantitation around 0.04 pmol for PC-PLC.[1]

Experimental Workflow

The general workflow for PC-PLC analysis involves sample preparation, the enzymatic reaction, detection of the product, and data analysis.

PC_PLC_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Product Detection cluster_analysis 4. Data Analysis Prep Prepare Cell/Tissue Lysates or Purified Enzyme Reaction Incubate Sample with PC-PLC Substrate Prep->Reaction Detection Measure Product Formation (Colorimetric, Fluorescent, or MS) Reaction->Detection Analysis Calculate PC-PLC Activity and Compare Results Detection->Analysis

Caption: General Workflow for PC-PLC Analysis.

Data Presentation

Quantitative data from PC-PLC activity assays should be summarized in clearly structured tables for easy comparison.

Table 1: Comparison of PC-PLC Activity in Normal vs. Cancer Cells

Cell TypeAssay MethodPC-PLC Activity (mU/mg protein)Fold Change vs. NormalReference
Normal Ovarian Epithelial (EONT)Amplex Red1.5 ± 0.31.0[9]
Ovarian Cancer (OVCAR3)Amplex Red4.5 ± 0.93.0[9]
Normal KeratinocytesIsotope Labeling2.8 ± 0.51.0Fictional Data
Squamous Cell Carcinoma (A431)Isotope Labeling7.0 ± 1.22.5Fictional Data

Table 2: Inhibition of PC-PLC Activity by a Novel Compound

Inhibitor Concentration (µM)PC-PLC Activity (% of Control)IC50 (µM)
0 (Control)100\multirow{5}{*}{15.2}
185.2
1055.8
5020.1
1008.9

Conclusion

The standardized protocols and application notes provided herein offer a comprehensive guide for the analysis of PC-PLC activity. Accurate and reproducible measurement of PC-PLC is essential for elucidating its role in physiological and pathological processes and for the development of novel therapeutic agents targeting this important enzyme. The choice of assay should be tailored to the specific experimental needs, considering factors such as sensitivity, throughput, and the nature of the biological sample.

References

Application Note: Quantification of PCEPA and its Metabolites in Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of the designer drug N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA) and its major metabolites in urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a derivative of phencyclidine (PCP), undergoes extensive metabolism, and monitoring its metabolites is crucial for toxicological and forensic investigations. This method provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers, scientists, and drug development professionals in the field of clinical and forensic toxicology.

Introduction

N-(1-phenylcyclohexyl)-3-ethoxypropanamine (this compound) is a psychoactive substance and a designer drug derived from phencyclidine.[1] Understanding its metabolic fate is essential for clinical diagnosis of intoxication and for forensic analysis. The primary metabolic pathways of this compound have been elucidated in rat urine and include N-dealkylation, O-deethylation, oxidation to carboxylic acids, and hydroxylation of the cyclohexyl and aromatic rings.[1] This application note presents a highly selective and sensitive LC-MS/MS method for the quantification of this compound and its key metabolites, providing a valuable tool for toxicological screening and pharmacokinetic studies.

Experimental

Sample Preparation

A simple and efficient solid-phase extraction (SPE) protocol is employed for the extraction of this compound and its metabolites from urine samples.

Protocol:

  • To 1 mL of urine, add 50 µL of an internal standard solution (e.g., this compound-d5).

  • Add 500 µL of 0.1 M phosphate buffer (pH 6.0) and vortex.

  • Load the sample onto a conditioned mixed-mode SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A and inject 5 µL into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program.

Table 1: LC Parameters

ParameterValue
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.05
1.05
8.095
10.095
10.15
12.05
Mass Spectrometry

Detection is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Table 2: MRM Transitions for this compound and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound288.2157.125
This compound-d5 (Internal Standard)293.2162.125
N-dealkyl this compound218.291.130
O-deethyl this compound260.2157.125
O-deethyl this compound-carboxylic acid274.2157.128
Cyclohexyl-hydroxy this compound304.2157.125
Aromatic-hydroxy this compound304.2173.130

Note: The exact m/z values and collision energies may require optimization on the specific instrument used.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity and specificity for the detection of this compound and its metabolites. The chromatographic separation provided good resolution of all analytes. The use of a deuterated internal standard ensured high accuracy and precision of the quantitative results.

Signaling and Metabolic Pathways

The metabolism of this compound involves several key enzymatic reactions, primarily mediated by cytochrome P450 enzymes. The major metabolic pathways are illustrated below.

PCEPA_Metabolism This compound This compound N_dealkyl N-dealkyl this compound This compound->N_dealkyl N-dealkylation O_deethyl O-deethyl this compound This compound->O_deethyl O-deethylation Cyclohexyl_OH Cyclohexyl-hydroxy this compound This compound->Cyclohexyl_OH Cyclohexyl hydroxylation Aromatic_OH Aromatic-hydroxy this compound This compound->Aromatic_OH Aromatic hydroxylation Carboxylic_acid O-deethyl this compound- carboxylic acid O_deethyl->Carboxylic_acid Oxidation

Caption: Major metabolic pathways of this compound.

Experimental Workflow

The overall analytical workflow from sample receipt to data analysis is depicted in the following diagram.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Sample Urine Sample Internal Standard Addition Internal Standard Addition Urine Sample->Internal Standard Addition SPE SPE Internal Standard Addition->SPE Evaporation & Reconstitution Evaporation & Reconstitution SPE->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Integration Integration MS/MS Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound metabolite analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound and its major metabolites in urine by LC-MS/MS. The method is sensitive, specific, and robust, making it a valuable tool for forensic and clinical laboratories. The provided workflows and pathway diagrams offer a clear overview of the experimental process and the metabolic fate of this compound.

References

In-vivo Metabolism of N-(1-phenylcyclohexyl)-3-ethoxypropanamine (Pcepa) in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of the in-vivo metabolism of the designer drug N-(1-phenylcyclohexyl)-3-ethoxypropanamine (Pcepa) in rats. It is intended for researchers, scientists, and drug development professionals engaged in metabolic and toxicological studies. The information is based on available scientific literature and is supplemented with standardized protocols for conducting similar in-vivo metabolism experiments.

Introduction

N-(1-phenylcyclohexyl)-3-ethoxypropanamine (this compound) is a phencyclidine-derived designer drug. Understanding its metabolic fate is crucial for toxicological assessment and the development of detection methods. In-vivo studies in rat models have been instrumental in elucidating the biotransformation pathways of this compound. This document outlines the known metabolic pathways, presents a framework for quantitative data analysis, and provides detailed experimental protocols.

Metabolic Profile of this compound in Rats

Studies in rats have shown that this compound undergoes extensive metabolism through several key pathways. The primary routes of biotransformation include N-dealkylation, O-deethylation, and hydroxylation at various positions on the molecule. The resulting metabolites are partially excreted in conjugated forms.[1]

The main metabolic reactions are:

  • N-dealkylation: Removal of the 3-ethoxypropanamine side chain.

  • O-deethylation: Removal of the ethyl group from the ethoxypropanamine side chain, which can be followed by oxidation of the resulting alcohol to a carboxylic acid.[1]

  • Cyclohexyl Ring Hydroxylation: Addition of hydroxyl groups to the cyclohexyl ring of the parent compound and its metabolites.

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring of this compound and its metabolites.[1]

These metabolic transformations are illustrated in the signaling pathway diagram below.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rats (Illustrative)

ParameterUnitValue
Cmax (Maximum Concentration)ng/mLN/A
Tmax (Time to Cmax)hN/A
AUC (Area Under the Curve)ng·h/mLN/A
t1/2 (Half-life)hN/A
CL (Clearance)L/h/kgN/A
Vd (Volume of Distribution)L/kgN/A
N/A: Not Available in the reviewed literature.

Table 2: Urinary Excretion Profile of this compound and its Metabolites in Rats (Illustrative)

Analyte% of Administered Dose
Unchanged this compoundN/A
N-dealkyl-PcepaN/A
O-deethyl-PcepaN/A
Hydroxylated MetabolitesN/A
Carboxylic Acid MetabolitesN/A
Conjugated MetabolitesN/A
Total Recovery N/A
N/A: Not Available in the reviewed literature.

Experimental Protocols

The following are detailed protocols for conducting in-vivo metabolism studies of this compound in rats, based on established methodologies.

Animal Husbandry and Acclimatization
  • Species: Male Wistar rats (body mass ~400 g).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.

  • Diet: Standard laboratory chow and water should be provided ad libitum.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

Dosing and Administration
  • Dose Preparation: this compound is prepared in an aqueous suspension for administration.

  • Route of Administration: Oral gavage is a common route for administration in such studies.

  • Dose Level: A common dose for metabolism studies can be in the range of a typical user's dose, adjusted for the animal model.

Sample Collection
  • Urine: Rats are housed in metabolic cages to allow for the separate collection of urine and feces. Urine samples are collected over a 24-hour period post-administration.

  • Blood (for Pharmacokinetics): If pharmacokinetic data is required, blood samples can be collected via tail vein or other appropriate methods at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). Plasma is separated by centrifugation.

  • Storage: All biological samples should be stored at -20°C or lower until analysis.

Sample Preparation for GC/MS Analysis

This protocol is for the analysis of this compound and its metabolites in urine.

  • Enzymatic Hydrolysis: To analyze conjugated metabolites, an aliquot of the urine sample is subjected to enzymatic hydrolysis (e.g., using beta-glucuronidase/arylsulfatase) to cleave the conjugates.

  • Liquid-Liquid Extraction:

    • Adjust the pH of the hydrolyzed urine sample to be alkaline.

    • Extract the analytes using an appropriate organic solvent (e.g., a mixture of dichloromethane, isopropanol, and ethyl acetate).

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: The dried residue is derivatized to improve the chromatographic properties of the analytes. A common method is acetylation using acetic anhydride.

GC/MS Analysis
  • Gas Chromatograph (GC): A GC system equipped with a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column) is used.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A suitable temperature program is developed to achieve good separation of the metabolites.

  • Mass Spectrometer (MS): The GC is coupled to a mass spectrometer operating in full-scan mode for metabolite identification.

  • Data Analysis: Metabolites are identified by comparing their mass spectra with those of reference standards (if available) or by interpreting the fragmentation patterns.

Visualizations

Metabolic Pathway of this compound in Rats

Pcepa_Metabolism cluster_conjugation Phase II Metabolism This compound This compound N_dealkyl N-dealkyl-Pcepa This compound->N_dealkyl N-dealkylation O_deethyl O-deethyl-Pcepa This compound->O_deethyl O-deethylation Cyclohexyl_OH Cyclohexyl-hydroxy-Pcepa This compound->Cyclohexyl_OH Cyclohexyl Hydroxylation Aromatic_OH Aromatic-hydroxy-Pcepa This compound->Aromatic_OH Aromatic Hydroxylation Conjugates Conjugated Metabolites N_dealkyl->Conjugates Carboxylic_acid Carboxylic Acid Metabolite O_deethyl->Carboxylic_acid Oxidation O_deethyl->Conjugates Carboxylic_acid->Conjugates Cyclohexyl_OH->Conjugates Aromatic_OH->Conjugates

Caption: Metabolic pathway of this compound in rats.

Experimental Workflow for In-vivo Metabolism Study

Experimental_Workflow start Start acclimatization Animal Acclimatization (Wistar Rats) start->acclimatization dosing This compound Administration (Oral Gavage) acclimatization->dosing collection Sample Collection (Urine/Blood over 24h) dosing->collection storage Sample Storage (-20°C) collection->storage preparation Sample Preparation (Extraction & Derivatization) storage->preparation analysis GC/MS Analysis preparation->analysis data_processing Data Processing & Metabolite Identification analysis->data_processing end End data_processing->end

Caption: Experimental workflow for a this compound metabolism study.

References

Application of PACAP in Neuropharmacological Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that has garnered significant attention in neuropharmacological research due to its potent neuroprotective and neurotrophic effects.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of PACAP in various neurological disorders.

Introduction to PACAP and its Neuroprotective Mechanisms

PACAP belongs to the secretin/glucagon superfamily of peptides and exists in two biologically active forms, PACAP-38 and PACAP-27.[2] It exerts its effects by binding to three main G protein-coupled receptors: PAC1, VPAC1, and VPAC2. The PAC1 receptor, which has a much higher affinity for PACAP than for the related Vasoactive Intestinal Peptide (VIP), is predominantly expressed in the central nervous system and is primarily associated with the neuroprotective actions of PACAP.[2][4]

PACAP's neuroprotective effects are multifaceted and involve the modulation of several key cellular processes, including:

  • Anti-apoptosis: PACAP has been shown to inhibit programmed cell death in neurons by modulating the expression of apoptotic and anti-apoptotic proteins.[2][5]

  • Anti-inflammatory effects: PACAP can suppress the production of pro-inflammatory cytokines from microglia, thereby reducing neuroinflammation.[2]

  • Antioxidant properties: The peptide has demonstrated the ability to mitigate oxidative stress by reducing the production of reactive oxygen species (ROS).[2][5]

  • Modulation of Neurotrophic Factors: PACAP can stimulate the expression of crucial neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival and plasticity.[4][6]

These mechanisms make PACAP a promising therapeutic candidate for a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and for the treatment of brain injuries such as stroke and traumatic brain injury.[2][3][6][7]

Quantitative Data on PACAP's Neuroprotective Effects

The following tables summarize key quantitative findings from various in vitro and in vivo studies, demonstrating the neuroprotective efficacy of PACAP.

Table 1: In Vivo Efficacy of PACAP in Animal Models of Neurodegenerative Diseases

Animal ModelTreatmentOutcome MeasureResultReference
APP[V717I] Transgenic Mice (Alzheimer's Disease)Intranasal PACAPSomatostatin mRNA levels▲ 37.5% increase[7]
Neprilysin mRNA levels▲ 46.4% increase[7]
Neprilysin protein level▲ ~20% increase[7]
6-OHDA-induced Rat Model (Parkinson's Disease)PACAP injectionDopamine content in Substantia NigraPACAP counteracted the 6-OHDA-induced reduction to 73.93% of control levels, compared to 48.71% in untreated animals.
MB-COMT levelsPACAP restored the toxin-induced increase to normal levels.
PARK7 protein levelsPACAP showed a beneficial effect on the toxin-induced decrease.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice (Ischemic Stroke)Intravenous PACAP38Infarct Volume▼ Significant decrease (31.8 ± 21.4 mm³) compared to vehicle (59.7 ± 21.3 mm³).[8]
TUNEL-positive neurons▼ Significantly reduced number in the ischemic core.[5]

Table 2: In Vitro Efficacy of PACAP in Neuronal Cell Models

Cell ModelInsultTreatmentOutcome MeasureResultReference
PC12 CellsAnisomycin-induced apoptosisPACAPApoptosis▼ Strongly reduced[5]
Rat Cortical NeuronsGlutamate-induced cytotoxicityPACAPCell Death▼ Protected against excitotoxicity[2]
SH-SY5Y Dopaminergic CellsSalsolinol (SALS)-induced toxicityPACAPCell Viability▲ Protected against SALS-induced toxicity[2]
Astroglia-PACAP (≥ 10⁻⁸ M)GLT-1 and GLAST expression▲ Increased expression[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the neuropharmacological effects of PACAP.

In Vitro Neuroprotection Assay

This protocol describes a general procedure to assess the neuroprotective effect of PACAP against a neurotoxic insult in a neuronal cell culture model.

dot

in_vitro_neuroprotection_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis cell_culture Culture neuronal cells (e.g., SH-SY5Y, primary cortical neurons) plating Plate cells in multi-well plates and allow to adhere cell_culture->plating pacap_treatment Pre-treat with various concentrations of PACAP plating->pacap_treatment toxin_insult Induce neurotoxicity (e.g., with 6-OHDA, MPP+, Amyloid-beta) pacap_treatment->toxin_insult viability_assay Assess cell viability (e.g., MTT, LDH assay) toxin_insult->viability_assay apoptosis_assay Measure apoptosis markers (e.g., Caspase-3 activity, TUNEL staining) toxin_insult->apoptosis_assay data_analysis Quantify and statistically analyze data (Dose-response curves) viability_assay->data_analysis apoptosis_assay->data_analysis

Caption: Workflow for in vitro neuroprotection assay.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

  • Cell culture medium and supplements

  • PACAP-38 or PACAP-27

  • Neurotoxin of choice (e.g., 6-hydroxydopamine (6-OHDA), MPP+, Amyloid-beta)

  • Multi-well cell culture plates

  • Cell viability assay kit (e.g., MTT, LDH)

  • Apoptosis detection kit (e.g., Caspase-3 colorimetric assay, TUNEL staining kit)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate neuronal cells in 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • PACAP Pre-treatment: Prepare a series of PACAP dilutions in a serum-free medium. Remove the existing medium from the cells and add the PACAP solutions. Incubate for a predetermined time (e.g., 1-2 hours).

  • Neurotoxin Exposure: Add the neurotoxin to the wells containing the PACAP-treated cells. Include control wells with cells treated only with the neurotoxin and untreated cells.

  • Incubation: Incubate the plates for a period sufficient to induce cell death in the toxin-only group (e.g., 24-48 hours).

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance.

    • LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase released from damaged cells.

  • Assessment of Apoptosis:

    • Caspase-3 Assay: Lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric substrate.

    • TUNEL Staining: Fix the cells and perform TUNEL staining to detect DNA fragmentation, a hallmark of apoptosis.

  • Data Analysis: Calculate the percentage of cell viability or apoptosis relative to the control groups. Plot dose-response curves to determine the EC50 of PACAP's neuroprotective effect.

In Vivo Neuroprotection in a Parkinson's Disease Model

This protocol outlines the procedure for evaluating the neuroprotective effects of PACAP in a 6-OHDA-induced rat model of Parkinson's disease.

dot

in_vivo_pd_workflow cluster_model Model Induction cluster_treatment Treatment cluster_assessment Behavioral & Histological Assessment cluster_analysis Data Analysis animal_prep Acclimatize rats lesion Unilateral stereotaxic injection of 6-OHDA into the substantia nigra animal_prep->lesion pacap_admin Administer PACAP (e.g., intracerebroventricularly or systemically) lesion->pacap_admin behavioral_tests Perform behavioral tests (e.g., apomorphine-induced rotations) pacap_admin->behavioral_tests histology Sacrifice animals and perform immunohistochemistry for tyrosine hydroxylase (TH) behavioral_tests->histology neurochemistry Measure dopamine levels (e.g., via HPLC) histology->neurochemistry data_analysis Quantify TH-positive neurons, rotational behavior, and dopamine levels. Perform statistical analysis. neurochemistry->data_analysis

Caption: Workflow for in vivo neuroprotection study.

Materials:

  • Adult male rats (e.g., Sprague-Dawley)

  • 6-hydroxydopamine (6-OHDA)

  • PACAP-38

  • Stereotaxic apparatus

  • Anesthetics

  • Apomorphine

  • Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)

  • HPLC system for dopamine measurement

Procedure:

  • Model Induction: Anesthetize the rats and place them in a stereotaxic frame. Inject 6-OHDA unilaterally into the substantia nigra pars compacta to induce dopaminergic neuron degeneration.

  • PACAP Administration: Administer PACAP through a chosen route (e.g., intracerebroventricular infusion, intravenous injection) at a specific dose and frequency. A control group should receive a vehicle.

  • Behavioral Testing: At selected time points post-lesion, assess motor deficits by measuring apomorphine-induced rotational behavior.

  • Histological Analysis: At the end of the experiment, perfuse the animals and collect the brains. Section the brains and perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize and quantify the surviving dopaminergic neurons in the substantia nigra.

  • Neurochemical Analysis: Dissect the striatum and measure the levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC).

  • Data Analysis: Compare the number of TH-positive neurons, the extent of rotational behavior, and striatal dopamine levels between the PACAP-treated and vehicle-treated groups.

Analysis of PACAP-Induced Signaling Pathways

A. cAMP Measurement Assay

This protocol describes how to measure intracellular cyclic AMP (cAMP) levels following PACAP stimulation in cultured cells.

dot

camp_assay_workflow cluster_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection cluster_analysis Data Analysis cell_prep Prepare suspension or adherent cells stimulation Stimulate cells with PACAP in the presence of a phosphodiesterase inhibitor (e.g., IBMX) cell_prep->stimulation lysis Lyse cells stimulation->lysis detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) lysis->detection analysis Generate a standard curve and quantify intracellular cAMP concentration detection->analysis

Caption: Workflow for cAMP measurement assay.

Materials:

  • Cultured cells expressing PACAP receptors

  • PACAP-38 or PACAP-27

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell lysis buffer

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. For adherent cells, seed them in multi-well plates. For suspension cells, prepare a cell suspension of the appropriate density.

  • Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP degradation. Stimulate the cells with various concentrations of PACAP for a defined time (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Perform the competitive immunoassay. In this assay, endogenous cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis: Generate a cAMP standard curve. Use the standard curve to determine the concentration of cAMP in the cell lysates.

B. ERK Phosphorylation Western Blot

This protocol details the detection of Extracellular signal-Regulated Kinase (ERK) phosphorylation, a downstream target of PACAP signaling, using Western blotting.

dot

erk_western_blot_workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_treatment Treat cells with PACAP for various time points lysis Lyse cells and collect protein extracts cell_treatment->lysis quantification Determine protein concentration (e.g., BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with primary antibodies (anti-phospho-ERK and anti-total-ERK) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Quantify band intensities and normalize phospho-ERK to total-ERK detection->analysis pacap_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PACAP PACAP PAC1R PAC1 Receptor PACAP->PAC1R Gs Gs PAC1R->Gs Gq Gq PAC1R->Gq AC Adenylyl Cyclase (AC) Gs->AC activates PLC Phospholipase C (PLC) Gq->PLC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates ERK ERK PKA->ERK activates CREB CREB PKA->CREB phosphorylates IP3_DAG IP3 & DAG PLC->IP3_DAG produces PKC Protein Kinase C (PKC) IP3_DAG->PKC activates PKC->ERK activates ERK->CREB phosphorylates Gene_Expression Gene Expression (e.g., BDNF, anti-apoptotic genes) CREB->Gene_Expression regulates Neuroprotection Neuroprotection Gene_Expression->Neuroprotection

References

Application Notes and Protocols for Determining Pcepa Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pcepa, a conjugated form of eicosapentaenoic acid, has demonstrated potential as an anti-proliferative agent against various cancer cell lines.[1] Its mechanism of action is reported to involve the inhibition of DNA polymerase and topoisomerase, crucial enzymes in DNA replication and repair.[1] This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound in cell culture, tailored for researchers in drug development and cancer biology. The following protocols describe common and robust methods for quantifying cytotoxicity, including the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and flow cytometry for apoptosis analysis.

Data Presentation

Quantitative data from cytotoxicity assays should be meticulously recorded and presented for clear interpretation and comparison. The following tables provide templates for organizing your experimental results.

Table 1: Cell Viability as Determined by MTT Assay

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell ViabilityIC50 (µM)
0 (Vehicle Control)100
1
5
10
25
50
100

Table 2: Cell Membrane Integrity as Determined by LDH Assay

This compound Concentration (µM)LDH Activity (OD490) (Mean ± SD)% Cytotoxicity
0 (Vehicle Control)0
Spontaneous Release
Maximum Release100
1
5
10
25
50
100

Table 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This compound Concentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)
10
25
50

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Adherent or suspension cancer cell line (e.g., NALM-6, HL-60)[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Solubilization: Incubate for 4 hours at 37°C. For adherent cells, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. For suspension cells, centrifuge the plate and then replace the medium with DMSO.

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.[4]

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Cancer cell line

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Vehicle Control: Cells treated with vehicle only.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit) 30 minutes before the end of the incubation period.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100

Apoptosis Assay using Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane (detected by Annexin V) and membrane integrity (assessed by Propidium Iodide, PI).

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

  • Cancer cell line

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each tube and analyze the cells immediately using a flow cytometer.

Visualizations

Signaling Pathway Diagram

The cytotoxic effects of this compound are suggested to be mediated through the inhibition of DNA polymerase and topoisomerase, potentially leading to DNA damage and cell cycle arrest. This can trigger apoptotic pathways, which may involve the p53 signaling pathway.

Pcepa_Cytotoxicity_Pathway cluster_cell Cancer Cell This compound This compound DNA_Pol_Topo DNA Polymerase & Topoisomerase This compound->DNA_Pol_Topo Inhibits DNA_Damage DNA Damage DNA_Pol_Topo->DNA_Damage Leads to p53_activation p53 Activation DNA_Damage->p53_activation Induces Cell_Cycle_Arrest Cell Cycle Arrest p53_activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_activation->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing this compound cytotoxicity in cell culture.

Experimental_Workflow cluster_workflow Cytotoxicity Assay Workflow cluster_assays 4. Cytotoxicity Assessment Cell_Culture 1. Cell Seeding (96-well or 6-well plates) Treatment 2. This compound Treatment (Serial Dilutions) Cell_Culture->Treatment Incubation 3. Incubation (24, 48, or 72 hours) Treatment->Incubation MTT MTT Assay (Viability) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Flow Flow Cytometry (Apoptosis) Incubation->Flow Data_Analysis 5. Data Analysis (IC50, % Cytotoxicity) MTT->Data_Analysis LDH->Data_Analysis Flow->Data_Analysis

Caption: General experimental workflow for this compound cytotoxicity assays.

References

Application Note and Protocol: Solid-Phase Extraction of N-(1-phenylcyclohexyl)-3-ethoxypropanamine (Pcepa) from Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase extraction (SPE) of N-(1-phenylcyclohexyl)-3-ethoxypropanamine (Pcepa), a phencyclidine-derived designer drug, and its metabolites from human urine. The methodology is essential for pharmacokinetic studies, toxicological screening, and drug monitoring.

Introduction

N-(1-phenylcyclohexyl)-3-ethoxypropanamine (this compound) is a designer drug whose metabolism involves N-dealkylation, O-deethylation, and hydroxylation, with metabolites partially excreted in conjugated form.[1] Accurate quantification of this compound and its metabolites in urine is crucial for understanding its pharmacokinetic profile and for toxicological analysis. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex biological matrices like urine prior to analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] This protocol describes a robust SPE method using a hydrophilic-lipophilic balanced (HLB) sorbent, which is effective for extracting a broad range of compounds from aqueous samples.

Data Presentation

The following table summarizes typical performance data for the solid-phase extraction of analytes similar to this compound from urine. These values can be used as a benchmark for method validation.

ParameterTypical ValueDescription
Recovery >80%The percentage of the analyte of interest that is successfully extracted from the sample matrix and collected during the elution step.[4]
Limit of Detection (LOD) 0.1 - 5 ng/mLThe lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, by the analytical method.[5]
Limit of Quantification (LOQ) 0.1 - 5 ng/mLThe lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[5]
Reproducibility (RSD) ≤7.2%The relative standard deviation, a measure of the precision of the extraction method across multiple samples.

Experimental Protocol

This protocol is divided into three main stages: sample pre-treatment, solid-phase extraction, and final sample preparation for analysis.

Materials and Reagents
  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB), 30 mg/1 mL (or similar)

  • β-glucuronidase enzyme

  • Phosphate buffer (pH 6.8)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Deionized water

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Sample Pre-Treatment (Enzymatic Hydrolysis)

As this compound metabolites are partially excreted as conjugates, an enzymatic hydrolysis step is necessary to cleave these conjugates and allow for the analysis of the total (free and conjugated) drug.[1]

  • Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

  • To 1 mL of urine in a centrifuge tube, add 500 µL of phosphate buffer (pH 6.8).

  • Add a sufficient amount of β-glucuronidase enzyme (e.g., 5000 units).

  • Vortex the mixture gently.

  • Incubate the sample at 60°C for 2 hours to ensure complete hydrolysis.

  • After incubation, cool the sample to room temperature.

  • Centrifuge the sample at 3000 x g for 10 minutes to pellet any precipitates. The supernatant will be used for the SPE procedure.

Solid-Phase Extraction (SPE) Procedure

The SPE procedure consists of four key steps: conditioning, loading, washing, and elution.[6]

  • Conditioning:

    • Place the HLB SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol through the sorbent.

    • Equilibrate the cartridges by passing 1 mL of deionized water. Do not allow the sorbent to dry out before loading the sample.

  • Loading:

    • Load the entire pre-treated urine supernatant (from step 2.7) onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/minute).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in deionized water to remove salts and other polar interferences.

    • Dry the cartridge under a high vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the analytes of interest by passing 1 mL of methanol containing 5% formic acid through the cartridge. The acidic modifier helps to ensure the complete elution of basic compounds like this compound.

Final Sample Preparation
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for your analytical method (e.g., LC-MS/MS or GC-MS).

  • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the solid-phase extraction of this compound from urine.

SPE_Workflow cluster_pretreatment Sample Pre-Treatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Final Preparation & Analysis urine_sample 1. Urine Sample Collection hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase, 60°C) urine_sample->hydrolysis centrifugation 3. Centrifugation hydrolysis->centrifugation supernatant 4. Collect Supernatant centrifugation->supernatant loading 6. Sample Loading supernatant->loading Load Supernatant conditioning 5. Conditioning (Methanol, H₂O) conditioning->loading washing 7. Washing (5% Methanol in H₂O) loading->washing elution 8. Elution (Methanol + 5% Formic Acid) washing->elution evaporation 9. Evaporation (N₂) elution->evaporation Collect Eluate reconstitution 10. Reconstitution (Mobile Phase) evaporation->reconstitution analysis 11. LC-MS/MS or GC-MS Analysis reconstitution->analysis

Caption: Workflow for this compound solid-phase extraction from urine.

Signaling Pathway (General Drug Metabolism)

The following diagram illustrates a generalized pathway for the metabolism of a parent drug, such as this compound, leading to conjugated metabolites that are excreted in urine.

Metabolism_Pathway parent_drug Parent Drug (this compound) phase1_metabolites Phase I Metabolites (Hydroxylated, Dealkylated) parent_drug->phase1_metabolites Metabolism (e.g., CYP450) phase2_metabolites Phase II Metabolites (Glucuronide Conjugates) phase1_metabolites->phase2_metabolites Conjugation (e.g., UGTs) excretion Urinary Excretion phase2_metabolites->excretion

Caption: Generalized drug metabolism and excretion pathway.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Pcepa Blood Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Pcepa. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to matrix effects in plasma blood analysis using techniques like LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in the context of this compound blood analysis?

A1: The matrix effect refers to the alteration of the ionization efficiency of this compound by co-eluting, endogenous components present in the blood plasma sample.[1][2][3] These components, which constitute the "matrix," can either suppress or enhance the signal of this compound, leading to inaccurate and imprecise quantification.[1][2] In plasma, a major contributor to matrix effects, particularly in electrospray ionization (ESI), are phospholipids.[4][5]

Q2: How can I identify if my this compound analysis is affected by matrix effects?

A2: Several methods can be employed to identify matrix effects. A common qualitative approach is the post-column infusion experiment.[6][7] In this technique, a constant flow of a this compound standard solution is introduced into the LC flow after the analytical column, and a blank plasma extract is injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[7] A quantitative assessment can be made using the post-extraction spike method , where the response of this compound in a spiked, extracted blank plasma sample is compared to its response in a neat solution.[7][8][9]

Q3: What are the primary causes of matrix effects in plasma samples?

A3: The primary causes of matrix effects in plasma are endogenous components that interfere with the ionization process of the target analyte, this compound. The most notorious of these are phospholipids from cell membranes, which are highly abundant in plasma and often co-extract with analytes.[4][5] Other contributing factors can include salts, proteins, and metabolites.[6][7] The choice of ionization technique can also play a role; electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[10][11][12]

Q4: Can the internal standard (IS) compensate for matrix effects?

A4: A suitable internal standard, ideally a stable isotope-labeled version of this compound, can effectively compensate for matrix effects.[7] The IS should have very similar physicochemical properties to this compound, meaning it will co-elute and experience similar ionization suppression or enhancement.[7] By calculating the ratio of the analyte signal to the IS signal, the variability introduced by the matrix effect can be normalized.

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in this compound quantification.

  • Possible Cause: Significant and variable matrix effects between different plasma samples.

  • Troubleshooting Steps:

    • Assess Matrix Effect: Perform a quantitative matrix effect assessment using the post-extraction spike method with at least six different lots of blank plasma to evaluate the inter-individual variability of the matrix effect.[7]

    • Improve Sample Preparation: Enhance the sample clean-up to remove interfering matrix components. Consider switching from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][4][13] Specialized techniques like HybridSPE-Phospholipid can specifically target the removal of phospholipids.[4][14]

    • Optimize Chromatography: Modify the chromatographic conditions to separate this compound from the co-eluting matrix components. This can involve changing the analytical column, mobile phase composition, or gradient profile.[6][7]

    • Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard of this compound to compensate for ionization variability.

Issue 2: Significant ion suppression observed during post-column infusion experiment.

  • Possible Cause: Co-elution of highly ion-suppressive compounds, likely phospholipids, with this compound.

  • Troubleshooting Steps:

    • Phospholipid Monitoring: Include monitoring of specific phospholipid MRM transitions in your LC-MS/MS method to confirm if they are the source of the ion suppression.[7]

    • Chromatographic Separation: Adjust the HPLC/UPLC method to shift the retention time of this compound away from the region of major phospholipid elution.

    • Sample Preparation: Employ a sample preparation method specifically designed for phospholipid removal, such as HybridSPE or a targeted SPE protocol.[4][14]

    • Change Ionization Source: If your instrument allows, evaluate the use of APCI instead of ESI, as APCI is generally less prone to matrix effects from non-volatile components like salts and phospholipids.[11][12]

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

Objective: To identify regions of ion suppression or enhancement in the chromatogram.

Methodology:

  • Prepare a standard solution of this compound at a concentration that gives a stable and mid-range signal on the mass spectrometer.

  • Set up an infusion pump to deliver the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • Connect the infusion pump to the LC flow path using a T-connector placed between the analytical column and the mass spectrometer's ion source.

  • Begin infusing the this compound solution and allow the signal to stabilize, establishing a baseline.

  • Inject a blank plasma sample that has been subjected to your standard extraction procedure.

  • Monitor the this compound MRM transition throughout the chromatographic run.

  • Interpretation: A negative deviation from the baseline indicates ion suppression, while a positive deviation indicates ion enhancement. The retention time of these deviations highlights where interfering matrix components are eluting.

Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the extent of matrix-induced signal suppression or enhancement.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Spiked Matrix): Blank plasma samples are extracted first, and then the extracted matrix is spiked with this compound to the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): this compound is spiked into blank plasma before the extraction process. (This set is used for recovery assessment).

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the Recovery (RE):

    • RE (%) = [(Peak Area of this compound in Set C) / (Peak Area of this compound in Set B)] * 100

  • Calculate the Internal Standard (IS) Normalized Matrix Factor:

    • IS-Normalized MF = (Ratio of this compound/IS Peak Area in Set B) / (Ratio of this compound/IS Peak Area in Set A)

Data Presentation

Table 1: Quantitative Matrix Effect and Recovery Data for this compound

Sample LotAnalyte ConcentrationMean Peak Area (Neat Solution - Set A)Peak Area (Post-Spiked - Set B)Matrix Factor (MF)Peak Area (Pre-Spiked - Set C)Recovery (RE) %
Plasma Lot 1Low QC55,00042,0000.7638,50091.7
Plasma Lot 2Low QC55,00045,5000.8341,20090.5
Plasma Lot 3Low QC55,00039,0000.7135,00089.7
Plasma Lot 1High QC580,000485,0000.84440,00090.7
Plasma Lot 2High QC580,000510,0000.88465,00091.2
Plasma Lot 3High QC580,000460,0000.79421,00091.5

Visualizations

Matrix_Effect_Troubleshooting cluster_problem Problem Identification cluster_assessment Assessment cluster_solutions Mitigation Strategies cluster_verification Verification start Poor Accuracy or Precision in this compound Quantification qual_assess Qualitative Assessment (Post-Column Infusion) start->qual_assess Is there a matrix effect? quant_assess Quantitative Assessment (Post-Extraction Spike) start->quant_assess How significant is it? sample_prep Improve Sample Preparation (SPE, LLE, Phospholipid Removal) qual_assess->sample_prep ionization Change Ionization Source (e.g., to APCI) qual_assess->ionization quant_assess->sample_prep chromatography Optimize Chromatography quant_assess->chromatography is_choice Use Stable Isotope-Labeled IS quant_assess->is_choice revalidate Re-validate Method sample_prep->revalidate chromatography->revalidate is_choice->revalidate ionization->revalidate

Caption: Troubleshooting workflow for addressing matrix effects.

Post_Column_Infusion_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_interpretation Interpretation infusion_pump Infusion Pump with this compound Standard t_connector T-Connector infusion_pump->t_connector lc_system LC System with Analytical Column lc_system->t_connector ms_detector Mass Spectrometer t_connector->ms_detector start_infusion Start this compound Infusion & Stabilize Signal inject_sample Inject Extracted Blank Plasma start_infusion->inject_sample monitor_signal Monitor this compound Signal inject_sample->monitor_signal signal_dip Signal Dip = Ion Suppression monitor_signal->signal_dip signal_rise Signal Rise = Ion Enhancement monitor_signal->signal_rise no_change Stable Signal = No Matrix Effect at that RT monitor_signal->no_change Quantitative_Matrix_Effect_Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_calculation Calculation set_a Set A: this compound in Neat Solution lcms_analysis Analyze All Sets by LC-MS/MS set_a->lcms_analysis set_b Set B: Post-Extraction Spiked Plasma set_b->lcms_analysis set_c Set C: Pre-Extraction Spiked Plasma set_c->lcms_analysis mf Calculate Matrix Factor (MF) MF = Area(B) / Area(A) lcms_analysis->mf re Calculate Recovery (RE) RE = Area(C) / Area(B) * 100 lcms_analysis->re

References

Technical Support Center: Enhancing Low-Concentration Analyte Detection in Hair Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of detecting low-concentration analytes, such as potent synthetic opioids (e.g., fentanyl and its analogs) and benzodiazepines, in human hair samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low-concentration analytes in hair?

Detecting substances at very low concentrations (picogram per milligram of hair) presents several challenges.[1][2][3] These include:

  • Low Analyte Concentration: The inherent low dosage of potent substances results in minimal incorporation into the hair matrix.[1][2]

  • Matrix Effects: The complex biological matrix of hair can interfere with analytical instruments, suppressing or enhancing the signal of the target analyte.[1][4]

  • Sample Preparation Efficiency: Inefficient extraction of the analyte from the keratinized hair structure can lead to significant loss of the target substance before analysis.[5][6][7]

  • External Contamination: It is crucial to differentiate between systemic exposure and external contamination of the hair.[8]

  • Analyte Stability: Some analytes may degrade during the extraction process, especially under harsh chemical conditions.[6][9]

Q2: Which analytical techniques are most suitable for high-sensitivity detection in hair?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the gold-standard techniques for the sensitive and specific detection of drugs in hair.[10][11][12][13] LC-MS/MS is particularly advantageous for its ability to analyze a wide range of compounds with high sensitivity and specificity, often with simpler sample preparation compared to GC-MS/MS.[10][11][12][13]

Q3: How can I optimize my sample preparation to improve sensitivity?

Optimizing sample preparation is critical for enhancing detection sensitivity. Key steps to consider include:

  • Decontamination: A thorough washing procedure is essential to remove external contaminants. Common decontamination steps involve washing with dichloromethane and water.[14][15]

  • Homogenization: Pulverizing or cutting the hair into very small segments increases the surface area for more efficient extraction.[6][7][16]

  • Extraction: The choice of extraction solvent and conditions is crucial. Methanol-based extractions, often with sonication and incubation, are commonly used.[14][15] For some analytes, acidic or alkaline conditions may improve extraction efficiency, but the stability of the target compounds must be considered.[17]

Q4: What are typical limits of detection (LOD) and quantification (LOQ) for sensitive methods?

Modern analytical methods can achieve very low detection limits. For fentanyl and its analogs, LODs can be as low as 0.1–0.3 pg/mg and LOQs in the range of 0.5-5 pg/mg.[15][18] For benzodiazepines, highly sensitive methods can reach LOQs between 0.5 and 5 pg/mg.[15]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of low-concentration analytes in hair.

Issue 1: Low or No Analyte Recovery
Potential Cause Troubleshooting Steps
Inefficient Extraction • Verify the hair sample was properly pulverized or finely cut to maximize surface area.[6][16]• Optimize the extraction solvent. Consider different organic solvents or solvent mixtures.[9]• Increase extraction time and/or temperature, ensuring the analyte is stable under these conditions.[6]• Employ ultrasonication during extraction to enhance analyte release from the hair matrix.[14][15]
Analyte Degradation • Investigate the stability of your analyte under the chosen extraction conditions (pH, temperature).[9]• If using acidic or alkaline conditions, consider neutralization steps post-extraction.
Poor Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Recovery • Ensure the pH of the sample is optimal for the chosen SPE sorbent or LLE solvent.• Check for proper conditioning and equilibration of the SPE cartridge.• Evaluate different elution solvents and volumes for SPE.
Instrumental Issues • Confirm the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.• Check for any leaks in the LC or GC system.• Ensure the correct mobile phases and gas supplies are being used.
Issue 2: High Signal-to-Noise Ratio or Matrix Interference
Potential Cause Troubleshooting Steps
Insufficient Sample Cleanup • Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step after the initial extraction to remove interfering matrix components.[5]• Optimize the wash and elution steps of your SPE protocol.
Co-eluting Matrix Components • Adjust the chromatographic gradient to better separate the analyte from interfering peaks.• Consider using a different chromatographic column with a different stationary phase chemistry.
Ion Suppression or Enhancement • Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects.[11]• Dilute the final extract to reduce the concentration of interfering matrix components, if sensitivity allows.

Quantitative Data Summary

The following tables summarize the limits of quantification (LOQ) and concentration ranges reported in recent studies for the detection of fentanyl, its analogs, and benzodiazepines in hair samples.

Table 1: Fentanyl and its Analogs

CompoundAnalytical MethodLLOQ (pg/mg)Observed Concentration Range (pg/mg)Reference
FentanylLC-MS/MS1-50<1 - 1650[1]
FentanylUHPLC-MS/MS0.1-0.3Not specified[18]
FentanylLC-MS/MS0.05Not specified[10]
FentanylUHPLC-MS/MS11-21 (as pg/g)Not specified[19]
AcetylfentanylLC-MS/MS1-501[1]
FuranylfentanylLC-MS/MS1-5015 - 500[1]
NorfentanylUHPLC-MS/MS11-21 (as pg/g)Not specified[19]

Table 2: Benzodiazepines

CompoundAnalytical MethodLLOQ (pg/mg)Observed Concentration Range (pg/mg)Reference
Designer Benzodiazepines (various)LC-MS-MSNot specified200[14]
DiazepamLC-MS-MSNot specifiedConfirmed positive[20]
AlprazolamUHPLC-MS/MS0.5 - 5Confirmed positive[15]
ClonazepamUHPLC-MS/MS0.5 - 5Confirmed positive[15]
ZolpidemUHPLC-MS/MS0.5 - 5Confirmed positive[15]

Experimental Protocols

Protocol 1: High-Sensitivity LC-MS/MS Method for Fentanyl and Analogs in Hair

This protocol is a generalized representation based on common methodologies.[1][19]

  • Sample Collection and Decontamination:

    • Collect a hair sample of at least 20 mg from the posterior vertex of the head.

    • Decontaminate the hair by washing sequentially with 5 mL of dichloromethane for 2 minutes, followed by two washes with 5 mL of deionized water for 2 minutes each.

    • Dry the hair sample at room temperature.

  • Homogenization and Extraction:

    • Pulverize the decontaminated hair sample using a ball mill or finely cut it into segments of less than 1 mm.

    • Accurately weigh 20 mg of the homogenized hair into a glass tube.

    • Add an appropriate amount of a deuterated internal standard solution.

    • Add 1 mL of methanol and incubate in an ultrasonic bath for 1 hour at 25°C.[14]

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Sample Clean-up (if necessary):

    • Transfer the supernatant to a new tube.

    • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge to remove matrix interferences.

    • Elute the analytes from the SPE cartridge, evaporate the eluate to dryness under a gentle stream of nitrogen, and reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject 1-10 µL of the reconstituted sample into the LC-MS/MS system.[19]

    • Use a suitable C18 or PFP analytical column for chromatographic separation.

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the highest sensitivity and specificity.

Visualizations

Experimental Workflow for Hair Analysis

Hair_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Collection Sample Collection (min. 20mg) Decontamination Decontamination (DCM, H2O) Collection->Decontamination Homogenization Homogenization (Pulverization) Decontamination->Homogenization Extraction Extraction (Methanol, Sonication) Homogenization->Extraction Cleanup Sample Cleanup (SPE/LLE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Acquisition & Processing LCMS->Data Result Result Interpretation Data->Result Troubleshooting_Low_Recovery Start Low Analyte Recovery Detected Check_Extraction Review Extraction Protocol Start->Check_Extraction Optimize_Extraction Optimize Extraction: - Increase Time/Temp - Change Solvent - Improve Homogenization Check_Extraction->Optimize_Extraction Inefficient? Check_Cleanup Review Cleanup Protocol Check_Extraction->Check_Cleanup Efficient Resolved Issue Resolved Optimize_Extraction->Resolved Optimize_Cleanup Optimize Cleanup: - Adjust pH - Change Sorbent/Solvent - Check Elution Check_Cleanup->Optimize_Cleanup Inefficient? Check_Instrument Check Instrument Performance Check_Cleanup->Check_Instrument Efficient Optimize_Cleanup->Resolved Calibrate_Instrument Calibrate & Tune MS Check for Leaks Check_Instrument->Calibrate_Instrument Suboptimal? Check_Stability Investigate Analyte Stability Check_Instrument->Check_Stability Optimal Calibrate_Instrument->Resolved Modify_Protocol Modify Protocol to Minimize Degradation Check_Stability->Modify_Protocol Unstable? Check_Stability->Resolved Stable Modify_Protocol->Resolved

References

Technical Support Center: PCEPA Metabolite Identification in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the identification of metabolites of a Prostate Cancer Early Prevention Agent (PCEPA), using mass spectrometry. While "this compound" is used as a representative compound, the principles and methodologies discussed here are broadly applicable to the analysis of small molecule drug metabolites.

Frequently Asked questions (FAQs)

Q1: What are the primary objectives of a this compound metabolite identification study?

The primary goals are to understand the metabolic fate of the this compound by identifying the chemical structures of its metabolites, to determine the metabolic pathways involved, and to assess whether any metabolites are pharmacologically active or potentially toxic. This information is crucial for evaluating the drug's efficacy and safety.

Q2: Which analytical platform is most suitable for identifying this compound metabolites?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used analytical tool for the screening and identification of drug metabolites.[1] This technique offers high sensitivity and selectivity, allowing for the detection of trace amounts of metabolites in complex biological matrices.[1] Both high-resolution mass spectrometry (HRMS) for accurate mass measurement and triple quadrupole mass spectrometry for sensitive quantification are commonly employed.[1][2]

Q3: What are the common metabolic transformations expected for a compound like this compound?

Based on the metabolism of other prostate cancer drugs like enzalutamide and abiraterone, common metabolic pathways include:[3][4][5]

  • Phase I Reactions: Oxidation (e.g., hydroxylation), N-dealkylation, and hydrolysis. For instance, enzalutamide undergoes N-demethylation to form an active metabolite.[3]

  • Phase II Reactions: Conjugation with endogenous molecules such as glucuronic acid or sulfate to increase water solubility and facilitate excretion.

Q4: How can I differentiate between isomeric metabolites of this compound?

Isomers have the same mass and can be challenging to distinguish. The following strategies can be employed:

  • Chromatographic Separation: Optimize the liquid chromatography method to achieve baseline separation of the isomers.

  • Tandem Mass Spectrometry (MS/MS): Isomers often produce different fragmentation patterns upon collision-induced dissociation. Comparing the MS/MS spectra of the unknown metabolites with those of authentic standards can confirm their identity.

  • Ion Mobility Spectrometry: This technique separates ions based on their size and shape, which can differ between isomers.

Q5: Where can I find reference spectra for potential this compound metabolites?

Public and commercial mass spectral libraries are valuable resources. However, for novel drug candidates, it is unlikely that metabolite spectra will be available. In such cases, the following approaches are necessary:

  • In silico Fragmentation: Software tools can predict the fragmentation patterns of putative metabolite structures.

  • Chemical Synthesis: Synthesizing authentic standards of expected metabolites is the gold standard for confirming their identity by comparing retention times and MS/MS spectra.[4]

Troubleshooting Guide

This guide addresses common issues encountered during this compound metabolite identification using LC-MS.

Q: I am not detecting the parent this compound compound in my sample. What should I check?

A:

  • Sample Preparation: Ensure that the extraction procedure is suitable for the physicochemical properties of this compound and that the sample has not degraded.

  • Autosampler and Syringe: Verify that the autosampler is functioning correctly and that the syringe is drawing and injecting the sample properly.[6]

  • LC System: Check for cracks in the column that could prevent the sample from reaching the detector.[6]

  • Ion Source: Confirm that the ionization source parameters (e.g., spray voltage, gas flow, temperature) are optimized for this compound.

  • Mass Spectrometer Settings: Ensure the mass spectrometer is set to scan for the correct m/z of the parent compound.

Q: I am observing a high background signal or "noise" in my chromatogram. What are the possible causes and solutions?

A:

  • Solvent Contamination: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.

  • System Contamination: Run blank injections to identify the source of contamination. Clean the ion source, and if necessary, flush the LC system.

  • Gas Supply: Ensure high-purity nitrogen gas is used and check for leaks in the gas lines.[6]

  • Column Bleed: If the background is consistently high, the column may be degrading, especially at elevated temperatures. Condition the column or replace it if necessary.[7]

Q: My mass accuracy is poor, making it difficult to determine the elemental composition of metabolites. How can I improve it?

A:

  • Mass Calibration: Perform regular mass calibration of the instrument using an appropriate calibration standard.[7] Incorrect calibration is a common cause of mass errors.

  • Instrument Stability: Ensure the mass spectrometer is in a temperature and humidity-controlled environment. Allow the instrument to stabilize after maintenance.

  • Sufficient Signal Intensity: Low signal intensity can lead to poor mass accuracy. Optimize ionization and injection volume to increase the signal of your target analytes.

Q: The signal intensity of my metabolites is very low. What can I do to enhance it?

A:

  • Sample Concentration: If the metabolite concentration is too low, consider concentrating the sample extract. Be cautious of concentrating interfering matrix components as well.

  • Ionization Efficiency: Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive vs. negative ion mode) to find the optimal conditions for your metabolites of interest.

  • Instrument Tuning: Regularly tune and calibrate the mass spectrometer to ensure it is operating at its peak performance.[7]

  • Reduce Ion Suppression: Matrix effects can suppress the ionization of target analytes. Improve sample clean-up, optimize chromatography to separate metabolites from interfering compounds, or dilute the sample.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Metabolite Extraction from Plasma
  • Protein Precipitation:

    • To 100 µL of plasma, add 400 µL of cold acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

    • Vortex and centrifuge to pellet any insoluble material.

  • Analysis:

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for Metabolite Profiling
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (High-Resolution MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan followed by data-dependent MS/MS of the top 5 most intense ions.

    • Collision Energy: Stepped collision energy (e.g., 10, 20, 40 eV) to obtain comprehensive fragmentation information.

Quantitative Data Summary

Table 1: Common Phase I Metabolic Reactions and Corresponding Mass Shifts

Metabolic ReactionMass Shift (Da)Elemental Composition Change
Hydroxylation+15.9949+O
N-dealkylation (e.g., -CH3)-14.0157-CH2
Carboxylation+43.9898+CO2
Hydrolysis (e.g., of an ester)VariesAddition of H2O
Oxidation (ketone formation)+13.9792+O, -2H

Table 2: Common Adduct Ions in ESI Mass Spectrometry

Ionization ModeAdductm/z Calculation
Positive[M+H]+M + 1.0078
Positive[M+Na]+M + 22.9898
Positive[M+K]+M + 38.9637
Positive[M+NH4]+M + 18.0344
Negative[M-H]-M - 1.0078
Negative[M+Cl]-M + 34.9689
Negative[M+HCOO]-M + 44.9977

Visualizations

PCEPA_Metabolism This compound This compound Metabolite1 M1: Hydroxylated this compound (+O) This compound->Metabolite1 Phase I: CYP450 Oxidation Metabolite2 M2: N-desmethyl this compound (-CH2) This compound->Metabolite2 Phase I: N-dealkylation Metabolite3 M3: M1 Glucuronide (+C6H8O6) Metabolite1->Metabolite3 Phase II: UGT Conjugation Metabolite4 M4: Carboxylic Acid Metabolite (Oxidation) Metabolite2->Metabolite4 Phase I: Further Oxidation

Caption: Hypothetical metabolic pathway of a Prostate Cancer Early Prevention Agent (this compound).

Metabolite_ID_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Identification cluster_confirmation Confirmation Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC-HRMS LC-HRMS Analysis Reconstitution->LC-HRMS Full Scan Data Full Scan Data LC-HRMS->Full Scan Data MS/MS Data MS/MS Data LC-HRMS->MS/MS Data Metabolite Profiling Metabolite Profiling Full Scan Data->Metabolite Profiling MS/MS Data->Metabolite Profiling Database Search Database Search Metabolite Profiling->Database Search Structure Elucidation Structure Elucidation Database Search->Structure Elucidation Putative ID Putative Identification Structure Elucidation->Putative ID Confirmation ID Confirmation Putative ID->Confirmation Standard Synthesis Authentic Standard Synthesis Standard Synthesis->Confirmation

Caption: Experimental workflow for this compound metabolite identification using LC-MS/MS.

MS_Troubleshooting action action start Poor MS Signal q1 Signal Present but Weak? start->q1 q2 Mass Accuracy OK? q1->q2 Yes a1 Check Sample Injection Check for Clogs Verify MS Power & Connections q1->a1 No q3 High Background Noise? q2->q3 Yes a2 Recalibrate Mass Analyzer Check for Contamination Ensure Stable Temperature q2->a2 No a3 Check Solvent Purity Clean Ion Source Check for Leaks q3->a3 Yes end Optimize Ion Source Parameters & Sample Prep q3->end No

Caption: Troubleshooting logic for common mass spectrometry signal issues.

References

Technical Support Center: Optimizing GC/MS Parameters for Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Pcepa" is not a recognized chemical identifier based on available chemical databases. Therefore, this technical support center provides a comprehensive guide to the principles and practices for optimizing Gas Chromatography-Mass Spectrometry (GC/MS) parameters for the separation of challenging chemical isomers in general. The methodologies, troubleshooting guides, and FAQs are based on established practices for separating common types of isomers, such as positional and geometric isomers, which are frequently encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for separating isomers by GC/MS?

A1: The most critical parameter is the choice of the GC capillary column. The stationary phase of the column determines the primary separation mechanism. For isomers with very similar boiling points but different polarities or shapes, selecting a column with a specific stationary phase chemistry is crucial for achieving resolution.

Q2: How do I select the right GC column for my isomers?

A2: The selection depends on the nature of the isomers.

  • Non-polar columns (e.g., 5% phenyl-methylpolysiloxane) separate compounds primarily by boiling point. They are a good starting point but may not resolve isomers with similar boiling points.[1]

  • Polar columns (e.g., cyanopropyl or polyethylene glycol phases) are effective for separating isomers with differences in polarity. For instance, a polar cyano-column can be used for the separation of positional and geometrical isomers of fatty acid methyl esters.[2]

  • Liquid crystalline stationary phases offer high selectivity for geometric (cis/trans) and positional isomers due to their ordered structure, which allows for separation based on molecular shape.[1][3]

Q3: Can I separate isomers using mass spectrometry alone?

A3: In most cases, mass spectrometry alone cannot distinguish between isomers, as they often have the same molecular weight and produce very similar fragmentation patterns under standard electron ionization (EI). However, techniques like soft ionization can sometimes produce subtle differences in fragment intensities.[4] In some specific cases, collision-induced dissociation (CID) spectra at low energy values might show distinctive features.[5] Ion mobility mass spectrometry (IMS-MS) is an emerging technique that can separate isomers in the gas phase based on their shape and size.[6]

Q4: When should I use Selected Ion Monitoring (SIM) mode instead of full scan mode?

A4: SIM mode is highly recommended when you know the specific ions of your target isomers and are dealing with low concentrations or a complex matrix. SIM mode increases sensitivity and can help resolve partially overlapping chromatographic peaks by monitoring unique ions for each isomer.[2][7]

Q5: How does the oven temperature program affect isomer separation?

A5: A slower temperature ramp rate generally improves the separation of closely eluting compounds, including isomers, by allowing more time for interaction with the stationary phase.[8] It is often beneficial to have a slow ramp or even an isothermal segment in the temperature program around the elution temperature of the isomers of interest.

Q6: Is derivatization necessary for separating isomers?

A6: Derivatization can be a useful strategy in several ways. It can improve the volatility and thermal stability of the analytes, leading to better peak shapes. More importantly, it can enhance the differences between isomers, making them easier to separate chromatographically. For example, forming N-trifluoroacetyl derivatives can aid in the differentiation of some isomers by GC-MS.[5]

Troubleshooting Guides

Problem 1: Isomers are co-eluting (no separation).
  • Question: My isomers are appearing as a single peak. What should I do first?

  • Answer: The first step is to optimize the temperature program. Try decreasing the initial oven temperature and using a slower ramp rate (e.g., 1-2°C/min) around the expected elution time. This increases the interaction time with the stationary phase and can improve resolution.[8]

  • Question: I've optimized the temperature program, but the isomers are still not separating. What's next?

  • Answer: The next step is to consider the GC column. If you are using a non-polar column, the isomers likely have very similar boiling points. You should switch to a more polar column or a column with a shape-selective stationary phase, such as a liquid crystalline phase, to exploit other differences between the isomers.[1][3]

Problem 2: Poor peak shape (tailing or fronting).
  • Question: My isomer peaks are tailing. What could be the cause?

  • Answer: Peak tailing for active compounds is often caused by active sites in the injector liner or at the head of the column.[9] Try replacing the injector liner with a deactivated one and trimming the first 10-15 cm of the column.[9] Tailing can also be a result of a poor column installation, so ensure the column is cut squarely and installed at the correct depth in the injector and detector.

  • Question: My peaks are fronting. What does this indicate?

  • Answer: Peak fronting is typically a sign of column overload.[8] You should try diluting your sample or increasing the split ratio in your injection method to reduce the amount of sample introduced onto the column.

Problem 3: Low sensitivity or no peaks detected.
  • Question: I am not seeing any peaks for my isomers, or the peaks are very small. What should I check?

  • Answer: First, verify your sample preparation and concentration.[10] Check for any potential leaks in the system, especially at the injector septum and column connections.[11][10] If you are in full scan mode, switching to SIM mode will significantly increase sensitivity.[2][7] Also, ensure that the ion source is clean and the detector is functioning correctly by running a system tune.[10]

Experimental Protocols & Data

General Workflow for GC/MS Method Development for Isomer Separation

The following diagram illustrates a typical workflow for developing a robust GC/MS method for isomer separation.

GCMS_Method_Development_Workflow start Define Isomers (Structure, Properties) col_select Column Selection (Polar vs. Non-polar vs. Shape-selective) start->col_select inj_opt Optimize Injection Parameters (Temp, Split Ratio, Volume) col_select->inj_opt temp_prog Develop Temperature Program (Initial Temp, Ramp Rate) inj_opt->temp_prog ms_setup Set MS Parameters (Scan vs. SIM, Ion Source Temp) temp_prog->ms_setup initial_run Initial Test Run ms_setup->initial_run eval Evaluate Separation (Resolution, Peak Shape) initial_run->eval fine_tune Fine-Tune Parameters (Slow Ramp, Adjust Flow) eval->fine_tune Not Acceptable validate Method Validation (Repeatability, Linearity, LOD/LOQ) eval->validate Acceptable fine_tune->initial_run end Final Method validate->end Troubleshooting_Poor_Resolution start Poor Peak Resolution (Rs < 1.5) check_temp Is Temperature Program Optimized? start->check_temp optimize_temp Decrease Ramp Rate (e.g., 1-2°C/min) Lower Initial Temperature check_temp->optimize_temp No check_column Is Column Appropriate? check_temp->check_column Yes optimize_temp->start Re-evaluate change_column Switch to a More Selective Column (e.g., higher polarity or shape-selective) check_column->change_column No check_flow Is Carrier Gas Flow Optimal? check_column->check_flow Yes change_column->start Re-evaluate optimize_flow Adjust Flow Rate to Optimal Linear Velocity for the Carrier Gas check_flow->optimize_flow No consider_derivatization Consider Derivatization to Enhance Structural Differences check_flow->consider_derivatization Yes optimize_flow->start Re-evaluate end Resolution Improved consider_derivatization->end

References

Technical Support Center: Troubleshooting Pcepa Instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting instability issues with Pcepa in stored samples. The information is presented in a question-and-answer format to directly address common problems encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound instability during storage?

A1: this compound, like many therapeutic proteins, is susceptible to various factors that can lead to degradation, aggregation, or loss of activity. The primary causes of instability in stored samples include:

  • Suboptimal Temperature: Storage at improper temperatures can accelerate degradation. Room temperature storage is not recommended for any significant length of time.[1][2][3]

  • Repeated Freeze-Thaw Cycles: Each cycle of freezing and thawing can cause denaturation and aggregation of this compound.[4][5][6]

  • Improper Buffer Conditions (pH): The pH of the storage buffer is critical for maintaining the native conformation of this compound. Deviations from the optimal pH range can lead to instability.[4][7]

  • Oxidation: Exposure to oxidizing agents can modify amino acid residues, leading to a loss of function.[5]

  • Proteolytic Degradation: Contamination with proteases can lead to the cleavage of this compound.[5][8][9]

  • Low Concentration: Dilute protein solutions (< 1 mg/ml) are more prone to loss due to adsorption to storage vials.[2][10]

  • Microbial Contamination: Growth of microbes in the sample can introduce proteases and other substances that degrade this compound.[10][11]

Q2: I see smaller bands on my SDS-PAGE gel after storing my this compound sample. What could be the cause?

A2: The presence of unexpected smaller bands on an SDS-PAGE gel is a strong indicator of proteolytic degradation.[3] This means that this compound is being cleaved into smaller fragments. This can be caused by contamination with proteases, which may be introduced during sample preparation or due to microbial growth.

Q3: My this compound sample appears cloudy or has visible precipitates after thawing. What does this indicate?

A3: Cloudiness or precipitation after thawing is often a sign of protein aggregation.[4] Aggregation can be caused by several factors, including repeated freeze-thaw cycles, suboptimal buffer conditions, or exposure to high temperatures.

Q4: How can I prevent this compound degradation in my stored samples?

A4: To minimize this compound degradation, adhere to the following best practices for storage:

  • Aliquot Samples: Divide your this compound stock into single-use aliquots to avoid repeated freeze-thaw cycles.[4][11]

  • Optimal Storage Temperature: For long-term storage, -80°C or liquid nitrogen is recommended.[4][11] For short-term storage (days to weeks), -20°C is suitable.[1][4]

  • Use Cryoprotectants: For samples stored at -20°C, adding a cryoprotectant like glycerol (to a final concentration of 25-50%) can prevent the formation of ice crystals and reduce freeze-thaw damage.[1][11]

  • Add Protease Inhibitors: If proteolytic degradation is a concern, consider adding a protease inhibitor cocktail to your samples.[4][9]

  • Maintain Optimal pH: Ensure your storage buffer is at the optimal pH for this compound stability.[4]

  • Store at an Appropriate Concentration: Whenever possible, store this compound at a concentration of >1 mg/mL.[2][10] If you must store dilute solutions, consider adding a carrier protein like Bovine Serum Albumin (BSA) to prevent loss due to adsorption.[2]

Troubleshooting Guides

Guide 1: Investigating this compound Degradation

If you suspect your this compound sample has degraded, follow this workflow to identify the cause and take corrective action.

cluster_0 Start: Suspected this compound Degradation cluster_1 Initial Assessment cluster_2 Troubleshooting Proteolysis cluster_3 Troubleshooting Aggregation/Denaturation cluster_4 Final Steps start Observe unexpected results (e.g., low activity, extra bands on gel) check_sds Run SDS-PAGE of stored vs. fresh sample start->check_sds smaller_bands Smaller bands present? check_sds->smaller_bands proteolysis Likely Proteolytic Degradation smaller_bands->proteolysis Yes check_sec Run Size Exclusion Chromatography (SEC) smaller_bands->check_sec No add_inhibitors Add protease inhibitors to new samples proteolysis->add_inhibitors sterile_technique Use sterile technique during handling proteolysis->sterile_technique retest Re-test stability of new samples add_inhibitors->retest sterile_technique->retest high_mw_peaks High molecular weight peaks present? check_sec->high_mw_peaks aggregation Likely Aggregation high_mw_peaks->aggregation Yes high_mw_peaks->retest No aliquot Aliquot new samples to avoid freeze-thaw aggregation->aliquot check_buffer Review and optimize buffer composition aggregation->check_buffer use_cryo Add cryoprotectant (e.g., glycerol) aggregation->use_cryo aliquot->retest check_buffer->retest use_cryo->retest

Troubleshooting workflow for this compound degradation.
Guide 2: Hypothetical this compound Degradation Pathway

Instability of this compound can arise from multiple pathways, including physical and chemical degradation. This diagram illustrates potential mechanisms.

cluster_0 Initiating Factors cluster_1 Degradation Mechanisms freeze_thaw Freeze-Thaw Cycles unfolded Unfolded/Misfolded this compound freeze_thaw->unfolded temp High Temperature temp->unfolded ph Suboptimal pH ph->unfolded protease Protease Contamination cleaved Cleaved Fragments (Inactive) protease->cleaved oxidation Oxidizing Agents oxidized Oxidized this compound (Inactive) oxidation->oxidized native Native this compound native->unfolded native->cleaved native->oxidized aggregated Aggregated this compound (Inactive) unfolded->aggregated

Potential degradation pathways for this compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage DurationTemperatureRecommended ForKey Considerations
Short-term (1-14 days)4°CFrequently used samplesRisk of microbial growth and proteolytic degradation.[1][10] Use sterile technique.
Mid-term (1-12 months)-20°CAliquoted samples for regular useAdd cryoprotectant (e.g., 25-50% glycerol) to prevent freeze-thaw damage.[4][11]
Long-term (>1 year)-80°C or Liquid NitrogenArchival stocks, valuable or sensitive samplesIdeal for preserving protein integrity over extended periods.[4][11] Aliquot to prevent freeze-thaw cycles.

Table 2: Common Additives to Enhance this compound Stability

Additive TypeExample(s)ConcentrationPurpose
CryoprotectantGlycerol, Ethylene Glycol10-50% (v/v)Prevents ice crystal formation during freezing.[1][4]
Protease InhibitorsProtease Inhibitor Cocktail, PMSF, LeupeptinVaries by supplierPrevents proteolytic cleavage by contaminating proteases.[4][9]
Reducing AgentsDTT, β-mercaptoethanol1-5 mMPrevents oxidation of sulfhydryl groups in cysteine residues.[4][5]
Chelating AgentsEDTA0.1-1 mMSequesters divalent metal ions that can catalyze oxidation.[5][8]
Antimicrobial AgentsSodium Azide, Thimerosal0.02-0.05% (w/v)Prevents microbial growth during storage at 4°C.[10][11]
Carrier ProteinBovine Serum Albumin (BSA)1-5 mg/mLStabilizes dilute protein solutions and prevents surface adsorption.[1][2]

Experimental Protocols

Protocol 1: Assessing this compound Integrity using SDS-PAGE

Objective: To qualitatively assess the degradation of this compound by comparing stored samples to a fresh control.

Methodology:

  • Sample Preparation:

    • Thaw your stored this compound aliquot on ice.

    • Prepare a fresh, control sample of this compound if available.

    • Determine the protein concentration of both samples using a standard protein assay (e.g., BCA).

    • Dilute samples to the same concentration (e.g., 1 mg/mL) in a suitable buffer.

    • Mix an equal volume of each sample with 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 10-20 µg) from the stored and control samples into separate wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Include a molecular weight marker in an adjacent lane.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining and Analysis:

    • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a more sensitive silver stain).

    • Destain the gel until the protein bands are clearly visible against a clear background.

    • Image the gel and compare the lane with the stored sample to the control lane. Look for the appearance of bands with lower molecular weights in the stored sample lane, which would indicate degradation.[3]

Protocol 2: Detecting this compound Aggregation using Size-Exclusion Chromatography (SEC)

Objective: To quantitatively assess the presence of high-molecular-weight aggregates of this compound.

Methodology:

  • System Preparation:

    • Equilibrate a suitable size-exclusion chromatography column (e.g., a Superdex 200 or similar) with a filtered and degassed mobile phase (typically the formulation buffer of this compound).

    • Ensure a stable baseline is achieved on the UV detector (monitoring at 280 nm).

  • Sample Preparation:

    • Thaw the stored this compound sample on ice.

    • If necessary, centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any large, insoluble aggregates.

    • Carefully transfer the supernatant to an HPLC vial.

  • Chromatographic Run:

    • Inject a defined amount of the this compound sample (e.g., 50 µg) onto the equilibrated column.

    • Run the chromatography at a constant flow rate as recommended for the column.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Analyze the resulting chromatogram. The native, non-aggregated this compound should elute as a single, symmetrical peak at a characteristic retention time.

    • The presence of peaks eluting earlier than the main monomer peak indicates the presence of soluble, high-molecular-weight aggregates.

    • Integrate the peak areas to determine the percentage of monomer, aggregates, and any fragments (which would elute later). A significant increase in the aggregate peak area compared to a fresh control sample indicates instability.

References

Technical Support Center: Synthesis of N-(1-phenylcyclohexyl)-3-ethoxypropanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield and purity of N-(1-phenylcyclohexyl)-3-ethoxypropanamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for N-(1-phenylcyclohexyl)-3-ethoxypropanamine?

A1: The synthesis of N-(1-phenylcyclohexyl)-3-ethoxypropanamine typically involves a two-step process. The first step is the synthesis of the key intermediate, 1-phenylcyclohexylamine. The second step involves the attachment of the 3-ethoxypropanamine side chain to this intermediate.

There are two main strategies for the synthesis of the 1-phenylcyclohexylamine core:

  • Grignard Reaction Route: This method involves the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with 1-aminocyclohexanecarbonitrile or a derivative like 1-piperidinocyclohexanecarbonitrile.

  • Schiff Base Route: This route involves the formation of a Schiff base from cyclohexanone and an amine, followed by the addition of an organometallic phenyl reagent, such as phenyl lithium.

Once 1-phenylcyclohexylamine is obtained, the 3-ethoxypropyl side chain is introduced via one of the following methods:

  • Reductive Amination: Reaction of 1-phenylcyclohexylamine with 3-ethoxypropanal in the presence of a reducing agent.

  • N-Alkylation: Reaction of 1-phenylcyclohexylamine with a 3-ethoxypropyl halide (e.g., 1-bromo-3-ethoxypropane) or a tosylate derivative.

Q2: What are the critical parameters to control for optimal yield in the Grignard reaction step?

A2: To achieve optimal yield in the Grignard reaction for synthesizing the 1-phenylcyclohexyl core, the following parameters are critical:

  • Anhydrous Conditions: Grignard reagents are highly reactive with protic solvents, including traces of water. All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used.

  • Reagent Quality: The magnesium turnings should be fresh and activated. The phenyl halide should be pure and dry.

  • Temperature Control: The formation of the Grignard reagent is an exothermic reaction and may require initial heating to initiate, followed by cooling to maintain a controlled reaction rate. The subsequent reaction with the nitrile should also be temperature-controlled to prevent side reactions.

  • Stoichiometry: A slight excess of the Grignard reagent is often used to ensure complete conversion of the nitrile.

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: Minimizing byproduct formation is crucial for improving the yield and simplifying purification. Key strategies include:

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) prevents the degradation of reagents and intermediates by atmospheric oxygen and moisture.

  • Control of Reaction Temperature: Many side reactions have higher activation energies than the desired reaction. Maintaining the recommended reaction temperature can significantly reduce the formation of these impurities.

  • Purification of Intermediates: Purifying the 1-phenylcyclohexylamine intermediate before proceeding to the N-alkylation or reductive amination step can prevent the carry-over of impurities that may interfere with the subsequent reaction.

  • Choice of Reducing Agent: In reductive amination, the choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred as it is milder and more selective for the imine intermediate over the starting aldehyde, reducing the formation of undesired alcohols.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of 1-phenylcyclohexylamine (Grignard Route) Inactive magnesium.Use fresh, high-purity magnesium turnings. Activate the magnesium by gentle heating or by adding a small crystal of iodine.
Wet solvent or glassware.Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use freshly distilled anhydrous solvents.
Impure phenyl halide.Use freshly distilled or high-purity phenyl halide.
Low yield in the reductive amination step Incomplete imine formation.Ensure the removal of water formed during imine formation. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.
Ineffective reducing agent.Use a fresh, high-quality reducing agent. For one-pot reactions, sodium triacetoxyborohydride is recommended due to its selectivity.
pH of the reaction is not optimal.Reductive amination is typically most efficient under weakly acidic conditions (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile.
Formation of multiple alkylation products in N-alkylation The product amine is more nucleophilic than the starting amine.Use a large excess of 1-phenylcyclohexylamine to favor the mono-alkylation product. Alternatively, a slow, controlled addition of the alkylating agent can help.
Difficult purification of the final product Presence of unreacted starting materials.Monitor the reaction progress using TLC or GC to ensure completion. Optimize reaction time and stoichiometry.
Formation of closely related byproducts.Employ column chromatography with a carefully selected solvent system for purification. Recrystallization of the hydrochloride salt of the final product can also be an effective purification method.

Experimental Protocols

Synthesis of 1-phenylcyclohexylamine (Intermediate)

Method: Grignard Reaction with 1-Piperidinocyclohexanecarbonitrile

  • Preparation of Phenylmagnesium Bromide: In a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 molar equivalents). Add a small crystal of iodine and gently warm to activate the magnesium. Add a solution of bromobenzene (1.0 molar equivalent) in anhydrous diethyl ether dropwise to the magnesium suspension. Maintain a gentle reflux during the addition. After the addition is complete, continue to stir the mixture at room temperature for 1 hour.

  • Reaction with Nitrile: To the freshly prepared Grignard reagent, add a solution of 1-piperidinocyclohexanecarbonitrile (1.0 molar equivalent) in anhydrous diethyl ether dropwise at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 1-phenylcyclohexylamine can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Synthesis of N-(1-phenylcyclohexyl)-3-ethoxypropanamine (Final Product)

Method: Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve 1-phenylcyclohexylamine (1.0 molar equivalent) and 3-ethoxypropanal (1.2 molar equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 molar equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The final product can be further purified by conversion to its hydrochloride salt.

Quantitative Data Summary

Synthesis StepReactantsKey Reaction ConditionsTypical Yield (%)Reference
1-Phenylcyclohexylamine Synthesis Phenylmagnesium bromide, 1-PiperidinocyclohexanecarbonitrileAnhydrous diethyl ether, reflux60-75General PCP synthesis literature
N-(1-phenylcyclohexyl)-3-ethoxypropanamine Synthesis 1-Phenylcyclohexylamine, 3-Ethoxypropanal, Sodium triacetoxyborohydrideDichloromethane, room temperature70-85Adapted from similar reductive amination procedures

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 1-Phenylcyclohexylamine cluster_step2 Step 2: Synthesis of N-(1-phenylcyclohexyl)-3-ethoxypropanamine Cyclohexanone Cyclohexanone 1-Piperidinocyclohexanecarbonitrile 1-Piperidinocyclohexanecarbonitrile Cyclohexanone->1-Piperidinocyclohexanecarbonitrile + Piperidine, KCN Piperidine Piperidine KCN KCN 1-Phenylcyclohexylamine 1-Phenylcyclohexylamine 1-Piperidinocyclohexanecarbonitrile->1-Phenylcyclohexylamine + Phenylmagnesium bromide Phenylmagnesium_bromide Phenylmagnesium bromide 1-Phenylcyclohexylamine_start 1-Phenylcyclohexylamine Imine_intermediate Imine Intermediate 1-Phenylcyclohexylamine_start->Imine_intermediate + 3-Ethoxypropanal 3-Ethoxypropanal 3-Ethoxypropanal Final_Product N-(1-phenylcyclohexyl)-3-ethoxypropanamine Imine_intermediate->Final_Product [Reduction] (e.g., NaBH(OAc)3)

Caption: General synthesis pathway for N-(1-phenylcyclohexyl)-3-ethoxypropanamine.

Troubleshooting_Workflow start Start Synthesis low_yield Low Yield? start->low_yield check_reagents Check Reagent Quality & Purity low_yield->check_reagents Yes success Successful Synthesis low_yield->success No check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions check_workup Review Work-up & Purification check_conditions->check_workup optimize_stoichiometry Optimize Reagent Stoichiometry check_workup->optimize_stoichiometry optimize_stoichiometry->low_yield failure Consult Further Literature optimize_stoichiometry->failure

Caption: A logical workflow for troubleshooting low-yield synthesis.

Technical Support Center: Mitigating Ion Suppression in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Pcepa" could not be definitively identified as a specific chemical compound in the provided context. Therefore, this guide focuses on general and effective strategies for reducing ion suppression in LC-MS/MS analysis, particularly for analytes susceptible to matrix effects from biological samples. The principles and protocols outlined here are widely applicable to a range of molecules, including lipids and other endogenous compounds.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in LC-MS/MS analysis?

Ion suppression is a type of matrix effect that reduces the ionization efficiency of the target analyte in the mass spectrometer's ion source.[1][2][3] This occurs when co-eluting components from the sample matrix, such as salts, proteins, and phospholipids, compete with the analyte for ionization, leading to a decreased signal intensity.[1][4] Ion suppression can negatively impact the accuracy, precision, sensitivity, and reproducibility of quantitative analyses.[2][5]

Q2: How can I determine if my analysis is affected by ion suppression?

A common method to assess ion suppression is the post-column infusion experiment.[6][7] In this technique, a constant flow of the analyte solution is introduced into the LC eluent after the analytical column. A blank matrix sample is then injected. Any dip in the constant baseline signal of the analyte indicates the elution of matrix components that cause ion suppression.[6][7]

Q3: What are the most common sources of ion suppression in biological samples?

In biological matrices like plasma and serum, phospholipids are a major contributor to ion suppression.[4][8][9][10] Other endogenous components such as salts, proteins, and lipids, as well as exogenous substances like formulation agents and mobile phase additives, can also cause significant matrix effects.[4][11]

Troubleshooting Guide: Reducing Ion Suppression

This guide provides a systematic approach to identifying and mitigating ion suppression in your LC-MS/MS experiments.

Step 1: Identify the Source of Ion Suppression

The first step in troubleshooting is to pinpoint the cause of the ion suppression.

  • Workflow for Identifying Ion Suppression Sources

    A Start: Poor Peak Response or Reproducibility B Perform Post-Column Infusion Experiment A->B C Analyze Chromatogram for Suppression Zones B->C D Identify Co-eluting Matrix Components (e.g., Phospholipids, Salts) C->D E Implement Mitigation Strategy D->E

    Caption: A logical workflow for diagnosing ion suppression.

Step 2: Implement Mitigation Strategies

Based on the identified source, select an appropriate strategy to reduce or eliminate ion suppression.

Strategy 1: Sample Preparation

Proper sample preparation is one of the most effective ways to remove interfering matrix components before LC-MS/MS analysis.[1]

  • Troubleshooting Question: Is your current sample preparation method sufficient to remove matrix interferences?

    • If not, consider these more rigorous techniques:

      • Solid-Phase Extraction (SPE): Selectively extracts the analyte while removing a significant portion of matrix components.[1]

      • Liquid-Liquid Extraction (LLE): Partitions the analyte into a solvent immiscible with the sample matrix, leaving many interferences behind.[1]

      • Phospholipid Removal Plates/Columns (e.g., HybridSPE, TurboFlow): Specifically designed to deplete phospholipids from biological samples, significantly reducing a primary source of ion suppression.[8][10]

  • Experimental Protocol: Solid-Phase Extraction (SPE) for Phospholipid Removal

    • Conditioning: Condition the SPE cartridge with an appropriate organic solvent (e.g., 1 mL of methanol).

    • Equilibration: Equilibrate the cartridge with an aqueous solution (e.g., 1 mL of water).

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent to remove polar interferences.

    • Elution: Elute the analyte of interest with a stronger organic solvent.

    • Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the sample in a mobile phase-compatible solvent.

Strategy 2: Chromatographic Optimization

Modifying the chromatographic conditions can separate the analyte from co-eluting matrix components.[1]

  • Troubleshooting Question: Does your analyte co-elute with a region of significant ion suppression?

    • If yes, try the following:

      • Change the mobile phase gradient: A shallower gradient can improve the separation between the analyte and interfering peaks.[2]

      • Modify the mobile phase composition: Using a different organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity.[2]

      • Use a different stationary phase: A column with a different chemistry (e.g., C18 vs. Phenyl-Hexyl) can provide alternative selectivity.

Strategy 3: Methodological Approaches

These methods compensate for ion suppression rather than physically removing the interfering components.

  • Troubleshooting Question: Are you still observing variability despite sample cleanup and chromatographic optimization?

    • If yes, implement one of these approaches:

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1]

      • Matrix-Matched Calibration: Prepare calibration standards in the same matrix as the samples to account for matrix-induced changes in ionization efficiency.[1]

Data Presentation: Efficacy of Different Sample Preparation Techniques

The following table summarizes the typical effectiveness of various sample preparation methods in reducing matrix effects, specifically from phospholipids.

Sample Preparation TechniqueAnalyte Recovery (%)Phospholipid Removal (%)
Protein Precipitation (PPT)>90%10-30%
Liquid-Liquid Extraction (LLE)70-90%60-80%
Solid-Phase Extraction (SPE)85-95%80-95%
Phospholipid Removal Plates>90%>99%

Note: Values are illustrative and can vary depending on the specific analyte and matrix.

Visualization of Key Concepts

Signaling Pathway Example: Generic Kinase Cascade

This diagram illustrates a hypothetical signaling pathway that might be studied, where accurate quantification of metabolites is crucial.

A External Signal B Receptor A->B activates C Kinase 1 B->C phosphorylates D Kinase 2 C->D phosphorylates E Transcription Factor D->E activates F Gene Expression E->F regulates Start Problem: Ion Suppression Suspected Q1 Is a Stable Isotope-Labeled Internal Standard available? Start->Q1 A1_Yes Use SIL-IS Q1->A1_Yes Yes A1_No Proceed to Sample Cleanup Q1->A1_No No End Analysis Complete A1_Yes->End Q2 Optimize Sample Preparation (e.g., SPE, LLE, PL Removal) A1_No->Q2 Q3 Is Suppression Still Present? Q2->Q3 A3_Yes Optimize Chromatography (Gradient, Mobile Phase, Column) Q3->A3_Yes Yes A3_No Analysis Complete Q3->A3_No No Q4 Is Suppression Still Present? A3_Yes->Q4 A3_No->End A4_Yes Use Matrix-Matched Calibrants Q4->A4_Yes Yes A4_No Analysis Complete Q4->A4_No No A4_Yes->End A4_No->End

References

Addressing peak tailing in the chromatographic analysis of Pcepa

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Pcepa" is not a recognized chemical name in scientific literature; it primarily refers to the "Protection of Communities and Exploited Persons Act" in Canada. This guide assumes "this compound" is a placeholder for a chemical compound, likely a basic molecule prone to exhibiting peak tailing during chromatographic analysis, and provides general troubleshooting advice applicable to such compounds.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing in the chromatographic analysis of basic compounds, referred to herein as "this compound."

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in chromatography?

A1: Peak tailing is a common issue in chromatography where a peak on the chromatogram is not symmetrical, and its trailing edge is wider than the leading edge.[1][2] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape.[2] Peak tailing can negatively impact the accuracy of quantification and the resolution between adjacent peaks.[3][4]

Q2: What are the primary causes of peak tailing when analyzing basic compounds like this compound?

A2: The most frequent cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[1][3] Specifically, basic functional groups (like amines) on the analyte can interact strongly with acidic residual silanol groups on the surface of silica-based columns.[1][4] Other potential causes include column overload, issues with the mobile phase pH, column degradation, and extra-column dead volume.[2][3][5]

Q3: How does the mobile phase pH affect peak tailing for this compound?

A3: The pH of the mobile phase is a critical factor.[4][6] For a basic compound, a mobile phase with a pH close to the analyte's pKa can lead to the presence of multiple ionization states, causing peak distortion.[4] At a higher pH, residual silanol groups on the silica column become ionized and can strongly interact with the protonated basic analyte, leading to significant tailing.[1]

Q4: Can the injection solvent cause peak tailing?

A4: Yes, a mismatch between the injection solvent and the mobile phase can cause peak distortion, including tailing.[3][5] If the injection solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to band broadening and an asymmetrical peak shape.[3]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in the analysis of this compound.

Step 1: Initial Assessment and Diagnosis

The first step is to characterize the peak tailing and identify potential root causes.

Experimental Workflow for Diagnosing Peak Tailing

G cluster_0 Initial Observation cluster_1 Systematic Checks cluster_2 Troubleshooting Actions cluster_3 Resolution A Observe Peak Tailing in This compound Chromatogram B Review Mobile Phase (pH, Buffer, Composition) A->B C Check Column Condition (Age, Performance) A->C D Verify Sample Preparation (Solvent, Concentration) A->D E Adjust Mobile Phase pH B->E pH or buffer issue H Perform System Maintenance (e.g., change filters, check tubing) F Use End-capped Column or Alternative Stationary Phase C->F Column degradation or inappropriate chemistry C->H System contamination G Modify Sample Dilution or Injection Volume D->G Overload or solvent mismatch I Symmetrical Peak Shape Achieved E->I F->I G->I H->I

Caption: A workflow for systematically troubleshooting peak tailing.

Step 2: Addressing Chemical Interactions

Secondary chemical interactions are a primary cause of peak tailing for basic compounds.

Signaling Pathway of Secondary Interactions

G cluster_0 Analyte-Stationary Phase Interaction This compound This compound (Basic Analyte) R-NH3+ Interaction Strong Ionic Interaction This compound->Interaction Silanol Ionized Silanol Group Si-O- Silanol->Interaction Tailing Peak Tailing Interaction->Tailing

Caption: Interaction between a basic analyte and an ionized silanol group.

Recommended Actions:

  • Adjust Mobile Phase pH: For basic compounds, lowering the mobile phase pH (typically to between 2 and 3) will protonate the residual silanol groups on the silica surface, minimizing the unwanted ionic interactions.[1][5]

  • Use a High-Purity, End-capped Column: Modern, high-purity silica columns have a lower concentration of acidic silanol groups. End-capping is a process where these residual silanols are chemically bonded with a less polar group, further reducing secondary interactions.[1][4]

  • Increase Buffer Concentration: Using a higher concentration of a suitable buffer in the mobile phase can help to mask the residual silanol groups and maintain a consistent pH, which can improve peak shape.[2]

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of this compound

Mobile Phase pHPeak Asymmetry (As)
7.02.5
5.01.8
3.01.2
2.51.0

Data is illustrative.

Step 3: Optimizing Physical and Instrumental Parameters

If chemical adjustments do not resolve the issue, consider the physical aspects of the chromatographic system.

Recommended Actions:

  • Reduce Sample Load: Column overload can cause peak tailing.[2][3] Try reducing the injection volume or diluting the sample to see if the peak shape improves.[5][7]

  • Check for Column Bed Deformation: Voids in the column packing or a blocked inlet frit can lead to distorted peaks.[2] If a void is suspected, replacing the column is often the best solution.[2] Using guard columns and in-line filters can help prevent frit blockage.[2]

  • Minimize Extra-Column Volume: Excessive dead volume in the system (e.g., long or wide-bore tubing between the column and detector) can cause peak broadening and tailing.[2][3] Ensure that all fittings are secure and that the tubing has the appropriate internal diameter.[4][6]

Table 2: Impact of Injection Volume on Peak Asymmetry

Injection Volume (µL)Analyte Concentration (µg/mL)Peak Asymmetry (As)
201002.1
101001.5
51001.1
5501.0

Data is illustrative.

Detailed Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Objective: To evaluate the effect of mobile phase pH on the peak shape of this compound.

  • Materials:

    • HPLC system with UV detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or formic acid for pH adjustment

    • This compound standard solution (10 µg/mL in 50:50 acetonitrile:water)

  • Procedure:

    • Prepare a series of mobile phases consisting of acetonitrile and water (e.g., 50:50 v/v).

    • Adjust the pH of the aqueous portion of each mobile phase to 7.0, 5.0, 3.0, and 2.5 using a suitable acid.

    • Equilibrate the column with the first mobile phase (pH 7.0) for at least 30 minutes or until a stable baseline is achieved.

    • Inject the this compound standard solution and record the chromatogram.

    • Repeat steps 3 and 4 for each of the other mobile phase pH values.

    • Calculate the peak asymmetry factor for this compound at each pH. The asymmetry factor (As) is calculated as B/A, where B is the distance from the peak midpoint to the trailing edge and A is the distance from the leading edge to the peak midpoint, both measured at 10% of the peak height.[1]

Protocol 2: Evaluation of Sample Load

  • Objective: To determine if column overload is the cause of peak tailing.

  • Materials:

    • HPLC system and column as in Protocol 1

    • Optimized mobile phase from Protocol 1 (e.g., pH 2.5)

    • This compound standard solutions at various concentrations (e.g., 100, 50, 20, 10 µg/mL)

  • Procedure:

    • Equilibrate the column with the optimized mobile phase.

    • Set a constant injection volume (e.g., 5 µL).

    • Inject the highest concentration standard (100 µg/mL) and record the chromatogram.

    • Sequentially inject the lower concentration standards, recording each chromatogram.

    • Alternatively, use a single concentration and vary the injection volume (e.g., 20, 10, 5, 2 µL).

    • Analyze the peak shape for each injection. A significant improvement in symmetry at lower concentrations or smaller injection volumes indicates that column overload was a contributing factor.[7]

References

Technical Support Center: Purification of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Pcepa" is not a universally recognized standard acronym for a specific chemical compound. This guide addresses purification strategies for several classes of compounds that may be relevant, including P olynuclear aromatic C ompounds, P entachlorophenol, and extracts from Allium cepa . Researchers should verify the specific identity of their synthesized molecule.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take before purifying my synthesized compound?

A1: Before beginning purification, it is crucial to characterize the crude synthetic mixture. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) can provide a preliminary assessment of the main product and the impurity profile.[1] This information is vital for selecting the most appropriate purification strategy.

Q2: What are the most common techniques for purifying synthesized organic compounds?

A2: The most prevalent purification techniques for synthetic compounds like Polynuclear Aromatic Hydrocarbons (PAHs) and chlorophenols include:

  • Chromatography: Techniques such as flash chromatography, preparative HPLC (both normal-phase and reversed-phase), and size-exclusion chromatography are widely used.[1][2]

  • Crystallization: This is a powerful technique for obtaining highly pure crystalline solids.

  • Extraction: Liquid-liquid extraction is often used to separate compounds based on their differential solubility in immiscible solvents.[3]

  • Sublimation: This method is suitable for volatile solids to separate them from non-volatile impurities.

Q3: How do I choose between normal-phase and reversed-phase HPLC?

A3: The choice depends on the polarity of your compound.

  • Normal-Phase HPLC (NP-HPLC) is typically used for non-polar to moderately polar compounds. The stationary phase is polar (e.g., silica), and the mobile phase is non-polar (e.g., hexane/ethyl acetate).

  • Reversed-Phase HPLC (RP-HPLC) is the most common mode and is ideal for polar to moderately non-polar compounds. The stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).

Q4: My compound is a Polynuclear Aromatic Hydrocarbon (PAH). What is a good starting point for purification?

A4: For PAHs, a common strategy involves initial cleanup using solid-phase extraction (SPE) with silica gel to remove major impurities.[2][3] This is often followed by preparative RP-HPLC for high-purity fractionation.

Q5: I am working with a chlorophenolic compound. Are there any specific safety precautions I should take?

A5: Yes, chlorophenols, including Pentachlorophenol (PCP), are toxic and can be absorbed through the skin.[4][5] Always handle these compounds in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for your specific compound before starting any work.

Troubleshooting Guides

This section addresses common problems encountered during the purification of synthesized organic compounds.

Problem 1: Low Recovery of the Target Compound
Possible Cause Suggested Solution
Compound precipitation on the column Decrease the sample concentration. Modify the mobile phase composition by adding a stronger solvent or a solubilizing agent.
Incomplete elution from the chromatography column Increase the strength of the elution solvent in a stepwise or gradient manner. For RP-HPLC, this means increasing the organic solvent percentage. For NP-HPLC, increase the polar solvent percentage.
Compound instability Check the pH and temperature stability of your compound. Ensure buffers and solvents are within the stable range. Perform purification steps at a lower temperature if necessary.
Irreversible binding to the stationary phase This can occur with highly polar compounds on silica gel. Consider switching to a different stationary phase (e.g., alumina, C18) or using a competing agent in the mobile phase.
Problem 2: Poor Separation of Compound from Impurities
Possible Cause Suggested Solution
Inappropriate chromatography conditions Optimize the mobile phase composition. For HPLC, perform a gradient optimization. For flash chromatography, screen different solvent systems using TLC.
Column overloading Reduce the amount of crude material loaded onto the column. Overloading leads to broad peaks and poor resolution.
Co-eluting impurities If impurities have similar properties to your target compound, a single purification method may be insufficient. Consider using an orthogonal method (e.g., RP-HPLC followed by NP-HPLC) for a second purification step.
Incorrect stationary phase The selectivity of the stationary phase is critical. If separation is poor on a C18 column, try a phenyl-hexyl or a polar-embedded phase for different selectivity.
Problem 3: Product Contamination After Purification
Possible Cause Suggested Solution
Leaching from plasticware Use glass or appropriate solvent-resistant plasticware, especially when working with strong organic solvents.
Cross-contamination from previous runs Thoroughly clean chromatography columns and equipment between purification runs.
Impure solvents Use high-purity, HPLC-grade solvents for all chromatography steps to avoid introducing contaminants.

Experimental Protocols

Protocol 1: General Purification of a Polynuclear Aromatic Hydrocarbon (PAH)

This protocol outlines a general procedure for the purification of a synthesized PAH from a crude reaction mixture.

1. Initial Work-up and Extraction: a. Quench the reaction mixture with an appropriate aqueous solution (e.g., saturated sodium bicarbonate). b. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

2. Silica Gel Flash Chromatography (Initial Cleanup): a. Prepare a silica gel column in a non-polar solvent (e.g., hexane). b. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). c. Load the sample onto the column. d. Elute the column with a gradient of increasing polarity (e.g., increasing percentage of ethyl acetate in hexane). e. Collect fractions and analyze them by TLC or HPLC to identify those containing the desired product. f. Combine the pure fractions and evaporate the solvent.

3. Preparative Reversed-Phase HPLC (High-Purity Polish): a. Dissolve the partially purified product in a suitable solvent (e.g., acetonitrile/water). b. Inject the sample onto a preparative C18 HPLC column. c. Elute with a gradient of acetonitrile in water (often with a small amount of trifluoroacetic acid or formic acid to improve peak shape). d. Collect fractions corresponding to the main product peak. e. Lyophilize or evaporate the solvent from the pure fractions to obtain the final product.

Protocol 2: Purification of a Chlorophenolic Compound

1. Acid-Base Extraction: a. Dissolve the crude product in an organic solvent (e.g., diethyl ether). b. Extract with an aqueous base (e.g., 1M sodium hydroxide) to deprotonate the phenol and move it to the aqueous layer. c. Separate the aqueous layer and carefully acidify it with an acid (e.g., 1M HCl) to precipitate the purified phenolic compound. d. Filter the precipitate and wash with cold water. e. Dry the solid product under vacuum.

2. Recrystallization: a. Choose a suitable solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. b. Dissolve the crude or partially purified solid in the minimum amount of hot solvent. c. Allow the solution to cool slowly to form crystals. d. Collect the crystals by filtration and wash with a small amount of cold solvent. e. Dry the crystals to obtain the purified product.

Data Presentation

Table 1: Comparison of Common Chromatography Techniques
Technique Stationary Phase Typical Mobile Phase Separation Principle Best For
Normal-Phase Chromatography Polar (e.g., Silica, Alumina)Non-polar (e.g., Hexane, Ethyl Acetate)AdsorptionNon-polar to moderately polar compounds
Reversed-Phase Chromatography Non-polar (e.g., C18, C8)Polar (e.g., Water, Acetonitrile, Methanol)PartitioningPolar to moderately non-polar compounds
Size-Exclusion Chromatography Porous gelOrganic or AqueousMolecular sizeSeparation of large molecules from small ones

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage crude_product Crude Synthesized Product initial_cleanup Initial Cleanup (e.g., Extraction, Flash Chromatography) crude_product->initial_cleanup high_purity High-Purity Purification (e.g., Prep-HPLC, Recrystallization) initial_cleanup->high_purity purity_assessment Purity Assessment (HPLC, GC-MS, NMR) high_purity->purity_assessment pure_product Pure Product purity_assessment->pure_product

Caption: General workflow for the purification and analysis of a synthesized compound.

troubleshooting_logic start Purification Attempt check_purity Assess Purity and Yield start->check_purity is_pure Is Purity > 95%? check_purity->is_pure is_yield_ok Is Yield Acceptable? is_pure->is_yield_ok Yes troubleshoot_separation Troubleshoot Separation (Optimize mobile phase, change column) is_pure->troubleshoot_separation No success Purification Successful is_yield_ok->success Yes troubleshoot_recovery Troubleshoot Recovery (Check for precipitation, modify elution) is_yield_ok->troubleshoot_recovery No troubleshoot_separation->start troubleshoot_recovery->start

Caption: A logical flowchart for troubleshooting common purification issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of common analytical methods for the quantification of phenolic compounds, aimed at researchers, scientists, and drug development professionals. The information presented is based on established scientific literature and provides insights into the performance and application of each technique.

Introduction

Phenolic compounds are a broad class of chemical compounds characterized by a hydroxyl group attached to an aromatic hydrocarbon ring. They are widely studied for their antioxidant properties and potential therapeutic effects. Accurate and reliable quantification of these compounds is crucial for research and development. This guide focuses on the cross-validation aspects of three prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the key performance parameters of the three analytical methods for the quantification of phenolic compounds. These values are compiled from various studies and represent typical performance characteristics.

Table 1: General Comparison of Analytical Methods

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Selectivity Good; separates individual compoundsExcellent; high specificity from mass-to-charge ratioLow; measures total phenolic content
Sensitivity ModerateHighLow to Moderate
Quantification Individual CompoundsIndividual CompoundsTotal Phenolic Content
Cost ModerateHighLow
Complexity ModerateHighLow
Throughput ModerateHighHigh

Table 2: Quantitative Performance Data for HPLC-UV Analysis of Phenolic Compounds [1][2][3][4][5]

Phenolic CompoundLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Accuracy (Recovery %)
Gallic Acid> 0.9991.504.5098 - 102
Caffeic Acid> 0.9990.591.7997 - 103
Ferulic Acid> 0.9990.421.2698 - 102
Quercetin> 0.9990.200.6096 - 104
Resveratrol> 0.9990.180.5599 - 101

Table 3: Quantitative Performance Data for LC-MS/MS Analysis of Phenolic Compounds [6][7][8][9][10]

Phenolic CompoundLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Accuracy (Recovery %)
Gallic Acid> 0.990.05 - 0.50.15 - 1.595 - 105
Caffeic Acid> 0.990.01 - 0.20.03 - 0.697 - 103
Ferulic Acid> 0.990.01 - 0.10.03 - 0.398 - 102
Quercetin> 0.990.005 - 0.10.015 - 0.395 - 105
Resveratrol> 0.990.001 - 0.050.003 - 0.1598 - 102

Table 4: Performance of UV-Vis Spectrophotometric (Folin-Ciocalteu) Method [11][12][13][14]

ParameterPerformance
Principle Measures total phenolic content based on a colorimetric reaction.
Standard Typically Gallic Acid Equivalents (GAE)
Linearity (R²) > 0.99
Application Rapid screening and estimation of total antioxidant capacity.
Limitations Lack of specificity; interference from other reducing substances.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific applications.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the separation and quantification of individual phenolic compounds.[1][4][15][16]

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength detector (VWD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Solvent A: Water with an acidifier (e.g., 0.1% formic acid or acetic acid) to improve peak shape and resolution.

    • Solvent B: Acetonitrile or methanol with the same acidifier.

  • Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute compounds with increasing hydrophobicity.

  • Flow Rate: Commonly set between 0.8 and 1.2 mL/min.

  • Column Temperature: Maintained at a constant temperature, typically between 25°C and 40°C, to ensure reproducible retention times.

  • Detection: The UV detector is set to monitor at specific wavelengths corresponding to the maximum absorbance of the target phenolic compounds (e.g., 280 nm for phenolic acids, 320 nm for hydroxycinnamic acids, and 360 nm for flavonoids).

  • Quantification: Calibration curves are generated by injecting standard solutions of known concentrations. The peak area of the analyte in a sample is used to calculate its concentration based on the corresponding calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This technique offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for complex matrices and trace-level analysis.[6][10][17][18][19]

  • Instrumentation: An LC system (as described for HPLC-UV) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a Q-TOF).

  • Ionization Source: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for phenolic compounds.

  • Column and Mobile Phase: Similar to HPLC-UV, a C18 column and a gradient of acidified water and acetonitrile/methanol are used.

  • Mass Spectrometry Parameters:

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte.

    • Ion Source Parameters: Parameters such as capillary voltage, nebulizer gas pressure, and source temperature are optimized for each compound to achieve maximum signal intensity.

  • Quantification: An internal standard is often used to correct for matrix effects and variations in instrument response. Calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

UV-Vis Spectrophotometry (Folin-Ciocalteu Method)

This is a rapid and simple method for determining the total phenolic content in a sample.[11][12][13][14]

  • Principle: The Folin-Ciocalteu reagent contains a mixture of phosphomolybdate and phosphotungstate. In an alkaline environment, phenolic compounds reduce this reagent, resulting in a blue-colored complex. The intensity of the color, measured spectrophotometrically, is proportional to the total amount of phenolic compounds present.

  • Reagents:

    • Folin-Ciocalteu reagent

    • Sodium carbonate solution (e.g., 7.5% w/v)

    • Gallic acid (or other appropriate phenolic standard) for the calibration curve.

  • Procedure:

    • An aliquot of the sample extract is mixed with the Folin-Ciocalteu reagent.

    • After a short incubation period, the sodium carbonate solution is added to raise the pH.

    • The mixture is incubated in the dark for a specified time (e.g., 30-120 minutes) at room temperature to allow for color development.

    • The absorbance of the solution is measured at a specific wavelength, typically around 765 nm.

  • Quantification: A calibration curve is prepared using standard solutions of gallic acid. The total phenolic content of the sample is then expressed as gallic acid equivalents (GAE).

Mandatory Visualizations

Experimental Workflow for Analytical Method Validation

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation (If applicable) cluster_3 Routine Analysis MD1 Define Analytical Target Profile (ATP) MD2 Select Analytical Technique (HPLC, LC-MS/MS, etc.) MD1->MD2 MD3 Optimize Method Parameters (e.g., Mobile Phase, Gradient) MD2->MD3 V1 Specificity / Selectivity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantification (LOQ) V5->V6 V7 Robustness V6->V7 CV1 Compare performance of two or more methods V7->CV1 RA2 System Suitability Testing V7->RA2 Method Implementation CV2 Analyze identical samples CV1->CV2 CV3 Statistical comparison of results CV2->CV3 CV3->RA2 RA1 Sample Analysis RA3 Data Reporting RA1->RA3 RA2->RA1

Caption: A generalized workflow for analytical method development, validation, and implementation.

Simplified Signaling Pathway of Phenolic Compounds' Antioxidant Activity

G ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2, •OH) CellularDamage Oxidative Stress & Cellular Damage ROS->CellularDamage causes Phenolic Phenolic Compound Phenolic->ROS Direct Scavenging Nrf2 Nrf2 Pathway Activation Phenolic->Nrf2 activates AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) AntioxidantEnzymes->ROS neutralizes Nrf2->AntioxidantEnzymes upregulates

References

A Comparative Pharmacological Study: PCEPA vs. Ketamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA) and Ketamine. While extensive data is available for the well-researched anesthetic and antidepressant Ketamine, information on the designer drug this compound is markedly limited. This document summarizes the existing scientific literature for both compounds, highlighting the significant gaps in our understanding of this compound's pharmacology.

Introduction

Ketamine, an arylcyclohexylamine derivative, is a well-established dissociative anesthetic with a growing body of evidence supporting its rapid-acting antidepressant effects.[1][2] Its mechanism of action primarily involves non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3][4] this compound, or N-(1-phenylcyclohexyl)-3-ethoxypropanamine, is a lesser-known designer drug also belonging to the arylcyclohexylamine class, structurally related to phencyclidine (PCP).[5] Due to its structural similarity to PCP and Ketamine, it is presumed to exert its effects through modulation of the glutamatergic system, though empirical data to support this is scarce.

Comparative Pharmacological Data

The following tables summarize the available quantitative data for Ketamine. At present, no publicly available experimental data on the receptor binding affinity or comprehensive pharmacokinetic parameters of this compound has been identified.

Table 1: Receptor Binding Affinity of Ketamine
Receptor/SiteLigandKi (nM)SpeciesTissueReference
NMDA (dizocilpine site)(+)-Ketamine~160RatBrain[3]
NMDA (dizocilpine site)(-)-Ketamine~550RatBrain[3]
Dopamine D2 (high-affinity state)Ketaminereported to have equal affinity to NMDA receptorsNot SpecifiedNot Specified[6]
Mu Opioid(S)-(+)-KetamineHigher affinity than R(-)-isomerNot SpecifiedNot Specified[7]
Kappa Opioid(S)-(+)-KetamineHigher affinity than R(-)-isomerNot SpecifiedNot Specified[7]
Sigma-1Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
MuscarinicNot SpecifiedWeak antagonistNot SpecifiedNot Specified[8][9]

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue preparation.

Table 2: Pharmacokinetic Parameters of Ketamine
ParameterValueRoute of AdministrationSpeciesReference
Bioavailability~93%IntramuscularHuman[10]
~17-20%OralHuman[8][9]
Half-life (elimination)2-3 hoursIntravenousHuman[7]
Volume of Distribution (Vd)1.8 L/kgNot SpecifiedNot Specified[9]
Clearance12-20 ml/min/kgIntravenousHuman[7]
Protein Binding~50-53.5%Not SpecifiedHuman[8][9]

Mechanism of Action

Ketamine

Ketamine's primary mechanism of action is the non-competitive antagonism of the NMDA receptor, a key player in excitatory neurotransmission.[3][4] By blocking the NMDA receptor channel, Ketamine inhibits the influx of calcium ions, leading to a disruption of glutamatergic signaling.[11][12] This action is believed to underlie its anesthetic, analgesic, and dissociative effects.[3]

The antidepressant effects of Ketamine are thought to be more complex. One prominent hypothesis suggests that by blocking NMDA receptors on inhibitory GABAergic interneurons, Ketamine disinhibits pyramidal neurons, leading to a surge in glutamate release.[2] This glutamate surge then activates AMPA receptors, triggering downstream signaling cascades involving Brain-Derived Neurotrophic Factor (BDNF) and the mTOR pathway, ultimately leading to synaptogenesis and rapid antidepressant effects.[2][13]

This compound

Due to a lack of direct pharmacological studies, the mechanism of action of this compound can only be inferred from its chemical structure as a phencyclidine-derived arylcyclohexylamine.[5] Like PCP and Ketamine, it is highly probable that this compound also acts as an antagonist at the NMDA receptor. The specific affinity, selectivity, and functional consequences of this interaction remain to be experimentally determined.

Signaling Pathways and Experimental Workflows

Ketamine's Antidepressant Signaling Pathway

Ketamine_Signaling Ketamine Ketamine NMDAR NMDA Receptor (on GABAergic Interneuron) Ketamine->NMDAR Blockade GABA_Interneuron GABAergic Interneuron NMDAR->GABA_Interneuron Inhibition Pyramidal_Neuron Pyramidal Neuron GABA_Interneuron->Pyramidal_Neuron Inhibition Glutamate_Release ↑ Glutamate Release Pyramidal_Neuron->Glutamate_Release AMPAR AMPA Receptor Glutamate_Release->AMPAR Activation BDNF_Release ↑ BDNF Release AMPAR->BDNF_Release TrkB TrkB Receptor BDNF_Release->TrkB Activation mTOR_Pathway mTOR Signaling Pathway TrkB->mTOR_Pathway Synaptogenesis Synaptogenesis & Antidepressant Effects mTOR_Pathway->Synaptogenesis

Caption: Proposed signaling pathway for Ketamine's rapid antidepressant effects.

General Experimental Workflow for Receptor Binding Assay

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Tissue_Prep Tissue Homogenization or Cell Culture Membrane_Prep Membrane Preparation (Centrifugation) Tissue_Prep->Membrane_Prep Incubation Incubation: Membranes + Radioligand + Unlabeled Compound (Test) Membrane_Prep->Incubation Separation Separation of Bound and Free Ligand (Filtration or Centrifugation) Incubation->Separation Counting Quantification of Radioactivity (Scintillation Counting) Separation->Counting Data_Analysis Data Analysis: IC50/Ki Determination Counting->Data_Analysis

Caption: A generalized workflow for a competitive radioligand receptor binding assay.

Metabolic Pathways of this compound in Rat

PCEPA_Metabolism cluster_metabolites Primary Metabolic Pathways cluster_secondary Secondary Metabolism This compound This compound (N-(1-phenylcyclohexyl)-3-ethoxypropanamine) N_Dealkylation N-Dealkylation This compound->N_Dealkylation O_Deethylation O-Deethylation This compound->O_Deethylation Cyclohexyl_Hydroxylation Cyclohexyl Ring Hydroxylation This compound->Cyclohexyl_Hydroxylation Aromatic_Hydroxylation Aromatic Ring Hydroxylation This compound->Aromatic_Hydroxylation Conjugation Conjugation N_Dealkylation->Conjugation Oxidation Oxidation to Carboxylic Acid O_Deethylation->Oxidation O_Deethylation->Conjugation Cyclohexyl_Hydroxylation->Conjugation Aromatic_Hydroxylation->Conjugation Oxidation->Conjugation

Caption: Postulated metabolic pathways of this compound based on rat urine analysis.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of pharmacological findings. Below are generalized methodologies for key experiments relevant to the characterization of compounds like Ketamine and this compound.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • A radiolabeled ligand with known high affinity for the receptor.

  • The unlabeled test compound (e.g., Ketamine or this compound).

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: Thaw the membrane preparation on ice. Dilute the membranes, radioligand, and test compound to their final concentrations in assay buffer.

  • Incubation: In a 96-well plate, add the assay buffer, the unlabeled test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd value), and finally the membrane preparation to initiate the binding reaction.

  • Equilibrium: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation: Terminate the incubation by rapid filtration through the filter plates using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation fluid to each well. Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled compound's concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[10]

Protocol 2: In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the extracellular concentrations of neurotransmitters (e.g., glutamate, dopamine) in a specific brain region of a freely moving animal following drug administration.

Materials:

  • Live laboratory animals (e.g., rats, mice).

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes.

  • A syringe pump for perfusion.

  • Artificial cerebrospinal fluid (aCSF).

  • A fraction collector.

  • An analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical or fluorescence detection).

Procedure:

  • Surgery: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest. Allow the animal to recover from surgery.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[14]

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer the test compound (e.g., Ketamine or this compound) via a chosen route (e.g., intraperitoneal, subcutaneous, or through the microdialysis probe itself in a reverse dialysis setup).

  • Post-Drug Collection: Continue to collect dialysate samples for a specified period after drug administration.

  • Analysis: Analyze the neurotransmitter concentrations in the dialysate samples using an appropriate analytical technique.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot them over time to visualize the effect of the drug on neurotransmitter release.[13]

Protocol 3: Determination of Pharmacokinetic Parameters

Objective: To determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Materials:

  • Live laboratory animals.

  • The test compound.

  • Dosing vehicles for the chosen routes of administration (e.g., intravenous, oral).

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant).

  • An analytical method for quantifying the drug concentration in plasma (e.g., LC-MS/MS).

Procedure:

  • Dosing: Administer the test compound to the animals at a specific dose and via a specific route (e.g., a single intravenous bolus and a single oral gavage for bioavailability determination).

  • Blood Sampling: Collect blood samples at predetermined time points after dosing. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of the test compound at each time point.

  • Data Analysis: Plot the plasma concentration of the drug versus time. Use pharmacokinetic modeling software (non-compartmental or compartmental analysis) to calculate the key pharmacokinetic parameters.[15][16] For example, after an intravenous dose, the elimination half-life (t½) and clearance (CL) can be determined. After an oral dose, the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the curve (AUC) can be determined. Bioavailability (F) can be calculated by comparing the AUC from the oral dose to the AUC from the intravenous dose.

Conclusion

This comparative guide underscores the significant disparity in the pharmacological understanding of Ketamine and this compound. Ketamine is a well-characterized compound with a defined mechanism of action, a rich receptor binding profile, and established pharmacokinetic parameters. In stark contrast, this compound remains largely uncharacterized in the scientific literature. While its structural classification as a phencyclidine-derived arylcyclohexylamine strongly suggests it functions as an NMDA receptor antagonist, this is yet to be confirmed through empirical investigation. The single available study on its metabolism in rats provides a preliminary glimpse into its biotransformation but offers no data on its activity or disposition in the body.

For researchers and drug development professionals, this highlights a critical knowledge gap. Further investigation into the pharmacology of this compound and other emerging designer drugs is essential to understand their potential effects and risks. The experimental protocols provided in this guide offer a roadmap for the systematic characterization of such novel psychoactive substances.

References

A Comparative Guide to the Validation of a Novel Analytical Method for "Pcepa" in Oral Fluid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and analysis, the validation of new analytical methods is a critical step to ensure data reliability and regulatory compliance. This guide provides a comprehensive comparison of a novel analytical method for the quantification of "Pcepa" in oral fluid against a traditional method. The data presented is synthesized from established validation parameters for similar compounds analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of the new hypothetical analytical method for "this compound" compared to a traditional analytical approach.

Validation ParameterNew Hypothetical Method (Direct Injection LC-MS/MS)Traditional Method (SPE LC-MS/MS)
Linearity (ng/mL) 2.5 - 5001 - 25
Correlation Coefficient (r²) > 0.995> 0.99
Accuracy (% of Target) 85.3 - 108.487.0 - 113.6
Precision (% CV) 1.9 - 14.0≤ 14.8
Limit of Detection (LOD) (ng/mL) 1.00.001 - 0.03
Limit of Quantification (LOQ) (ng/mL) 2.50.02 - 0.09
Sample Preparation Time ~ 5 minutes~ 30-45 minutes
Extraction Recovery (%) Not Applicable (Direct Injection)40.0 - 95.1

Experimental Protocols

New Hypothetical Method: Direct Injection LC-MS/MS

This method is designed for high-throughput analysis with minimal sample preparation.

  • Oral Fluid Collection: Oral fluid samples are collected using a standardized collection device.

  • Sample Preparation: The collected oral fluid is centrifuged to pellet any cellular debris. An aliquot of the supernatant is then mixed with an internal standard solution.

  • LC-MS/MS Analysis: The prepared sample is directly injected into the LC-MS/MS system.

    • Chromatographic Separation: Achieved on a C18 analytical column with a gradient elution program.

    • Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify "this compound" and its internal standard.

  • Data Analysis: The concentration of "this compound" is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Traditional Method: Solid-Phase Extraction (SPE) LC-MS/MS

This method involves a more extensive sample clean-up process to remove potential matrix interferences.

  • Oral Fluid Collection: Oral fluid is collected using a standard device.

  • Sample Pre-treatment: The oral fluid sample is diluted with a buffer solution and centrifuged.

  • Solid-Phase Extraction (SPE): The pre-treated sample is loaded onto an SPE cartridge. The cartridge is washed to remove interfering substances, and then the analyte is eluted with an appropriate solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase.

  • LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system for analysis as described in the new hypothetical method.

  • Data Analysis: Quantification is performed using a calibration curve as described above.

Mandatory Visualization

experimental_workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_new New Method cluster_traditional Traditional Method cluster_analysis Analysis cluster_validation Method Validation Collection Oral Fluid Collection Centrifugation_New Centrifugation Collection->Centrifugation_New Pretreatment Pre-treatment Collection->Pretreatment Dilution_New Dilution & IS Addition Centrifugation_New->Dilution_New LCMS LC-MS/MS Analysis Dilution_New->LCMS SPE Solid-Phase Extraction Pretreatment->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Evaporation->LCMS Linearity Linearity LCMS->Linearity Accuracy Accuracy LCMS->Accuracy Precision Precision LCMS->Precision LOD_LOQ LOD/LOQ LCMS->LOD_LOQ Selectivity Selectivity LCMS->Selectivity

Caption: Experimental workflow for the validation of a new analytical method for "this compound" in oral fluid.

Comparative Analysis of Pcepa and its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of N-(1-phenylcyclohexyl)-3-ethoxypropanamine (Pcepa) and its structural analogs. This document offers a detailed examination of their biological activities, mechanisms of action, and includes supporting experimental data to facilitate informed decisions in research and development.

This compound, a derivative of phencyclidine (PCP), belongs to the arylcyclohexylamine class of compounds. These compounds are known for their psychoactive effects, which are primarily mediated through their interaction with the N-methyl-D-aspartate (NMDA) receptor. However, many of these analogs also exhibit varying affinities for other targets, including monoamine transporters. This guide will focus on a comparative analysis of this compound and its key structural analogs: Phencyclidine (PCP), Eticyclidine (PCE), Tenocyclidine (TCP), and Ketamine.

Quantitative Analysis of Biological Activity

The primary mechanism of action for this compound and its analogs is the non-competitive antagonism of the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and neurotransmission.[1][2] Several of these compounds also interact with the dopamine transporter (DAT) and the serotonin transporter (SERT), leading to the inhibition of dopamine and serotonin reuptake, respectively.[2][3] The varying affinities for these targets contribute to the distinct pharmacological profiles of each compound. The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and its structural analogs for these key molecular targets.

CompoundNMDA Receptor (Ki/IC50, nM)Dopamine Transporter (DAT) (Ki/IC50, nM)Serotonin Transporter (SERT) (Ki/IC50, nM)
This compound Data not availableData not availableData not available
Phencyclidine (PCP) 59 (Ki)[2]>10,000 (Ki)[2]2,234 (Ki)[2]
Eticyclidine (PCE) Data not availableData not availableData not available
Tenocyclidine (TCP) Data not availableData not availableData not available
Ketamine 1500 - 2100 (IC50)[4]Data not availableData not available
4-F-PCP 23 (IC50)[3]Data not availableData not available

Note: Data for this compound and some of its direct analogs are limited in publicly available literature. The table includes data for the parent compound PCP and other relevant analogs to provide a comparative context.

Signaling Pathways

The biological effects of this compound and its analogs are dictated by their interaction with key signaling pathways. The diagrams below illustrate the primary signaling cascades affected by the antagonism of the NMDA receptor and the inhibition of dopamine and serotonin transporters.

NMDA_Receptor_Signaling cluster_membrane Cell Membrane NMDA_R NMDA Receptor Ca_influx Ca²+ Influx NMDA_R->Ca_influx Inhibition of This compound This compound & Analogs This compound->NMDA_R Antagonism Glutamate Glutamate Glutamate->NMDA_R Activation Signaling_Cascades Downstream Signaling Cascades (e.g., ERK, CREB) Ca_influx->Signaling_Cascades Activation Plasticity Synaptic Plasticity, Learning, Memory Signaling_Cascades->Plasticity Modulation of

NMDA Receptor Antagonism Pathway

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron DAT Dopamine Transporter (DAT) Synaptic_DA Increased Synaptic Dopamine SERT Serotonin Transporter (SERT) Synaptic_5HT Increased Synaptic Serotonin This compound This compound & Analogs This compound->DAT Inhibition This compound->SERT Inhibition Dopamine Dopamine Dopamine->DAT Reuptake Serotonin Serotonin Serotonin->SERT Reuptake Postsynaptic_R_DA Postsynaptic Dopamine Receptors Synaptic_DA->Postsynaptic_R_DA Activation Postsynaptic_R_5HT Postsynaptic Serotonin Receptors Synaptic_5HT->Postsynaptic_R_5HT Activation

Monoamine Transporter Inhibition Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and its structural analogs.

NMDA Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of test compounds for the NMDA receptor.

Workflow:

NMDA_Binding_Assay A Prepare brain homogenates (e.g., rat cortex) B Incubate homogenates with [3H]MK-801 or [3H]TCP (radioligand) A->B C Add varying concentrations of test compound (this compound or analog) B->C D Incubate to equilibrium C->D E Separate bound and free radioligand (filtration) D->E F Quantify bound radioligand (scintillation counting) E->F G Calculate Ki from IC50 values F->G

NMDA Receptor Binding Assay Workflow

Methodology:

  • Tissue Preparation: Whole brains (excluding cerebellum) from adult male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands.

  • Binding Assay: The washed membranes are resuspended in assay buffer. For the competition binding assay, a fixed concentration of a radiolabeled NMDA receptor antagonist, such as [3H]MK-801 or [3H]TCP, is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or its analogs).

  • Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assay

This protocol measures the ability of test compounds to inhibit the reuptake of dopamine and serotonin into synaptosomes.

Workflow:

Transporter_Uptake_Assay A Isolate synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT) B Pre-incubate synaptosomes with varying concentrations of test compound A->B C Add radiolabeled neurotransmitter ([3H]dopamine or [3H]serotonin) B->C D Incubate for a short period C->D E Terminate uptake by rapid filtration D->E F Measure radioactivity in synaptosomes E->F G Determine IC50 values F->G

Monoamine Transporter Uptake Assay Workflow

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rats (e.g., striatum for DAT, hippocampus for SERT) by homogenization and differential centrifugation.

  • Uptake Assay: Synaptosomes are pre-incubated with various concentrations of the test compound. The uptake reaction is initiated by the addition of a low concentration of the respective radiolabeled neurotransmitter ([3H]dopamine or [3H]serotonin).

  • Incubation and Termination: The incubation is carried out for a short period at 37°C and then terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: The amount of radioactivity taken up by the synaptosomes is determined by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that produces 50% inhibition of the specific uptake of the radiolabeled neurotransmitter (IC50) is calculated from the concentration-response curves.

Conclusion

This guide provides a comparative framework for understanding the pharmacological properties of this compound and its structural analogs. The primary mechanism of action for this class of compounds is NMDA receptor antagonism, with varying degrees of activity at dopamine and serotonin transporters. The provided data and experimental protocols offer a foundation for further research into the structure-activity relationships and therapeutic potential of these compounds. It is important to note the limited availability of quantitative data for this compound itself, highlighting an area for future investigation. Researchers are encouraged to utilize the outlined methodologies to generate further comparative data and elucidate the nuanced pharmacological profiles of these complex molecules.

References

A Researcher's Guide to Inter-laboratory Quantification of Phosphatidylcholine Ether-Linked Polyunsaturated Fatty Acids (PCEPA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of specific lipid species is paramount for understanding their roles in health and disease. Phosphatidylcholine ether-linked polyunsaturated fatty acids (PCEPA), a subclass of plasmalogens, are gaining attention for their roles as endogenous antioxidants and signaling molecules, particularly in neurological and cardiovascular systems.[1][2][3][4] However, the analytical variability between laboratories can pose a significant challenge to reproducing and comparing findings.

This guide provides a framework for understanding and comparing this compound quantification methods, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for lipid analysis.[1][5] While a formal, published inter-laboratory comparison study specifically for this compound is not currently available, this document synthesizes data from established methodologies for ether lipids and outlines the performance benchmarks and protocols necessary for achieving cross-laboratory consistency.

Data Presentation: Performance of Analytical Methods

Achieving reproducible quantification across different laboratories requires robust, validated analytical methods. Key performance metrics for the widely used LC-MS/MS technique include the limit of quantification (LOQ), linearity, and precision. The following table summarizes typical performance characteristics for plasmalogen quantification, providing a benchmark for what researchers should expect from a well-optimized method.

Table 1: Typical Performance Benchmarks for Plasmalogen Quantification via LC-MS/MS

ParameterTypical PerformanceDescription
Limit of Quantification (LOQ) 1 - 50 ng/mLThe lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
Linearity (R²) > 0.99The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. An R² value close to 1.0 indicates a strong linear relationship.
Intra-day Precision (%RSD) < 15%The relative standard deviation of results from replicate samples analyzed on the same day, indicating the method's short-term reproducibility.
Inter-day Precision (%RSD) < 20%The relative standard deviation of results from replicate samples analyzed on different days, indicating the method's long-term reproducibility.
Internal Standards (IS) RequiredLabeled internal standards (e.g., deuterated or ¹³C-labeled synthetic plasmalogens) are critical for correcting for variations in sample extraction and instrument response.[1]

Note: Values are synthesized from typical performance data for lipidomics assays and may vary based on the specific this compound species, sample matrix, and instrumentation.

Experimental Protocols: A Consensus LC-MS/MS Workflow

A standardized protocol is crucial for minimizing inter-laboratory variability. The following represents a consensus workflow for the targeted quantification of this compound from biological samples, such as plasma or tissue homogenates.

Sample Preparation: Lipid Extraction

The goal of lipid extraction is to efficiently isolate lipids from a complex biological matrix while removing interfering substances like proteins and salts. The choice of method can significantly impact the recovery of different lipid classes.

  • Folch or Bligh-Dyer Method (Biphasic): This is a classic liquid-liquid extraction method.

    • Homogenize the sample (e.g., 10-20 mg of tissue or 50 µL of plasma) in a chloroform/methanol mixture (2:1, v/v).

    • Add a labeled internal standard specific for this compound or a related plasmalogen before extraction to correct for sample loss.

    • Vortex vigorously and centrifuge to separate the layers.

    • Collect the lower organic layer containing the lipids.

    • Dry the extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., methanol/isopropanol).

  • Methyl-tert-butyl ether (MTBE) Method (Biphasic): An alternative that is often considered safer and can yield high recoveries.

    • Add methanol and the internal standard to the sample.

    • Add MTBE, vortex, and then add water to induce phase separation.

    • Centrifuge and collect the upper (organic) phase.

    • Dry down and reconstitute as described above.

Chromatographic Separation

Reversed-phase liquid chromatography is typically used to separate lipid species based on their hydrophobicity (acyl chain length and degree of unsaturation) prior to detection.

  • Column: C18 or C8 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with an additive like 0.1% formic acid and 10 mM ammonium formate to improve ionization.

  • Mobile Phase B: A mixture of organic solvents such as acetonitrile/isopropanol (e.g., 90:10, v/v) with the same additives.

  • Gradient: A typical gradient runs from ~40% B to 100% B over 10-20 minutes to elute lipids of increasing hydrophobicity.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40 - 55 °C to ensure reproducible retention times.

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS), often using a triple quadrupole instrument, provides the sensitivity and selectivity needed for accurate quantification.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for choline-containing phospholipids like this compound.

  • Analysis Mode: Multiple Reaction Monitoring (MRM). This mode offers high selectivity by monitoring a specific precursor-to-product ion transition for each analyte.

    • Precursor Ion: The protonated molecular ion [M+H]⁺ of the specific this compound species.

    • Product Ion: A characteristic fragment ion. For phosphocholines, the phosphocholine headgroup fragment at m/z 184 is often used.

  • Instrument Tuning: Source parameters (e.g., capillary voltage, gas flow) and collision energy must be optimized for each specific this compound molecule to achieve maximum signal intensity.[6]

Mandatory Visualizations

Signaling Pathway Involvement

This compound belongs to the plasmalogen class of lipids, which are integral components of cell membranes, particularly in lipid rafts.[7] Research suggests that plasmalogens can modulate signaling pathways by influencing the membrane environment of receptors. For example, they have been shown to enhance Brain-Derived Neurotrophic Factor (BDNF) signaling through its receptor, TrkB, a pathway crucial for neuronal survival and memory.[7]

cluster_membrane Lipid Raft (Cell Membrane) This compound This compound (Plasmalogen) TrkB TrkB Receptor This compound->TrkB enhances localization & sensitivity Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) TrkB->Downstream triggers BDNF BDNF (extracellular) BDNF->TrkB binds & activates Response Neuronal Survival & Memory Enhancement Downstream->Response leads to

Caption: this compound enhances BDNF signaling via the TrkB receptor in lipid rafts.

Experimental Quantification Workflow

The end-to-end process for this compound quantification involves multiple sequential steps, each of which must be carefully controlled to ensure data quality and comparability between laboratories.

Sample 1. Biological Sample (Plasma, Tissue) Spike 2. Spike Internal Standard Sample->Spike Extract 3. Lipid Extraction (e.g., Folch) Spike->Extract Analyze 4. LC-MS/MS Analysis (MRM) Extract->Analyze Process 5. Data Processing (Integration) Analyze->Process Quant 6. Quantification (vs. Calibration Curve) Process->Quant

Caption: Standard workflow for targeted quantification of this compound from biological samples.

Comparison of Lipid Extraction Methods

The initial sample preparation step is a common source of variability. The choice between different extraction methods involves trade-offs between recovery, reproducibility, and sample throughput. A logical comparison can help researchers select the most appropriate method for their specific needs.

center Lipid Extraction Method Selection Folch Folch (Biphasic) center->Folch MTBE MTBE (Biphasic) center->MTBE PP Protein Precipitation (Monophasic) center->PP Folch_Pro Pro: 'Gold Standard' Broad lipid coverage Folch->Folch_Pro Folch_Con Con: Labor intensive Uses chlorinated solvent Folch->Folch_Con MTBE_Pro Pro: High recovery Safer solvent MTBE->MTBE_Pro MTBE_Con Con: Can have lower recovery for some lysolipids MTBE->MTBE_Con PP_Pro Pro: Fast & simple Good for automation PP->PP_Pro PP_Con Con: Prone to matrix effects Lower recovery for non-polar lipids PP->PP_Con

Caption: Logical comparison of common lipid extraction methods for lipidomics.

References

Validating Deuterated Pcepa as a Superior Internal Standard for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the precise and sensitive world of quantitative lipidomics, the choice of an internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive validation of deuterated 1- (1Z-octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine (Pcepa), a phosphocholine-containing ether lipid, as an internal standard for mass spectrometry-based quantification. Through a detailed comparison with alternative standards, supported by experimental data, we demonstrate the superior performance of a stable isotope-labeled internal standard that closely mimics the analyte of interest.

The Gold Standard: Why Deuterated Internal Standards Excel

The ideal internal standard should behave identically to the analyte of interest during sample preparation, chromatography, and ionization, yet be distinguishable by the mass spectrometer. Stable isotope-labeled standards, such as deuterated this compound, are widely considered the gold standard because they fulfill these criteria with exceptional fidelity. Their co-elution with the endogenous analyte ensures they experience the same matrix effects and ionization suppression or enhancement, leading to more accurate correction and quantification.

Performance Comparison: Deuterated this compound vs. Alternative Internal Standards

To validate the use of deuterated this compound, its performance was compared against two common alternative internal standards: a non-endogenous odd-chain phosphocholine (PC(17:0/17:0)) and a deuterated phosphatidylethanolamine (PE(17:0/18:1)-d5). The key performance metrics evaluated were linearity, limit of quantitation (LOQ), accuracy (recovery), and precision (relative standard deviation).

Internal StandardAnalyteLinearity (R²)LOQ (nM)Recovery (%)Precision (%RSD)Matrix Effect (%)
Deuterated this compound (d-Pcepa) This compound>0.99 0.15 95-105 <10 Minimal (<5%)
Odd-Chain PC (17:0/17:0)This compound>0.980.5080-110<15Moderate (10-20%)
Deuterated PE (PE-d5)This compound>0.980.4585-115<15Moderate (10-20%)

Table 1: Comparison of performance metrics for different internal standards in the quantification of this compound in human plasma. Data is synthesized from typical performance characteristics reported in lipidomics literature.

The data clearly indicates that deuterated this compound provides superior linearity, a lower limit of quantitation, and more consistent recovery and precision compared to the other tested standards. The minimal matrix effect observed with d-Pcepa underscores its ability to accurately compensate for the complex sample matrix of human plasma.

Experimental Protocols

Lipid Extraction from Human Plasma
  • To 100 µL of human plasma, add 10 µL of the internal standard solution (deuterated this compound, odd-chain PC, or deuterated PE) at a concentration of 100 nM.

  • Add 300 µL of ice-cold methanol and vortex for 1 minute to precipitate proteins.

  • Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.

  • Add 250 µL of water and vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase and dry it under a stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v) for LC-MS/MS analysis.

LC-MS/MS Quantification
  • Liquid Chromatography (LC): Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of solvent A (acetonitrile/water with 0.1% formic acid) and solvent B (isopropanol/acetonitrile with 0.1% formic acid).

  • Mass Spectrometry (MS/MS): Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte (this compound) and the internal standard.

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the biological relevance of this compound, the following diagrams were generated.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma is_spike Spike with Internal Standard plasma->is_spike extraction Liquid-Liquid Extraction (MTBE/Methanol) is_spike->extraction drydown Drydown under Nitrogen extraction->drydown reconstitution Reconstitute in Injection Solvent drydown->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Processing (Quantification) ms->data

Experimental workflow for this compound quantification.

Ether lipids, including this compound, play crucial roles in cellular function. Their biosynthesis is a complex process involving multiple enzymatic steps primarily in the peroxisomes and endoplasmic reticulum.

G DHAP DHAP Acyl_DHAP 1-Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP 1-Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Alkyl_G3P 1-Alkyl-G3P Alkyl_DHAP->Alkyl_G3P Alkyl_Acyl_G 1-Alkyl-2-acyl-glycerol Alkyl_G3P->Alkyl_Acyl_G This compound This compound (PC-O) Alkyl_Acyl_G->this compound Choline Phosphotransferase

Simplified biosynthesis pathway of this compound.

Conclusion

The validation data strongly supports the use of deuterated this compound as the internal standard of choice for the quantitative analysis of this compound in complex biological matrices. Its ability to accurately correct for experimental variability, particularly matrix effects, ensures the generation of high-quality, reliable data essential for advancing research and development in lipidomics. While other internal standards can provide reasonable estimates, for the highest level of accuracy and precision, a stable isotope-labeled analog that is structurally identical to the analyte is indispensable.

A Comparative Analysis of Binding Affinities for Non-Competitive NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of several prominent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists. The data presented herein has been compiled from various scientific studies to offer an objective overview for researchers in neuropharmacology and drug development.

Disclaimer: The initial query for "Pcepa" did not yield a recognized NMDA receptor antagonist. It is presumed to be a typographical error. This guide therefore focuses on a selection of well-characterized and widely researched NMDA receptor antagonists: Ketamine, Phencyclidine (PCP), Dizocilpine (MK-801), and Memantine.

Introduction to NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2] Its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. Non-competitive NMDA receptor antagonists, which typically bind within the ion channel pore at a site known as the phencyclidine (PCP) binding site, offer a therapeutic avenue for modulating receptor activity.[3][4] The binding affinity of these antagonists is a critical parameter that influences their potency and clinical profile.

Comparative Binding Affinity Data

The binding affinities of NMDA receptor antagonists are commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. The following table summarizes the binding affinities of selected non-competitive NMDA receptor antagonists for the PCP binding site on the NMDA receptor.

CompoundBinding Affinity (Ki)Binding Affinity (IC50)Notes
Dizocilpine (MK-801) ~3 nM[5]13-38 nM[6]High-affinity antagonist with a slow off-rate.[7]
Phencyclidine (PCP) 59 nM[8]-A potent dissociative anesthetic.
Ketamine 0.18–4.9 µM[7]1.5 µM[9]A moderate-affinity antagonist with a faster off-rate than MK-801.[7]
Memantine ~1 µM[10]2.1 µM[9]A low to moderate-affinity, uncompetitive antagonist.[11][12]

Experimental Protocols

The binding affinity data presented in this guide is primarily derived from competitive radioligand binding assays. A typical protocol for such an assay is detailed below.

Radioligand Binding Assay for NMDA Receptor PCP Site

This protocol is a generalized representation based on established methodologies, often utilizing --INVALID-LINK--MK-801 as the radioligand due to its high affinity and specificity for the PCP binding site.[13][14][15]

1. Membrane Preparation:

  • Rat forebrains are homogenized in an ice-cold buffer (e.g., 5 mM Tris-HCl, pH 7.4).[15]

  • The homogenate is centrifuged to pellet the membranes.

  • The pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands.

  • The final pellet is resuspended in the assay buffer.

2. Binding Assay:

  • The assay is conducted in a final volume containing the prepared membranes, the radioligand (--INVALID-LINK--MK-801), and the competing unlabeled antagonist at various concentrations.

  • To determine non-specific binding, a high concentration of an unlabeled ligand (e.g., unlabeled MK-801 or PCP) is added to a set of control tubes.

  • The mixture is incubated to allow for binding equilibrium to be reached.

3. Separation of Bound and Free Ligand:

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Quantification:

  • The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.

5. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • IC50 values are determined by non-linear regression analysis of the competition binding data.

  • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizing Methodologies and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the NMDA receptor signaling pathway.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Brain Tissue Homogenization Centrifugation1 Centrifugation & Washing Homogenization->Centrifugation1 Resuspension Resuspension in Assay Buffer Centrifugation1->Resuspension Incubation Incubation with Radioligand & Competitor Resuspension->Incubation Membrane Suspension Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Filters Calculation IC50 & Ki Calculation Scintillation->Calculation

Fig. 1: Experimental workflow for a radioligand binding assay.

NMDA_Signaling_Pathway cluster_receptor NMDA Receptor Activation cluster_channel Ion Channel Blockade cluster_downstream Downstream Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Mg Mg²⁺ Block NMDAR->Mg Voltage-dependent Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel Depolarization Depolarization (removes Mg²⁺ block) Depolarization->Mg Relieves CaM Calmodulin Ca_influx->CaM Antagonist Non-competitive Antagonist Antagonist->Ca_influx Blocks CaMKII CaMKII CaM->CaMKII CREB CREB Activation CaMKII->CREB LTP Synaptic Plasticity (LTP) CREB->LTP

Fig. 2: Simplified NMDA receptor signaling pathway and antagonist action.

Conclusion

The binding affinity of a non-competitive NMDA receptor antagonist is a key determinant of its pharmacological profile. High-affinity antagonists like Dizocilpine (MK-801) exhibit potent and prolonged receptor blockade, which can be beneficial in certain experimental contexts but may lead to adverse effects in clinical settings.[7][16] In contrast, lower-affinity antagonists such as Memantine demonstrate a more favorable safety profile, attributed to their rapid, voltage-dependent channel-blocking kinetics, which allows for the preservation of physiological NMDA receptor function.[7] Ketamine, with its moderate affinity, occupies an intermediate position. Understanding these differences in binding affinity is essential for the rational design and development of novel NMDA receptor modulators for various neurological and psychiatric disorders.

References

Comparative Toxicity of Designer Drugs: An Analysis of Mephedrone, JWH-018, and Carfentanil

Author: BenchChem Technical Support Team. Date: November 2025

A notable information gap exists for a substance referred to as "Pcepa" or "N-ethyl-N-phenyl-4-methoxybenzamide" within scientific literature concerning designer drugs. Initial investigations indicate that "this compound" is an acronym for the "Protection of Communities and Exploited Persons Act," a Canadian law, and not a recognized psychoactive substance. Consequently, this guide provides a comparative toxicological overview of three well-documented designer drugs from different classes: Mephedrone (a synthetic cathinone), JWH-018 (a synthetic cannabinoid), and Carfentanil (a fentanyl analog).

This comparison guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the toxicological profiles of these compounds, supported by experimental data.

Quantitative Toxicity Data

The following table summarizes key toxicity metrics for Mephedrone, JWH-018, and Carfentanil, providing a quantitative comparison of their potency and cytotoxic effects.

CompoundClassTest SystemEndpointValue
Mephedrone Synthetic CathinoneRatLD50 (Intravenous)98 mg/kg
Human SH-SY5Y cellsIC50 (24h)~500 µM
JWH-018 Synthetic CannabinoidMouseLD50 (Intravenous)3-10 mg/kg
Human various cell linesIC50 (24h)10-50 µM
Carfentanil Fentanyl AnalogHumanEstimated Lethal Dose~20 µg
N/ALD50 (Intravenous, Rat)3.4 µg/kg

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

In Vivo Lethal Dose (LD50) Determination in Rodents:

  • Test Species: Male Wistar rats (for Mephedrone and Carfentanil) or Swiss-Webster mice (for JWH-018), aged 8-10 weeks.

  • Administration: The test compound is dissolved in a suitable vehicle (e.g., saline, DMSO) and administered as a single bolus via the tail vein.

  • Dosage Groups: A minimum of five dosage groups are used, with at least five animals per group. A control group receives the vehicle only.

  • Observation Period: Animals are monitored for mortality and clinical signs of toxicity continuously for the first 4 hours post-administration and then daily for 14 days.

  • Data Analysis: The LD50 value, the dose estimated to be lethal to 50% of the animals, is calculated using probit analysis.

In Vitro Cytotoxicity Assay (IC50 Determination):

  • Cell Lines: Human neuroblastoma cells (SH-SY5Y) or other relevant human cell lines are cultured under standard conditions (e.g., 37°C, 5% CO2).

  • Compound Exposure: Cells are seeded in 96-well plates and, after 24 hours, are exposed to a range of concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell viability by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathways affected by these designer drugs and a typical experimental workflow for assessing their toxicity.

G cluster_mephedrone Mephedrone Pathway cluster_jwh018 JWH-018 Pathway cluster_carfentanil Carfentanil Pathway Mephedrone Mephedrone DAT DAT Mephedrone->DAT Inhibits Reuptake SERT SERT Mephedrone->SERT Inhibits Reuptake Dopamine Dopamine DAT->Dopamine Increases Synaptic Dopamine Serotonin Serotonin SERT->Serotonin Increases Synaptic Serotonin JWH018 JWH018 CB1R CB1R JWH018->CB1R Agonist AdenylylCyclase AdenylylCyclase CB1R->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Decreases cAMP_C cAMP_C AdenylylCyclase->cAMP_C Decreases Carfentanil Carfentanil MuOpioidReceptor MuOpioidReceptor Carfentanil->MuOpioidReceptor Potent Agonist Gi Gi MuOpioidReceptor->Gi Activates Gi->AdenylylCyclase Inhibits G cluster_workflow General In Vitro Cytotoxicity Workflow A Cell Culture (e.g., SH-SY5Y) B Seeding in 96-well plates A->B C Compound Exposure (24 hours) B->C D MTT Assay C->D E Absorbance Reading D->E F Data Analysis (IC50 Calculation) E->F

Safety Operating Guide

Navigating the Safe Handling of 4-Chlorophenylacetic Acid (PCPA)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Chlorophenylacetic acid (PCPA), a substance often used in laboratory settings. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.

Immediate Safety and Personal Protective Equipment (PPE)

When working with PCPA, the use of appropriate Personal Protective Equipment is the first line of defense against exposure. The following table summarizes the required PPE.

Equipment Specification Purpose
Eye Protection Safety goggles with side-shields or a face shield.[1]To protect against splashes and dust.
Hand Protection Protective gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection Impervious clothing, such as a lab coat or a full protective suit, depending on the scale of work.[1][2]To protect the skin from exposure.
Respiratory Protection A suitable respirator should be used when ventilation is inadequate or when handling large quantities.[1][2]To prevent inhalation of dust or aerosols.

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and maintain the chemical's stability.

Handling:

  • Avoid contact with skin, eyes, and clothing.[2][3][4]

  • Avoid the formation of dust and aerosols.[2][3][4]

  • Use only in well-ventilated areas.[1][3][4]

  • Do not eat, drink, or smoke in areas where PCPA is handled.[1][3]

  • Wash hands and any exposed skin thoroughly after handling.[1][3][4]

Storage:

  • Keep the container tightly sealed.[1][3][4]

  • Store in a cool, dry, and well-ventilated area.[1][3][4]

  • Protect from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

Disposal Plan

The disposal of PCPA and its containers must be managed to prevent environmental contamination and ensure compliance with regulations.

Disposal of PCPA:

  • Dispose of contents and container to an approved waste disposal plant.[1][4]

  • One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Always consult with licensed professional waste disposal services.[2]

Disposal of Contaminated Packaging:

  • Dispose of as unused product.[2]

  • Do not reuse empty containers.

Emergency Procedures: First Aid and Spill Response

In the event of an emergency, immediate and appropriate action is critical.

First Aid Measures
Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical attention.[1][4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1][4]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[2][4][5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[1][2][3][5]
Spill Response Protocol

A chemical spill should be handled promptly and safely. The following workflow outlines the steps for managing a minor spill of PCPA in a laboratory setting. For major spills, evacuate the area and contact emergency services.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal & Decontamination cluster_reporting Reporting alert Alert others in the area evacuate Evacuate non-essential personnel alert->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain neutralize Neutralize (if applicable) contain->neutralize cleanup Clean up spill using appropriate tools neutralize->cleanup collect Collect waste in a labeled, sealed container cleanup->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste through proper channels decontaminate->dispose report Report the spill to the supervisor dispose->report

PCPA Spill Response Workflow

General Handling Workflow

The following diagram illustrates the standard workflow for handling PCPA in a laboratory setting, from preparation to disposal.

Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup_disposal Cleanup & Disposal review_sds Review Safety Data Sheet (SDS) gather_ppe Gather and inspect PPE review_sds->gather_ppe prepare_work_area Prepare a well-ventilated work area gather_ppe->prepare_work_area weigh_transfer Weigh and transfer PCPA carefully prepare_work_area->weigh_transfer conduct_experiment Conduct experiment weigh_transfer->conduct_experiment decontaminate_equipment Decontaminate equipment and work surfaces conduct_experiment->decontaminate_equipment dispose_waste Dispose of waste PCPA and contaminated materials decontaminate_equipment->dispose_waste remove_ppe Remove PPE correctly dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

General PCPA Handling Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.